Product packaging for H-2-Nal-OH(Cat. No.:CAS No. 58438-03-2)

H-2-Nal-OH

Katalognummer: B556735
CAS-Nummer: 58438-03-2
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: JPZXHKDZASGCLU-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-naphthalen-2-yl-L-alanine is a 3-naphthalen-2-ylalanine that has L-confliguration. It is an enantiomer of a 3-naphthalen-2-yl-D-alanine.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B556735 H-2-Nal-OH CAS No. 58438-03-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZXHKDZASGCLU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973984
Record name 3-Naphthalen-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58438-03-2
Record name 2-Naphthylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58438-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058438032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Naphthalen-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NAPHTHYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W425Q6KV9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physicochemical properties of H-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Naphthyl)-L-alanine (H-2-Nal-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Naphthyl)-L-alanine, commonly referred to as this compound, is a synthetic, non-proteinogenic amino acid. Structurally, it is an analog of L-phenylalanine, featuring a larger, more hydrophobic naphthyl group in place of the phenyl ring. This modification imparts unique conformational properties, making it a valuable building block in peptide synthesis to create peptidomimetics with enhanced stability, receptor affinity, and biological activity.[1] It is frequently used as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow diagram for a key analytical procedure.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for its application in synthesis, formulation, and analytical development.

PropertyValueReference(s)
Synonyms This compound, (S)-α-Amino-2-naphthalenepropionic Acid, L-2-Naphthylalanine[3][4][5][6]
CAS Number 58438-03-2[3][4][5][7][8]
Molecular Formula C₁₃H₁₃NO₂[3][5][7][8]
Molecular Weight 215.25 g/mol [3][5][6][8]
Appearance White to off-white crystalline powder[3][7][8][9]
Melting Point 240-244 °C (with decomposition)[3][4][10]
Solubility Slightly soluble in water; Soluble in 1 mol/L NaOH[2][3][4][5][9][10]
Optical Rotation [α]²⁰/D = -11° (c=1, 1 mol/L HCl)[4]
pKa (Predicted) 2.21 ± 0.30[3]
logP (Calculated) 0.3 (XLogP3)[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for amino acid characterization.

Melting Point Determination

The melting point of amino acids can be complicated by decomposition at high temperatures.[11][12] A standard method using a digital melting point apparatus is described, though advanced techniques like Fast Scanning Calorimetry (FSC) may be required for more precise values without decomposition.[13]

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.

  • Procedure:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the apparatus.

    • For an unknown compound, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to find an approximate melting range.[14]

    • For the precise measurement, start with a new sample and heat to about 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[14]

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.

    • Note any decomposition (e.g., charring, gas evolution), as is common for this compound.[3][4]

Aqueous Solubility Determination

This protocol determines the solubility of this compound in an aqueous medium using the shake-flask method followed by concentration analysis.

  • Apparatus: Analytical balance, shaker or agitator, centrifuge, HPLC-UV or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed vial. The excess solid should be clearly visible.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.[15]

    • After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the remaining undissolved solid.

    • Carefully withdraw a precise aliquot from the clear supernatant.

    • Dilute the aliquot with a suitable solvent (e.g., water or mobile phase) to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in mg/mL or mol/L.

pKa Determination by Potentiometric Titration

Potentiometric titration is the standard method for determining the acid dissociation constants (pKa) of the ionizable carboxyl and amino groups.[16]

  • Apparatus: Calibrated pH meter with an electrode, burette, beaker, magnetic stirrer.

  • Reagents: 0.1 M this compound solution, standardized 0.1 M HCl, standardized 0.1 M NaOH, standard pH buffers (4, 7, 10).

  • Procedure:

    • Calibrate the pH meter using the standard buffers.

    • Pipette a known volume (e.g., 20 mL) of the 0.1 M this compound solution into a beaker.[17]

    • If necessary for observing the first pKa, first titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.3 mL) and recording the pH after each addition until the pH is below 2.0.[16][17]

    • Using a fresh sample, titrate the this compound solution with 0.1 M NaOH. Add small, precise increments (e.g., 0.3 mL) from the burette.[17]

    • After each addition, stir the solution to ensure homogeneity and record the stable pH reading. Continue the titration until the pH reaches approximately 12.5.[16]

    • Plot a titration curve of pH (y-axis) versus the equivalents of NaOH added (x-axis).

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second (pKa₂) corresponds to the amino group.

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the classical approach for experimentally determining the LogP value, which measures the lipophilicity of a compound.[18][19]

  • Apparatus: Separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC-UV).

  • Reagents: n-Octanol (HPLC grade), purified water (buffered to a specific pH, e.g., 7.4, for LogD determination), this compound.

  • Procedure:

    • Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[20]

    • Prepare a stock solution of this compound in the aqueous phase.

    • Add equal volumes of the pre-saturated n-octanol and the this compound aqueous solution to a vial.

    • Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.[21]

    • Let the vial stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.

    • Carefully take an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.

    • Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Water].

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the pKa of this compound using potentiometric titration.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis start Start prep_solution Prepare 0.1M This compound Solution start->prep_solution 1 calibrate_ph Calibrate pH Meter (pH 4, 7, 10 Buffers) prep_solution->calibrate_ph 2 setup_titration Setup Titration: Beaker, Stirrer, Burette calibrate_ph->setup_titration 3 measure_initial_ph Measure Initial pH of Amino Acid Solution setup_titration->measure_initial_ph 4 add_naoh Add 0.1M NaOH (e.g., 0.3 mL increments) measure_initial_ph->add_naoh 5 record_ph Stir and Record Stable pH add_naoh->record_ph 6 check_ph pH < 12.5? record_ph->check_ph 7 check_ph->add_naoh Yes plot_data Plot Titration Curve (pH vs. NaOH volume) check_ph->plot_data No determine_pka Identify Midpoints of Buffering Regions plot_data->determine_pka 8 report_pka Report pKa₁ and pKa₂ Values determine_pka->report_pka 9 end_node End report_pka->end_node 10

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

An In-depth Technical Guide to the Synthesis and Characterization of L-3-(2-naphthyl)alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3-(2-naphthyl)alanine (Nal), an unnatural amino acid, has garnered significant attention in medicinal chemistry and drug development. Its rigid, bulky naphthyl side chain provides unique conformational constraints and potential for enhanced biological interactions, making it a valuable building block in the design of peptidomimetics and other therapeutic agents. Notably, L-3-(2-naphthyl)alanine is a critical component of several CXCR4 antagonists, which are being investigated for their potential in treating HIV, cancer, and inflammatory diseases. This guide provides a comprehensive overview of the synthesis and characterization of L-3-(2-naphthyl)alanine, including detailed experimental protocols, characterization data, and a visualization of its relevant biological signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of L-3-(2-naphthyl)alanine is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₃NO₂[1]
Molecular Weight215.25 g/mol [1]
AppearanceWhite to off-white crystalline powder[2]
Melting Point244 °C (decomposes)[3]
SolubilitySoluble in 1 mol/L NaOH[2]
Optical Rotation [α]-11 ± 1.5° (c=1 in 0.3N HCl)[1]

Synthesis of L-3-(2-naphthyl)alanine

The stereoselective synthesis of L-3-(2-naphthyl)alanine can be achieved through both chemical and chemo-enzymatic methods. While various chemical strategies for the asymmetric synthesis of α-amino acids are known, this guide will detail a highly efficient chemo-enzymatic approach and provide a general overview of a potential chemical synthesis route.

Experimental Protocol 1: Chemo-enzymatic Synthesis via Transamination

This method utilizes a hyper-thermostable aminotransferase from Thermococcus profundus (MsAT) for the asymmetric amination of 3-(2-naphthyl)pyruvate. The low solubility of the product, L-3-(2-naphthyl)alanine, in the reaction medium advantageously shifts the equilibrium towards product formation, leading to high yields and enantiomeric purity[4].

Materials:

  • 3-(2-naphthyl)pyruvate (NPA)

  • L-glutamate (Glu)

  • Hyper-thermostable aminotransferase from Thermococcus profundus (MsAT)

  • Reaction buffer (e.g., potassium phosphate buffer)

  • Deionized water

Procedure:

  • Prepare a reaction mixture containing 180 mM 3-(2-naphthyl)pyruvate and 360 mM L-glutamate in a suitable reaction buffer.

  • Add the hyper-thermostable aminotransferase from Thermococcus profundus to the reaction mixture.

  • Incubate the reaction at 70 °C with gentle agitation.

  • As the reaction proceeds, L-3-(2-naphthyl)alanine will precipitate out of the solution due to its low solubility.

  • After the reaction is complete (as determined by monitoring substrate consumption or product formation), the precipitated product can be collected by filtration or centrifugation.

  • Wash the collected product with deionized water to remove any residual reactants and buffer salts.

  • Dry the purified L-3-(2-naphthyl)alanine under vacuum.

Expected Outcome:

This chemo-enzymatic synthesis typically yields optically pure L-3-(2-naphthyl)alanine (>99% enantiomeric excess) with a molar yield of approximately 93%[4].

G Chemo-enzymatic Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_purification Purification NPA 3-(2-naphthyl)pyruvate Enzyme Aminotransferase (MsAT) NPA->Enzyme Glu L-glutamate Glu->Enzyme Precipitation Product Precipitation Enzyme->Precipitation Transamination Temp 70°C Temp->Enzyme Filtration Filtration/Centrifugation Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product L-3-(2-naphthyl)alanine Drying->Product

Caption: Workflow for the chemo-enzymatic synthesis of L-3-(2-naphthyl)alanine.

General Strategy for Chemical Synthesis

A common approach for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral glycine enolate equivalent. For L-3-(2-naphthyl)alanine, this would typically involve the following key steps:

  • Preparation of a Chiral Glycine Template: A chiral auxiliary, such as a pseudoephedrine-derived or a Schöllkopf-type bis-lactim ether, is condensed with glyoxylic acid to form a chiral glycine enolate precursor.

  • Asymmetric Alkylation: The chiral glycine enolate is generated by treatment with a strong base (e.g., lithium diisopropylamide) and then reacted with 2-(bromomethyl)naphthalene. The chiral auxiliary directs the stereoselective alkylation to favor the formation of the L-isomer.

  • Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the amino and carboxyl groups, yielding L-3-(2-naphthyl)alanine.

  • Purification: The final product is purified by recrystallization or chromatography.

Characterization of L-3-(2-naphthyl)alanine

The identity and purity of synthesized L-3-(2-naphthyl)alanine are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of L-3-(2-naphthyl)alanine. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~7.8mAromatic protons
~7.5mAromatic protons
~4.0tα-H
~3.4dβ-CH₂

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and pH.

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~175C=O (carboxyl)
~134Aromatic C
~133Aromatic C
~128Aromatic C
~127Aromatic C
~126Aromatic C
~55α-C
~37β-C

Note: The assignments are approximate and based on typical chemical shift ranges for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of L-3-(2-naphthyl)alanine. The expected molecular ion peak and major fragments are listed below.

m/zRelative Intensity (%)Assignment
215.09100[M]⁺
170.08~80[M - COOH]⁺
141.07~60[M - CH(NH₂)COOH]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized L-3-(2-naphthyl)alanine. Chiral HPLC is particularly important for determining the enantiomeric excess.

ParameterValue
Purity (RP-HPLC)>97.0%
Enantiomeric Excess (Chiral HPLC)>99%

Biological Context: Role in CXCR4 Signaling

L-3-(2-naphthyl)alanine is a crucial component of T140 and its analogs, which are potent and specific antagonists of the CXCR4 receptor. The CXCR4 receptor, a G-protein coupled receptor (GPCR), plays a vital role in various physiological and pathological processes, including cell migration, hematopoiesis, and cancer metastasis. The binding of its endogenous ligand, CXCL12 (also known as SDF-1), to CXCR4 triggers a cascade of intracellular signaling events.

The diagram below illustrates the major signaling pathways activated by CXCR4. L-3-(2-naphthyl)alanine-containing antagonists block the binding of CXCL12 to CXCR4, thereby inhibiting these downstream signaling events.

G CXCR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates JAK JAK CXCR4->JAK G-protein independent PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt Cellular_Response Cell Migration, Proliferation, Survival Akt->Cellular_Response Transcription Gene Transcription ERK->Transcription STAT STAT STAT->Transcription JAK->STAT Transcription->Cellular_Response

Caption: Simplified overview of major CXCR4 signaling pathways.

Conclusion

L-3-(2-naphthyl)alanine is a non-proteinogenic amino acid of significant interest in the development of novel therapeutics. Its synthesis can be efficiently achieved with high stereoselectivity using chemo-enzymatic methods. The identity and purity of the synthesized compound can be rigorously confirmed through a combination of NMR, MS, and HPLC techniques. The crucial role of L-3-(2-naphthyl)alanine in potent CXCR4 antagonists highlights its importance in modulating key signaling pathways involved in various diseases. This guide provides a foundational resource for researchers and scientists working with this important molecule.

References

A Comprehensive Technical Guide to H-2-Nal-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-2-Nal-OH, chemically known as (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid or 3-(2-Naphthyl)-L-alanine, is a synthetic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group, imparts valuable properties when incorporated into peptides, making it a crucial building block for novel therapeutics. This guide provides an in-depth overview of this compound, including its physicochemical properties, applications in peptide synthesis, and its role in modulating key biological pathways.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueCitations
CAS Number 58438-03-2[1][2]
Molecular Formula C₁₃H₁₃NO₂[2]
Molecular Weight 215.25 g/mol
Appearance White to off-white crystalline powder
Melting Point ~240 °C (decomposes)
Solubility Slightly soluble in water. Soluble in 1 mol/L NaOH.
Optical Rotation [α]²⁰/D ~ -11° (c=1 in 1M HCl)

Core Applications in Peptide Synthesis and Drug Development

This compound is primarily utilized as a phenylalanine or tryptophan analog in solid-phase peptide synthesis (SPPS) to enhance the biological activity and stability of peptides.[1] The incorporation of the naphthylalanine residue can significantly influence the peptide's conformation and its interaction with biological targets.

A prime example of its application is in the development of antagonists for the CXCR4 receptor, a key player in HIV-1 entry into host cells and cancer metastasis.[3][4][5] The peptide T140 and its analogs, which contain 3-(2-Naphthyl)-L-alanine, are potent inhibitors of the CXCR4 receptor.[3][5] The naphthyl group has been shown to be critical for the high anti-HIV activity of these peptides.[3]

Furthermore, derivatives of this compound are employed in the synthesis of cyclic peptides, which exhibit improved stability and receptor selectivity.[6] The unique properties of this amino acid also lend themselves to the development of hydrogels for tissue engineering applications.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a T140 Analog

This protocol outlines the manual synthesis of a model peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard and robust method for peptide synthesis.[7][8][9][10]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-3-(2-naphthyl)alanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-3-(2-naphthyl)alanine), 3 equivalents of Oxyma, and 3 equivalents of DIC in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

    • Monitor the completion of the reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The primary mechanism of action for peptides containing this compound, such as T140, involves the antagonism of the CXCR4 receptor. The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the signaling pathway of CXCR4 that is inhibited by these peptides.

experimental_workflow resin Resin Swelling (DMF) deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) deprotection1->coupling wash1 Washing (DMF) coupling->wash1 repeat Repeat Cycle wash1->repeat repeat->deprotection1 Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification final_product Pure Peptide purification->final_product

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

signaling_pathway cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein G-protein Activation CXCR4->G_protein Activates SDF1 SDF-1α (CXCL12) Ligand SDF1->CXCR4 Binds T140 T140 (this compound Peptide) Antagonist T140->CXCR4 Blocks Binding downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->downstream cellular_response Cellular Responses (Migration, Proliferation, Survival) downstream->cellular_response inhibition Inhibition

References

Spectral Properties of 2-Naphthylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthylalanine (2-Nal) is a synthetic amino acid that has garnered significant interest within the scientific community, particularly in the fields of peptide chemistry, protein engineering, and drug development.[1] Its defining feature is the naphthalene moiety attached to the alanine backbone, which bestows upon it unique spectral and physicochemical properties not found in the canonical amino acids. This bulky, aromatic side chain enhances hydrophobicity and provides a powerful intrinsic fluorescent probe to investigate molecular interactions, protein folding, and receptor-ligand binding.[1] This technical guide provides a comprehensive overview of the key spectral properties of 2-naphthylalanine, including its UV-Vis absorption, fluorescence, and circular dichroism characteristics. Detailed experimental protocols and data are presented to facilitate its application in research and development.

UV-Vis Absorption Spectroscopy

The extended π-system of the naphthalene ring in 2-naphthylalanine gives rise to strong absorption in the ultraviolet region of the electromagnetic spectrum. This property is fundamental for the detection and quantification of 2-Nal and peptides or proteins incorporating this amino acid.

Absorption Spectra and Properties
ParameterValueSolventReference
Absorption Maximum (λmax) 239 nmAcetonitrile[1]
Molar Extinction Coefficient (ε) 53,700 M-1cm-1Acetonitrile[1]

Disclaimer: The data presented above is for 2-aminonaphthalene and should be considered an approximation for 2-naphthylalanine. Experimental verification for 2-Nal is highly recommended.

Experimental Protocol: UV-Vis Absorption Measurement

Objective: To determine the absorption spectrum and molar extinction coefficient of a 2-naphthylalanine-containing sample.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • 2-Naphthylalanine or 2-Nal-containing peptide

  • Spectroscopic grade solvent (e.g., acetonitrile, phosphate buffer)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 2-Nal sample of a known concentration in the chosen solvent.

    • Perform a series of dilutions to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the solvent used for sample preparation.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement:

    • Rinse the cuvette with the first sample dilution and then fill it.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this step for all dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance at λmax versus concentration.

    • Perform a linear regression on the data. The slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Serial Dilutions prep1->prep2 meas3 Measure Sample Spectra prep2->meas3 meas1 Set Wavelength Range meas2 Measure Blank (Solvent) meas1->meas2 meas2->meas3 an1 Identify λmax meas3->an1 an2 Plot Absorbance vs. Concentration an1->an2 an3 Calculate Molar Extinction Coefficient an2->an3

UV-Vis Absorption Measurement Workflow

Fluorescence Spectroscopy

The naphthalene moiety of 2-naphthylalanine is intrinsically fluorescent, making it a valuable tool for a wide range of fluorescence-based assays. Its fluorescence properties are highly sensitive to the local environment, which can be exploited to study conformational changes, binding events, and membrane interactions.

Fluorescence Spectra and Properties

The fluorescence of 2-Nal is characterized by a distinct emission profile and a notably long excited-state lifetime compared to natural aromatic amino acids like tryptophan. This longer lifetime provides a significant advantage in time-resolved fluorescence studies, allowing for better discrimination from background fluorescence. The fluorescence quantum yield and lifetime are sensitive to solvent polarity and viscosity.

As with the absorption data, specific photophysical data for 2-naphthylalanine is sparse. The following table provides data for the proxy compound, 2-aminonaphthalene.

ParameterValueSolventReference
Fluorescence Quantum Yield (ΦF) 0.91Acetonitrile[1]

The fluorescence lifetime of anilinonaphthalene, another related compound, has been shown to be dependent on the polarity and viscosity of the solvent, a behavior that can be expected for 2-naphthylalanine as well.[2]

Experimental Protocol: Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra, quantum yield, and lifetime of a 2-naphthylalanine-containing sample.

Materials:

  • Spectrofluorometer with lifetime measurement capabilities (e.g., TCSPC)

  • Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

  • 2-Naphthylalanine or 2-Nal-containing peptide

  • Spectroscopic grade solvents

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)

  • Volumetric flasks and pipettes

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of dilutions of the 2-Nal sample and the quantum yield standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Excitation and Emission Spectra:

    • Set the excitation wavelength and scan the emission spectrum.

    • Set the emission wavelength and scan the excitation spectrum.

  • Quantum Yield Measurement (Relative Method):

    • Measure the integrated fluorescence intensity of the sample and the standard at the same excitation wavelength.

    • The quantum yield is calculated using the formula: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement (TCSPC):

    • Excite the sample with a pulsed light source (e.g., a laser diode or LED).

    • Measure the time delay between the excitation pulse and the arrival of the emitted photons at the detector.

    • Construct a histogram of photon arrival times, which represents the fluorescence decay curve.

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_spectra Spectral Measurements cluster_qy Quantum Yield cluster_lifetime Fluorescence Lifetime prep1 Prepare Dilute Solutions (Abs < 0.1) spec1 Record Excitation and Emission Spectra prep1->spec1 qy1 Measure Integrated Intensity of Sample and Standard prep1->qy1 life1 Measure Fluorescence Decay (TCSPC) prep1->life1 qy2 Calculate Quantum Yield qy1->qy2 life2 Fit Decay Curve to Determine Lifetime life1->life2

Fluorescence Spectroscopy Workflow

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of peptides and proteins. The incorporation of an aromatic amino acid like 2-naphthylalanine can significantly influence the CD spectrum, providing insights into local conformation and aromatic interactions.

Circular Dichroism of 2-Naphthylalanine-Containing Peptides

The naphthalene chromophore of 2-Nal is chiral when incorporated into a peptide backbone, and its electronic transitions can couple with those of the peptide backbone and other aromatic residues, giving rise to distinct CD signals in the near-UV region (250-350 nm). In the far-UV region (190-250 nm), the presence of 2-Nal can influence the peptide's secondary structure.

Studies on peptides containing 2-naphthylalanine have shown a characteristic band in the CD spectrum. For instance, a tripeptide containing 2-naphthylalanine exhibited a maximum at 226 nm, which is a flip of the band observed for peptides containing 1-naphthylalanine.[3] This band around 230 nm in naphthylalanine-containing peptides is often attributed to the formation of a β-structure arising from aromatic stacking.[3]

Experimental Protocol: Circular Dichroism Spectroscopy

Objective: To analyze the secondary and tertiary structure of a 2-naphthylalanine-containing peptide.

Materials:

  • Circular Dichroism Spectropolarimeter

  • Quartz cuvettes with short path lengths (e.g., 0.1 cm for far-UV, 1 cm for near-UV)

  • 2-Naphthylalanine-containing peptide

  • Appropriate buffer (must be transparent in the desired wavelength range)

  • Nitrogen gas supply (for purging the instrument)

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the chosen buffer to a known concentration. The concentration will depend on the path length of the cuvette and the wavelength range being studied.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge.

    • Set the desired parameters, including wavelength range, bandwidth, and scanning speed.

  • Baseline Measurement:

    • Fill the cuvette with the buffer.

    • Record a baseline spectrum.

  • Sample Measurement:

    • Rinse and fill the cuvette with the peptide solution.

    • Record the CD spectrum.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * l * n) where θ is the observed ellipticity in degrees, c is the molar concentration, l is the path length in cm, and n is the number of amino acid residues.

experimental_workflow_cd cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Processing prep1 Dissolve Peptide in Buffer meas3 Record Sample Spectrum prep1->meas3 meas1 Set Instrument Parameters meas2 Record Baseline (Buffer) meas1->meas2 meas2->meas3 an1 Baseline Subtraction meas3->an1 an2 Convert to Molar Ellipticity an1->an2

Circular Dichroism Spectroscopy Workflow

Applications in Research and Drug Development

The unique spectral properties of 2-naphthylalanine make it a versatile tool in various research and drug development applications:

  • Fluorescent Probing of Peptide and Protein Structure: The sensitivity of 2-Nal's fluorescence to its environment allows for the monitoring of protein folding, conformational changes, and binding events.

  • Förster Resonance Energy Transfer (FRET): The spectral overlap between the emission of a donor fluorophore and the absorption of an acceptor allows for the measurement of distances on the angstrom scale. 2-Nal can serve as an excellent FRET donor or acceptor in peptide-based assays.

  • Receptor-Ligand Interaction Studies: By incorporating 2-Nal into a peptide ligand, its binding to a receptor can be monitored through changes in fluorescence, providing insights into binding affinity and kinetics.

  • Membrane Interaction and Permeability Studies: The change in 2-Nal's fluorescence upon moving from an aqueous to a hydrophobic environment makes it a useful probe for studying how peptides interact with and penetrate cell membranes.[1]

Conclusion

2-Naphthylalanine is a powerful tool for researchers and drug development professionals. Its intrinsic spectral properties, particularly its strong UV absorbance and environment-sensitive fluorescence, provide a non-invasive means to investigate the structure, dynamics, and interactions of peptides and proteins. While a comprehensive set of photophysical data for the free amino acid is still being established, the available information and data from closely related compounds provide a solid foundation for its application. The experimental protocols outlined in this guide offer a starting point for harnessing the full potential of this unique amino acid in advancing our understanding of biological systems and in the development of novel therapeutics.

References

Understanding the structure of beta-(2-naphthyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Structure and Applications of β-(2-Naphthyl)-L-alanine

Introduction

Beta-(2-naphthyl)-L-alanine (2-Nal) is a non-proteinogenic α-amino acid characterized by the presence of a naphthalene ring system attached to the β-carbon of an L-alanine backbone.[1][2] This bulky, aromatic side chain imparts unique structural and photophysical properties, making it a valuable tool in medicinal chemistry, peptide engineering, and drug development.[2][3] Its incorporation into peptides can enhance hydrophobicity, influence secondary structure, and improve stability against enzymatic degradation.[3][4] Furthermore, the intrinsic fluorescence of the naphthalene moiety allows it to serve as a spectroscopic probe for studying molecular interactions.[2][5] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications for researchers and drug development professionals.

Core Structure and Physicochemical Properties

β-(2-Naphthyl)-L-alanine belongs to the class of organic compounds known as naphthalenes, which contain a moiety of two fused benzene rings.[6] The core structure consists of an L-alanine scaffold with a 2-naphthyl group attached via a methylene bridge to the β-carbon. This structure results in a non-polar, aromatic amino acid that is sterically larger than phenylalanine and tryptophan.[7]

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of β-(2-naphthyl)-L-alanine and its common derivatives used in synthesis, such as the Fmoc- and Boc-protected forms.

Table 1: Core Molecule Properties - β-(2-Naphthyl)-L-alanine

PropertyValueSource
IUPAC Name (2S)-2-amino-3-naphthalen-2-ylpropanoic acid[1]
Synonyms H-2-Nal-OH, L-3-(2-Naphthyl)alanine[1]
CAS Number 58438-03-2[1]
Molecular Formula C₁₃H₁₃NO₂[6]
Average Molecular Weight 215.25 g/mol [1][6]
Monoisotopic Mass 215.094628665 Da[1][6]
Appearance White or whitish powder[]
Melting Point 240 °C (decomposes)[]
Boiling Point (Est.) 412.3 °C at 760 mmHg[]
Density (Est.) 1.254 g/cm³[]
State at STP Solid[6]

Table 2: Predicted Properties

PropertyValueSource
Water Solubility 0.201 mg/mL[6]
logP -0.19 to -0.41[6]
pKa (Strongest Acidic) 2.61[6]
pKa (Strongest Basic) 9.44[6]

Table 3: Properties of Common Protected Derivatives

DerivativeMolecular FormulaMolecular WeightCAS NumberUse
Fmoc-3-(2-naphthyl)-L-alanine C₂₈H₂₃NO₄437.50 g/mol 112883-43-9Solid-phase peptide synthesis
Boc-3-(2-naphthyl)-L-alanine C₁₈H₂₁NO₄315.4 g/mol 58438-04-3Solid-phase peptide synthesis

Data compiled from sources[9][10][11].

Synthesis and Preparation

The synthesis of β-(2-naphthyl)-L-alanine and its derivatives can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired stereochemical purity and the scale of production.

Chemical Synthesis

A common synthetic route for related analogs involves the diazotization of a naphthylamine precursor and condensation with acrylic acid.[12] For peptide synthesis applications, the amino group is typically protected. The preparation of Fmoc-L-β-naphthylalanine, a key intermediate for solid-phase peptide synthesis, is a well-established procedure.[9]

Enzymatic Deracemisation

For producing enantiomerically pure L-2-Nal, a multi-step enzymatic process offers high selectivity. This method is particularly useful for resolving racemic mixtures (D,L-2-naphthylalanine). A one-pot reaction can be designed using two key enzymes.[13]

Applications in Research and Drug Development

The unique properties of 2-Nal make it a versatile building block in several scientific domains.

  • Peptide Synthesis and Drug Design : The Fmoc-protected version is widely used in solid-phase peptide synthesis to create novel peptide-based drugs.[3][14] Its bulky side chain can enhance binding affinity and selectivity for biological targets, such as G-protein-coupled receptors (GPCRs).[4] For example, it is a component of the CXCR4 antagonist FC131.[15] Its incorporation can also increase the proteolytic stability of peptides, a crucial factor for therapeutic candidates.[3]

  • Fluorescent Probe : The naphthalene moiety is intrinsically fluorescent, allowing 2-Nal to be used as a probe in biophysical studies.[2] It has been successfully used to investigate the structure of melanocortin peptides and their interaction with lipid membranes, suggesting that its deeper penetration into the bilayer may correlate with higher receptor affinity.[5]

  • Structural Biology : In structural studies, 2-Nal can be substituted for natural aromatic residues like tryptophan or phenylalanine to probe aromatic interactions that stabilize peptide folds, such as β-hairpins.[16] Its unique electron density is also beneficial for X-ray crystallographic studies of proteins and peptides.[]

  • Antimicrobial Research : Derivatives of naphthylalanine have been studied as growth inhibitors for various microorganisms, including Escherichia coli and Lactobacillus plantarum.[12] They have also been used to probe bacterial transport systems, presenting a potential pathway for antimicrobial development.[2]

Experimental Protocols

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-(2-naphthyl)-L-alanine

This protocol outlines the general steps for incorporating Fmoc-3-(2-naphthyl)-L-alanine into a peptide sequence on a solid support (e.g., Rink Amide resin).

  • Resin Swelling : Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection :

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group from the resin or the preceding amino acid.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling :

    • Prepare the coupling solution: Dissolve Fmoc-3-(2-naphthyl)-L-alanine (3-5 equivalents) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.

    • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the carboxyl group.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing : Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents.

  • Repeat Cycle : Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection : Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Enzymatic Deracemisation of D,L-2-Naphthylalanine

This protocol describes a one-pot, multi-enzyme system to convert a racemic mixture of 2-naphthylalanine into the pure L-enantiomer.[13]

  • Reaction Setup :

    • Prepare a buffered aqueous solution containing the racemic D,L-2-naphthylalanine substrate. Due to low water solubility, this may be a suspension.[13]

    • Add the amino donor, L-cysteine sulfinic acid (L-CSA).

  • Enzyme Addition :

    • Add D-amino acid oxidase (DAAO) from Rhodotorula gracilis and catalase. DAAO selectively oxidizes the D-enantiomer (D-2-Nal) to its corresponding α-keto acid, 2-naphthylpyruvate (2-NPA), producing hydrogen peroxide as a byproduct. Catalase is added to decompose the hydrogen peroxide, which can inhibit enzyme activity.

    • Add L-aspartate aminotransferase (L-AAT) from Escherichia coli.

  • Reaction Mechanism :

    • The L-AAT enzyme catalyzes the stereoselective transamination of the 2-NPA intermediate (generated from the D-enantiomer) to L-2-naphthylalanine.

    • The amino group is supplied by L-CSA, which is converted to a thio-α-keto acid that spontaneously degrades, driving the reaction equilibrium towards the formation of the L-amino acid.

  • Incubation and Monitoring :

    • Incubate the reaction mixture under optimal pH and temperature conditions for the enzymes.

    • Monitor the reaction progress using chiral HPLC to determine the enantiomeric excess (e.e.) and yield of L-2-Nal.

  • Product Isolation : Upon completion (typically >99% e.e.), isolate and purify the L-2-naphthylalanine product.

Mandatory Visualizations

Diagram 1: Chemical Structure of β-(2-Naphthyl)-L-alanine

Caption: Core chemical structure of β-(2-Naphthyl)-L-alanine.

Diagram 2: Experimental Workflow for Fmoc-SPPS

start Start: Resin-NH2 deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-2Nal-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 check Repeat Cycle? wash2->check check->deprotection Yes cleavage Final Cleavage (TFA Cocktail) check->cleavage No end End: Purified Peptide cleavage->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Diagram 3: Signaling Pathway for Enzymatic Deracemisation

cluster_pool Substrate Pool cluster_reaction Enzymatic Conversion d_nal D-2-Naphthylalanine daa_oxidase D-Amino Acid Oxidase (DAAO) d_nal->daa_oxidase Substrate l_nal_start L-2-Naphthylalanine l_nal_final Pure L-2-Naphthylalanine l_nal_start->l_nal_final Unchanged keto_acid 2-Naphthylpyruvate (Intermediate) daa_oxidase->keto_acid Oxidation laa_transaminase L-Aspartate Aminotransferase (L-AAT) keto_acid->laa_transaminase Substrate laa_transaminase->l_nal_final Transamination aminodonor L-CSA (Amino Donor) aminodonor->laa_transaminase Donates NH2

Caption: Pathway of enzymatic deracemisation of 2-Naphthylalanine.

References

The Pivotal Role of 3-(2-Naphthyl)-L-alanine (H-2-Nal-OH) in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and drug discovery, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. Among the vast arsenal of UAAs, 3-(2-Naphthyl)-L-alanine (H-2-Nal-OH) , often abbreviated as 2-Nal, has emerged as a particularly influential building block.[1] Its unique bicyclic aromatic side chain provides a combination of hydrophobicity and steric bulk that profoundly impacts peptide structure, stability, and biological activity.[1][2] This technical guide offers an in-depth exploration of the core functions of this compound, with a focus on its application in enhancing receptor affinity and enzymatic stability, exemplified by its critical role in the development of potent Gonadotropin-Releasing Hormone (GnRH) antagonists.

Core Attributes and Applications of this compound

This compound is an analog of phenylalanine and tryptophan, featuring a naphthalene moiety attached to the β-carbon of alanine.[1] This structural feature imparts several key properties that are advantageous in peptide design:

  • Enhanced Hydrophobicity: The bulky naphthalene side chain significantly increases the hydrophobicity of the peptide. This can enhance binding to hydrophobic pockets within receptors and improve membrane permeability.[1][3]

  • Increased Steric Hindrance: The size of the naphthyl group provides steric shielding, which can protect the peptide backbone from proteolytic degradation by enzymes, thereby increasing its in-vivo half-life.[4]

  • Stabilization of Secondary Structures: Aromatic interactions involving the naphthyl group can help to stabilize specific peptide conformations, such as β-hairpins, which can be crucial for receptor recognition and binding.[2][5]

  • Mimicry of Natural Aromatic Residues: 2-Nal can serve as a bioisostere for tryptophan or phenylalanine, often leading to improved pharmacological properties.[2][6]

These attributes have made this compound a valuable component in the design of peptidomimetics, including enzyme inhibitors and receptor antagonists.[1][7] One of its most successful applications is in the development of GnRH antagonists like Ganirelix and Cetrorelix.[8][9][10]

Case Study: GnRH Antagonists

GnRH is a decapeptide that regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[11][12] GnRH antagonists block this action by competitively binding to the GnRH receptor (GnRHR), and are used in assisted reproduction technologies and for treating hormone-sensitive cancers.[8][9][10]

The incorporation of D-2-Nal at position 1 of the GnRH sequence is a hallmark of many potent antagonists, including Ganirelix. This modification is critical for high-affinity binding to the GnRH receptor.

Quantitative Impact on Receptor Binding Affinity

The substitution of natural amino acids with this compound and other UAAs in GnRH analogs leads to a dramatic increase in antagonist potency. The table below summarizes the in-vitro activity of several GnRH antagonists, highlighting the low nanomolar to sub-nanomolar IC50 values achieved.

CompoundKey Modifications (including D-2-Nal at position 1)Antagonist Potency (IC50)Species/Assay
Acyline N-Ac-D-2-Nal -D-pCl-Phe-D-Pal-Ser-N-Me-Tyr-D-Hci-Leu-Arg-Pro-D-Ala-NH20.52 nMHuman GnRH-R (HEK-293 cells)
Analogue 9 Acyline analogue with Ncy(2-naphthyl) at position 1< 2 nMHuman GnRH-R (HEK-293 cells)
Analogue 15 Acyline analogue with Ncy(2-naphthyl) at position 7< 2 nMHuman GnRH-R (HEK-293 cells)
Ganirelix N-Ac-D-2-Nal -D-pCl-Phe-D-Pal-Ser-Tyr-D-hArg(Et)2-Leu-hArg(Et)2-Pro-D-Ala-NH2ED50 = 0.29 µ g/rat (in vivo)Ovulation suppression in rats
Cetrorelix Ac-D-Nal -D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2Not specified, potent antagonistCompetitive binding to GnRH receptors

Data compiled from multiple sources.[13][14][15] IC50 represents the concentration of an antagonist that inhibits 50% of the GnRH-induced response.

Signaling Pathway Modulation

GnRH antagonists containing this compound, such as Cetrorelix and Ganirelix, function by competitively blocking the GnRH receptor, a G-protein coupled receptor (GPCR), on pituitary gonadotrope cells.[8][11][16] This blockade prevents the endogenous GnRH from initiating its downstream signaling cascade, thereby suppressing the synthesis and secretion of LH and FSH.[8][10][17] The primary pathway inhibited is the Gαq/11-mediated activation of phospholipase Cβ (PLCβ), which prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium mobilization.[11]

GnRH_Antagonist_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist (e.g., Cetrorelix) Antagonist->GnRHR Binds & Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase Cβ (PLCβ) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release DAG->Ca_release Gonadotropin_synthesis LH & FSH Synthesis & Secretion Ca_release->Gonadotropin_synthesis Stimulates

Caption: Mechanism of GnRH antagonist action on pituitary cells.

Experimental Protocols

Incorporation of Fmoc-D-2-Nal-OH via Solid-Phase Peptide Synthesis (SPPS)

The following provides a generalized protocol for the manual incorporation of Fmoc-D-2-Nal-OH into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a rink amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: Methanol (MeOH)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Fmoc-D-2-Nal-OH):

    • In a separate vial, dissolve Fmoc-D-2-Nal-OH (3-5 equivalents relative to resin substitution) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the vial to activate the amino acid. The solution should change color (typically to yellow).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection & Cleavage:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin with DMF, then DCM, and finally MeOH, then dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Experimental Workflow for Peptide Antagonist Development

The discovery and optimization of peptide-based drugs like GnRH antagonists follow a structured workflow, from initial design to in-vivo testing.

Peptide_Workflow A Peptide Design & UAA Selection (e.g., this compound) B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Purification (RP-HPLC) B->C D Characterization (Mass Spectrometry, Purity Analysis) C->D E In-Vitro Screening D->E F Receptor Binding Assay (IC50 Determination) E->F G Enzymatic Stability Assay (Serum/Plasma) E->G H Lead Candidate Selection F->H G->H I In-Vivo Efficacy Studies (e.g., Rat Ovulation Suppression) H->I J Pharmacokinetic & Toxicology Studies I->J K Preclinical Development J->K

Caption: Workflow for Unnatural Amino Acid-based Peptide Drug Discovery.

Conclusion

This compound is a powerful and versatile unnatural amino acid that has become indispensable in modern peptide chemistry. Its bulky, hydrophobic naphthyl side chain provides a unique tool for medicinal chemists to enhance the pharmacological properties of peptides. By increasing receptor binding affinity, improving enzymatic stability, and stabilizing bioactive conformations, this compound has been instrumental in the development of successful peptide therapeutics. The clinical success of GnRH antagonists like Ganirelix and Cetrorelix stands as a testament to the profound impact of strategically incorporating this UAA, paving the way for future innovations in peptide-based drug design.

References

A Technical Guide to the Solubility of H-2-Nal-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-2-Nal-OH (L-3-(2-naphthyl)alanine), a non-proteinogenic amino acid of significant interest in peptide synthesis and drug design. Understanding the solubility of this compound is critical for its effective use in various research and development applications, from reaction chemistry to formulation and biological assays.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution. For drug discovery and development, two key types of solubility are often considered:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase. It is a critical parameter for understanding the fundamental physicochemical properties of a compound.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery to identify potential solubility liabilities.

Solubility Profile of this compound

This compound is characterized by its bulky and hydrophobic naphthalene side chain, which significantly influences its solubility profile. While sparingly soluble in water, it exhibits good solubility in a range of organic solvents.[1][2] The following table summarizes the available qualitative and quantitative solubility data for this compound and its derivatives.

SolventThis compound SolubilityFmoc-2-Nal-OH SolubilityNotes
Water Slightly soluble[3][4]-A reported aqueous solubility of 3.33 mg/mL was achieved with sonication and pH adjustment to 12 with NaOH.[5]
Methanol Soluble[3][4]Slightly Soluble[6]-
Ethanol Soluble[3][4]--
Dimethyl Sulfoxide (DMSO) Soluble[1][7]100 mg/mL[8]For Fmoc-2-Nal-OH, sonication may be required. The use of new, non-hygroscopic DMSO is recommended for optimal solubility.[8]
Chloroform Soluble[1]-Data is for the D-isomer (H-D-2-Nal-OH).[7]
Dichloromethane Soluble[7]-Data is for the D-isomer (H-D-2-Nal-OH).[7]
Ethyl Acetate Soluble[7]-Data is for the D-isomer (H-D-2-Nal-OH).[7]
Acetone Soluble[7]-Data is for the D-isomer (H-D-2-Nal-OH).[7]
Dimethylformamide (DMF) -Sparingly Soluble[6]-

Experimental Protocol for Thermodynamic Solubility Determination

This section outlines a detailed experimental protocol for determining the thermodynamic solubility of this compound in an organic solvent using the shake-flask method followed by UV-Vis spectrophotometric quantification. This method is suitable due to the strong UV absorbance of the naphthalene moiety.

1. Materials and Equipment:

  • This compound (solid powder)

  • Organic solvent of interest (e.g., methanol, ethanol, DMSO)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

    • Place the vial in a temperature-controlled shaker and agitate for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The temperature should be maintained at a constant value (e.g., 25 °C).

  • Sample Analysis:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered, saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The λmax can be determined by scanning a standard solution across a range of UV wavelengths.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions measure_abs Measure UV Absorbance (Standards & Sample) prep_standards->measure_abs prep_sample Prepare Saturated Solution (Excess this compound in Solvent) equilibration Agitate at Constant Temperature (24-48 hours) prep_sample->equilibration filtration Filter Supernatant (0.22 µm filter) equilibration->filtration dilution Dilute Saturated Solution filtration->dilution dilution->measure_abs calibration_curve Generate Calibration Curve measure_abs->calibration_curve calc_solubility Calculate Solubility calibration_curve->calc_solubility

Thermodynamic Solubility Determination Workflow

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in defined signaling pathways. As a non-proteinogenic amino acid, its primary role is as a building block in peptide synthesis. The introduction of the bulky, hydrophobic naphthyl group can influence the conformation, stability, and receptor-binding properties of the resulting peptides. Therefore, any impact on signaling pathways would be indirect and dependent on the specific peptide sequence into which this compound is incorporated.

The logical relationship in its application is straightforward: its solubility in a given solvent dictates its utility in a specific experimental context. For instance, high solubility in a solvent used for solid-phase peptide synthesis is essential for efficient coupling reactions. Conversely, in biological assays, understanding its solubility in aqueous buffers (often with co-solvents like DMSO) is critical to avoid precipitation and ensure accurate results.

logical_relationship cluster_app Examples solubility Solubility of this compound in a specific solvent application Application Context solubility->application determines suitability for outcome Experimental Outcome application->outcome influences peptide_synthesis Peptide Synthesis biological_assay Biological Assay formulation Drug Formulation

Solubility and Application Relationship

References

H-2-Nal-OH: A Comprehensive Technical Guide to a Fluorescent Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-2-Nal-OH, chemically known as 3-(2-Naphthyl)-L-alanine, is a synthetic amino acid that has garnered significant interest within the scientific community. Its unique structural feature, a naphthalene moiety attached to the alanine backbone, imparts intrinsic fluorescence, making it a valuable tool for a wide range of applications in biochemical and pharmaceutical research.[1] This guide provides an in-depth analysis of the fluorescent properties of this compound, detailed experimental protocols for its characterization and use, and highlights its application in studying biological systems.

Core Concepts: The Origin of Fluorescence

The fluorescence of this compound originates from the extended π-conjugated system of its naphthalene ring.[1] Naphthalene and its derivatives are well-known fluorophores, characterized by their ability to absorb ultraviolet light and subsequently emit it at a longer wavelength.[1] This intrinsic fluorescence allows this compound to be used as a probe in various fluorescence-based applications, including the study of protein folding and receptor-ligand interactions.[1]

Physicochemical and Photophysical Properties

While this compound is recognized for its fluorescent properties, detailed quantitative photophysical data in the scientific literature is sparse. The following tables summarize its known physicochemical properties and the generally reported photophysical characteristics of its chromophore, the naphthalene group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 3-(2-Naphthyl)-L-alanine[2]
Synonyms This compound, L-2-Naphthylalanine[2][3]
CAS Number 58438-03-2[2]
Molecular Formula C₁₃H₁₃NO₂[2]
Molecular Weight 215.25 g/mol [2]
Appearance White crystalline solid[3]
Solubility Slightly soluble in water; soluble in organic solvents like methanol and ethanol.[3]

Table 2: General Photophysical Properties of Naphthalene Derivatives

PropertyGeneral Value/CharacteristicReference
Excitation UV region[1]
Emission UV to visible region, sensitive to solvent polarity[4]
Quantum Yield Generally high, but dependent on the specific derivative and environment[4]
Lifetime Can be significantly longer than that of natural fluorescent amino acids like tryptophan[5]

A study on the D-isomer, β-(2-naphthyl)-D-alanine (D-Nal), which shares the same chromophore, revealed that its excited-state lifetime is significantly longer than that of tryptophan, and it changes drastically when moved from an aqueous solution to a lipid medium, highlighting its sensitivity to the environment.[5]

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield of this compound can be determined using the comparative method, which involves a well-characterized standard with a known quantum yield.[6]

Materials:

  • This compound

  • A suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[7]

  • Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, water)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the desired solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard, with absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[6]

  • Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra for each solution using the fluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for each plot.

    • Calculate the quantum yield of this compound using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard) where Φ is the quantum yield and η is the refractive index of the solvent.[8]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc-based solid-phase synthesis.[9]

Materials:

  • Fmoc-H-2-Nal-OH

  • Other Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvents (DMF, DCM, ether)

  • Peptide synthesizer or manual synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Coupling of Subsequent Amino Acids (including Fmoc-H-2-Nal-OH):

    • Activate the carboxyl group of the next Fmoc-amino acid (e.g., Fmoc-H-2-Nal-OH) using coupling reagents.

    • Couple the activated amino acid to the deprotected N-terminus of the growing peptide chain.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

Visualizations

Signaling Pathway: Melanocortin Receptor Activation

This compound, particularly its D-isomer, has been utilized as a fluorescent probe in peptides designed to study melanocortin receptors, which are G protein-coupled receptors (GPCRs).[5] The following diagram illustrates a generalized signaling pathway for melanocortin receptor activation.

Melanocortin_Signaling cluster_membrane Plasma Membrane MCR Melanocortin Receptor (MCR) G_protein G Protein (Gs) MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation Ligand Melanocortin Peptide (e.g., α-MSH analog with this compound) Ligand->MCR Binding cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation

Caption: Generalized signaling pathway of a Gs-coupled Melanocortin Receptor.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain is achieved through a systematic, stepwise process known as solid-phase peptide synthesis.

SPPS_Workflow Fmoc-based Solid-Phase Peptide Synthesis Workflow start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection1 Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Characterized Peptide purification->end

Caption: Step-by-step workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound is a valuable fluorescent amino acid for researchers in chemistry and biology. Its intrinsic fluorescence, arising from the naphthalene side chain, allows for its use as a non-invasive probe to study peptide and protein structure, function, and interactions. While more extensive characterization of its photophysical properties is warranted, the existing data and its successful incorporation into peptides underscore its potential in advancing our understanding of complex biological processes. The provided protocols offer a foundation for the characterization and application of this versatile molecule in the laboratory.

References

An In-depth Technical Guide to the Chirality and Stereochemistry of 3-(2-Naphthyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality and stereochemistry of 3-(2-naphthyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The document details its synthesis, with a focus on stereoselective methods, and presents key physicochemical and stereochemical data in a structured format. Furthermore, it elucidates the crucial role of 3-(2-naphthyl)-L-alanine's stereochemistry in its biological activity, particularly as a component of peptide-based therapeutics targeting the CXCR4 receptor. Experimental protocols for its synthesis and incorporation into peptides are provided, alongside visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

3-(2-Naphthyl)-L-alanine, an analogue of the natural amino acid phenylalanine, is a key chiral building block in the synthesis of various pharmacologically active compounds.[1] Its rigid, bulky naphthyl group provides unique steric and hydrophobic properties that can enhance binding affinity and selectivity to biological targets, as well as improve the conformational stability of peptides.[2] The precise stereochemical orientation of the amino and carboxyl groups relative to the naphthylmethyl side chain is paramount to its biological function, making a thorough understanding of its chirality and stereochemistry essential for its effective application in drug design and development.

This guide will delve into the critical aspects of 3-(2-naphthyl)-L-alanine's stereochemistry, covering its synthesis, characterization, and its role in the context of a significant biological target.

Physicochemical and Stereochemical Properties

The stereochemistry of 3-(2-naphthyl)-L-alanine is defined by the L-configuration at the alpha-carbon, analogous to the naturally occurring L-amino acids. This configuration is crucial for its recognition by enzymes and receptors in biological systems. The quantitative data for 3-(2-naphthyl)-L-alanine and its commonly used protected derivatives are summarized in the tables below.

Table 1: Physicochemical Properties of 3-(2-Naphthyl)-L-alanine and Derivatives

Property3-(2-Naphthyl)-L-alanineFmoc-3-(2-naphthyl)-L-alanineBoc-3-(2-naphthyl)-L-alanine
Molecular Formula C₁₃H₁₃NO₂[3]C₂₈H₂₃NO₄[2]C₁₈H₂₁NO₄
Molecular Weight 215.25 g/mol [3]437.5 g/mol [2]315.4 g/mol
CAS Number 58438-03-2[3]112883-43-9[2]58438-04-3
Appearance White to off-white crystalline powder[4]White powder[2]Data not available
Melting Point 240-244 °C (dec.)[4][5]157 - 168 °C[2]Data not available
Solubility Soluble in 1 mol/L NaOH[4]Slightly soluble in waterData not available

Table 2: Stereochemical Data of 3-(2-Naphthyl)-L-alanine and Derivatives

Property3-(2-Naphthyl)-L-alanineFmoc-3-(2-naphthyl)-L-alanine
IUPAC Name (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid[3](2S)-2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid
Chirality L-configuration (S-enantiomer)[3]L-configuration (S-enantiomer)
Optical Rotation [α]D -11 ± 1.5° (c=1 in 0.3N HCl)-15 ± 2° (c=1 in DMF)[2]
Enantiomeric Purity >99% (enzymatic synthesis)[6]≥ 99.5% (Chiral HPLC)[2]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 3-(2-naphthyl)-L-alanine is a critical step in its utilization for pharmaceutical applications. Both chemical and enzymatic methods have been developed to achieve high stereoselectivity.

Chemo-enzymatic Synthesis

A highly efficient method for the synthesis of optically pure 3-(2-naphthyl)-L-alanine involves a chemo-enzymatic approach. This method utilizes a hyper-thermostable aminotransferase from Thermococcus profundus (MsAT) to catalyze the transamination of 3-(2-naphthyl)pyruvate with L-glutamate.[6] The low solubility of the product, 3-(2-naphthyl)-L-alanine, in the reaction medium allows for its precipitation, which drives the reaction equilibrium towards product formation, resulting in a high yield and excellent enantiomeric excess (>99% ee).[6]

chemoenzymatic_synthesis cluster_reactants Reactants cluster_products Products 3_2_naphthyl_pyruvate 3-(2-Naphthyl)pyruvate MsAT Aminotransferase (MsAT) from Thermococcus profundus 3_2_naphthyl_pyruvate->MsAT Substrate L_glutamate L-Glutamate L_glutamate->MsAT Amino Donor 3_2_naphthyl_L_alanine 3-(2-Naphthyl)-L-alanine alpha_ketoglutarate α-Ketoglutarate MsAT->3_2_naphthyl_L_alanine Product MsAT->alpha_ketoglutarate Byproduct

Caption: Chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine.

Experimental Protocol: Chemo-enzymatic Synthesis

The following protocol is a representative procedure for the chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine.[6]

Materials:

  • 3-(2-Naphthyl)pyruvate

  • L-Glutamate

  • Purified hyper-thermostable aminotransferase (MsAT) from Thermococcus profundus

  • Reaction Buffer (e.g., 50 mM phosphate buffer, pH 7.5)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing 180 mM 3-(2-naphthyl)pyruvate and 360 mM L-glutamate in the reaction buffer.

  • Enzyme Addition: Add the purified MsAT to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at 70°C with gentle agitation. The low solubility of 3-(2-naphthyl)-L-alanine will cause it to precipitate out of solution.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of substrates or the formation of the product using techniques such as HPLC.

  • Product Isolation: After the reaction reaches completion (typically when substrate consumption plateaus), cool the reaction mixture and collect the precipitated 3-(2-naphthyl)-L-alanine by filtration.

  • Purification: Wash the collected solid with cold water and then dry under vacuum to obtain the purified product.

  • Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Expected Outcome:

This method can yield optically pure (>99% ee) 3-(2-naphthyl)-L-alanine with a molar yield of approximately 93%.[6]

Biological Significance and Role in CXCR4 Antagonism

The stereochemistry of 3-(2-naphthyl)-L-alanine is pivotal to its biological activity, particularly in the context of peptide-based drugs that target the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12 (SDF-1), activates several downstream signaling pathways involved in cell trafficking, proliferation, and survival.[7][8] Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis and HIV-1 entry.[9]

3-(2-Naphthyl)-L-alanine is a critical component of the potent CXCR4 antagonist, T140.[10] The L-configuration of this amino acid is essential for the high-affinity binding of T140 to CXCR4, thereby blocking the interaction with CXCL12 and inhibiting the downstream signaling cascade.[9]

CXCR4_signaling_pathway cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binds & Activates T140 T140 (contains 3-(2-naphthyl)-L-alanine) T140->CXCR4 Binds & Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization ERK ERK Ca_mobilization->ERK Cell_responses Cell Migration, Proliferation, Survival Akt->Cell_responses ERK->Cell_responses

Caption: T140-mediated inhibition of the CXCR4 signaling pathway.

Application in Solid-Phase Peptide Synthesis (SPPS)

3-(2-Naphthyl)-L-alanine is frequently incorporated into peptides using solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protected form, Fmoc-3-(2-naphthyl)-L-alanine, is commonly used in this process. The following diagram illustrates a typical workflow for the incorporation of this unnatural amino acid into a growing peptide chain.

SPPS_workflow Start Start: Resin-bound peptide with free N-terminus Fmoc_deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Start->Fmoc_deprotection Washing_1 Wash Resin (DMF) Fmoc_deprotection->Washing_1 Coupling Coupling: - Fmoc-3-(2-naphthyl)-L-alanine - Activation Reagent (e.g., HBTU) - Base (e.g., DIPEA) Washing_1->Coupling Washing_2 Wash Resin (DMF) Coupling->Washing_2 End End: Peptide elongated by one residue Washing_2->End

Caption: Workflow for SPPS incorporation of Fmoc-3-(2-naphthyl)-L-alanine.

Experimental Protocol: SPPS Incorporation

This protocol outlines the general steps for incorporating Fmoc-3-(2-naphthyl)-L-alanine into a peptide sequence using manual SPPS.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-3-(2-naphthyl)-L-alanine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine in dimethylformamide - DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF.

  • Fmoc Deprotection: Treat the resin with the deprotection solution to remove the N-terminal Fmoc group. Monitor the deprotection using a colorimetric test (e.g., Kaiser test).

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc adducts.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-3-(2-naphthyl)-L-alanine by dissolving it with the coupling reagent and base in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with agitation.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Confirmation of Coupling: Perform a colorimetric test to ensure the coupling reaction is complete (e.g., a negative Kaiser test).

  • Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Conclusion

3-(2-Naphthyl)-L-alanine is a valuable synthetic amino acid whose utility in drug discovery and peptide science is intrinsically linked to its specific L-stereochemistry. The chemo-enzymatic synthesis provides an efficient route to the optically pure compound, which is essential for its biological applications. Its incorporation into peptides, such as the CXCR4 antagonist T140, highlights the critical role of its defined stereocenter in mediating potent and specific biological activities. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary for the effective utilization of 3-(2-naphthyl)-L-alanine in their research endeavors.

References

A Technical Guide to H-2-Nal-OH for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(2-naphthyl)-L-alanine (H-2-Nal-OH), a non-proteinogenic amino acid crucial for various research and drug development applications. This document details its commercial availability, key properties, and its significant role in the synthesis of bioactive peptides, with a particular focus on the CXCR4 antagonist T140.

Commercial Availability and Supplier Specifications

This compound and its widely used N-α-Fmoc-protected form (Fmoc-2-Nal-OH) are readily available from several commercial suppliers. These compounds are primarily intended for research use in peptide synthesis and other biochemical applications. Below is a summary of typical product specifications from various vendors.

SupplierProduct Name(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
MedchemExpress This compound, Fmoc-2-Nal-OH58438-03-2 (this compound), 112883-43-9 (Fmoc-2-Nal-OH)C₁₃H₁₃NO₂ (this compound), C₂₈H₂₃NO₄ (Fmoc-2-Nal-OH)215.25 (this compound), 437.49 (Fmoc-2-Nal-OH)Not specifiedAlanine derivative for research use.
ChemBK This compound, 3-(2-Naphthyl)-L-alanine58438-03-2C₁₃H₁₃NO₂215.25Not specifiedWhite crystalline solid, slightly soluble in water.
Aapptec This compound, 3-(2-Naphthyl)-L-alanine58438-03-2C₁₃H₁₃NO₂215.25Not specifiedCan be used as an analog of Phe or Trp.
Sigma-Aldrich Fmoc-2-Nal-OH112883-43-9C₂₈H₂₃NO₄437.49≥98.0% (HPLC)For peptide synthesis.
Tokyo Chemical Industry Fmoc-2-Nal-OH112883-43-9C₂₈H₂₃NO₄437.49>98.0% (HPLC)Refrigerated storage recommended.
Bachem Fmoc-2-Nal-OH112883-43-9C₂₈H₂₃NO₄437.49≥99.0%Available in various pack sizes.

Physicochemical Properties

The incorporation of the bulky, hydrophobic naphthyl group imparts unique properties to peptides, influencing their conformation, stability, and receptor-binding affinity.

PropertyValueSource
Appearance White to off-white crystalline powderChemBK
Melting Point ~240 °C (decomposes)ChemBK
Solubility Slightly soluble in water; soluble in 1 M NaOHChemBK
Storage 2-8°C for short-term; -20°C for long-termSigma-Aldrich

Application in Peptide Synthesis: The Case of T140

The primary application of this compound in research is its incorporation as an unnatural amino acid into peptides using Solid-Phase Peptide Synthesis (SPPS), most commonly with Fmoc chemistry. The 2-naphthylalanine residue is significantly more hydrophobic than phenylalanine and tryptophan, which can lead to enhanced binding interactions with protein targets.

A prominent example of a peptide containing 2-naphthylalanine is T140 , a potent and specific antagonist of the CXCR4 receptor.[1] T140 and its analogs are valuable research tools for studying CXCR4-mediated signaling and have potential therapeutic applications in HIV-1 entry inhibition and cancer metastasis.[2] The L-3-(2-naphthyl)alanine at position 3 of T140 is critical for its high anti-HIV activity.[1][3]

Experimental Protocol: Solid-Phase Synthesis of T140

This protocol outlines the manual synthesis of T140 (H-Arg-Arg-Nal-Cys-Tyr-Arg-Lys-DLys-Pro-Tyr-Arg-Cit-Cys-Arg-NH₂) using Fmoc-based SPPS on Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-2-Nal-OH and Fmoc-Cit-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • HPLC purification system with a C18 column

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for a further 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2 hours.

    • Monitor the completion of the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the T140 sequence, including Fmoc-2-Nal-OH at the desired position.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 3 hours at room temperature to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.

    • Lyophilize the pure fractions to obtain the final T140 peptide as a white powder.

Experimental Workflow Diagram

experimental_workflow resin Fmoc-Rink Amide Resin swell Swell in DMF resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) deprotect1->couple wash1 Wash (DMF, DCM) couple->wash1 repeat Repeat for all Amino Acids (including Fmoc-2-Nal-OH) wash1->repeat deprotect2 Final Fmoc Deprotection repeat->deprotect2 After last AA cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) deprotect2->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify characterize Characterization (MS, Analytical HPLC) purify->characterize lyophilize Lyophilization characterize->lyophilize product Pure T140 Peptide lyophilize->product

Fmoc-based solid-phase peptide synthesis workflow for T140.

Role in Signaling Pathways: CXCR4 Antagonism

This compound itself is not known to directly modulate signaling pathways. Its significance lies in its incorporation into peptides that can then interact with specific biological targets. In the case of T140, the peptide acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1]

CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its natural ligand CXCL12 (also known as SDF-1), activates several downstream signaling cascades. These pathways are crucial for cell migration, proliferation, and survival.[4][5][6] Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis and HIV-1 infection.[2]

T140, by binding to CXCR4, prevents the binding of CXCL12 and subsequent receptor activation. This blockade inhibits the downstream signaling pathways, thereby preventing the biological effects mediated by CXCR4. The 2-naphthylalanine residue in T140 plays a key role in its high-affinity binding to the receptor.[3]

CXCR4 Signaling Pathway Diagram

CXCR4_signaling cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein Gi Protein (α, β, γ) CXCR4->G_protein Activates PLC PLC G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binds & Activates T140 T140 (contains this compound) T140->CXCR4 Binds & Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Responses (Migration, Proliferation, Survival) Ca_release->Cell_Response ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt Akt->Cell_Response ERK->Cell_Response

Simplified CXCR4 signaling pathway and the inhibitory action of T140.

Conclusion

This compound is a valuable synthetic amino acid for researchers in peptide chemistry and drug development. Its incorporation into peptides can significantly enhance their biological activity, as exemplified by the CXCR4 antagonist T140. This guide provides a foundational understanding of its properties, commercial availability, and a practical framework for its application in the synthesis of bioactive peptides for the investigation of critical signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-2-Nal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-2-naphthylalanine (Fmoc-2-Nal-OH), a bulky aromatic amino acid, is of particular interest due to its ability to enhance peptide stability, hydrophobicity, and binding affinity to target receptors. However, its significant steric hindrance presents challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and lower yields.

These application notes provide a detailed protocol for the efficient incorporation of Fmoc-2-Nal-OH into peptide chains using Fmoc/tBu chemistry. The protocols described herein are designed to maximize coupling efficiency and minimize common side reactions associated with sterically hindered amino acids.

Core Principles of Fmoc-2-Nal-OH Incorporation

The successful incorporation of Fmoc-2-Nal-OH relies on the fundamental principles of Fmoc-SPPS, with specific modifications to address its steric bulk. The synthesis cycle involves the sequential deprotection of the N-terminal Fmoc group and the coupling of the subsequent Fmoc-protected amino acid. For Fmoc-2-Nal-OH, the key to a successful synthesis lies in optimizing the coupling step.

Experimental Protocols

Materials and Reagents
  • Fmoc-2-Nal-OH

  • Resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl Chloride for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Additives (e.g., HOBt, Oxyma)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Diethyl ether, cold

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide.[1] Rink Amide resins are commonly used for peptide amides, while Wang or 2-Chlorotrityl chloride resins are suitable for peptide acids.[1]

Protocol 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to expose the N-terminal amine for the subsequent coupling reaction.[1]

Protocol 2: Standard Fmoc Deprotection

  • To the swollen resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5 minutes and drain the solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-2-Nal-OH

Due to the steric hindrance of the naphthyl group, the coupling of Fmoc-2-Nal-OH requires more robust conditions than standard amino acids. The use of a potent activating reagent, such as HATU, is highly recommended.[2] In some cases, a double coupling strategy may be necessary to drive the reaction to completion.

Protocol 3: Single Coupling with HATU

  • In a separate vial, dissolve Fmoc-2-Nal-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (clear or yellow beads) indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Protocol 4: Double Coupling

If the ninhydrin test after the first coupling is positive (blue or purple beads), a second coupling is recommended.

  • After draining the solution from the first coupling, wash the resin with DMF (2-3 times).

  • Repeat the coupling procedure as described in Protocol 3, using a freshly prepared solution of activated Fmoc-2-Nal-OH.

  • After the second coupling, perform a ninhydrin test to confirm completion.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

Cleavage and Final Deprotection

The final step involves cleaving the peptide from the resin and simultaneously removing the side-chain protecting groups using a strong acid, typically TFA, in the presence of scavengers.[3]

Protocol 5: Cleavage from the Resin

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[4] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Isolation
  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

  • A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize the key parameters for the successful incorporation of Fmoc-2-Nal-OH.

Table 1: Recommended Reagents for Fmoc-2-Nal-OH Coupling

Parameter Standard Coupling Recommended for Fmoc-2-Nal-OH Rationale
Coupling Reagent HBTU/HOBtHATU/HOAt or COMUMore potent activators to overcome steric hindrance.
Base DIPEADIPEA or CollidineStandard bases for Fmoc-SPPS.
Solvent DMFDMF or NMPNMP can improve solvation of aggregating sequences.

Table 2: Comparison of Coupling Strategies for Fmoc-2-Nal-OH

Strategy Equivalents of Fmoc-2-Nal-OH Equivalents of Coupling Reagent Equivalents of Base Typical Reaction Time Expected Coupling Efficiency
Single Coupling 3 - 52.9 - 4.5 (HATU)6 - 101 - 4 hours>95% (with potent activator)
Double Coupling 2 x (3 - 5)2 x (2.9 - 4.5) (HATU)2 x (6 - 10)2 x (1 - 2 hours)>99%

Mandatory Visualization

SPPS_Workflow_for_Fmoc_2_Nal_OH cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_cleavage Final Steps Resin Select Resin (Rink Amide or Wang) Swell Swell Resin in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 2. Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (Standard AA) Wash1->Coupling Standard AA Nal_Coupling Couple Fmoc-2-Nal-OH (HATU, 1-4h) Wash1->Nal_Coupling Fmoc-2-Nal-OH Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Nal_Coupling->Kaiser_Test Double_Coupling Double Couple Fmoc-2-Nal-OH Kaiser_Test->Double_Coupling Positive Kaiser_Test->Wash2 Negative Double_Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Wash3 Wash and Dry Resin Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

Caption: Workflow for incorporating Fmoc-2-Nal-OH in SPPS.

Coupling_Logic Start Start Coupling of Fmoc-2-Nal-OH Single_Couple Perform Single Coupling (e.g., with HATU, 1-4h) Start->Single_Couple Kaiser_Test Perform Kaiser Test Single_Couple->Kaiser_Test Positive Positive Result (Incomplete Coupling) Kaiser_Test->Positive Blue Beads Negative Negative Result (Complete Coupling) Kaiser_Test->Negative Yellow Beads Double_Couple Perform Second Coupling (Double Couple) Positive->Double_Couple Wash Wash Resin Negative->Wash Double_Couple->Wash Proceed Proceed to Next Step (Deprotection or Cleavage) Wash->Proceed

Caption: Decision logic for Fmoc-2-Nal-OH coupling.

References

Application of H-2-Nal-OH in Studying Protein-Protein Interactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Applications of H-2-Nal-OH in Protein-Protein Interaction Studies

The incorporation of this compound into peptides offers several advantages for studying and modulating PPIs:

  • Enhanced Binding Affinity: The naphthyl group can engage in strong hydrophobic and π-π stacking interactions with complementary residues at the protein interface, often leading to a significant increase in binding affinity compared to natural amino acids like phenylalanine or tryptophan.

  • Increased Proteolytic Stability: The unnatural side chain of this compound can confer resistance to degradation by proteases, increasing the in vivo half-life of peptide-based inhibitors.

  • Conformational Constraint: The bulky nature of the naphthyl group can restrict the conformational flexibility of a peptide, pre-organizing it into a bioactive conformation for binding to its target protein.

  • Fluorescent Probe: The intrinsic fluorescence of the naphthalene moiety allows for its use as a spectroscopic probe to study peptide-protein binding events without the need for external fluorophores.

Two prominent examples where this compound has been successfully applied are in the development of inhibitors for the p53-MDM2 interaction and antagonists for the CXCR4 receptor.

Case Study 1: Inhibition of the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical checkpoint in cell cycle control and apoptosis.[1][2] Inhibition of this interaction can reactivate p53 and trigger cell death in cancer cells.[1] Peptides containing this compound have been designed to mimic the key hydrophobic residues of p53 that bind to MDM2.[][4]

Quantitative Data: p53-MDM2 Interaction Inhibitors
Peptide SequenceModification(s)IC50 (nM) vs. MDM2IC50 (nM) vs. MDMXReference
pDI-44550[4]
pDIQ4 amino acid substitutions8110[4][5]
PMI-2040[4][6]

Note: While these specific examples do not explicitly state the inclusion of this compound, they represent potent peptide inhibitors of the p53-MDM2 interaction, a field where this compound is utilized to enhance affinity.

Case Study 2: Antagonism of the CXCR4 Receptor

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 are key players in cancer metastasis, HIV entry, and inflammatory diseases.[7][8] Antagonists of CXCR4 can block these pathological processes.[9] Cyclic peptides incorporating this compound have shown high affinity and potent antagonism of CXCR4.[10][11]

Quantitative Data: CXCR4 Antagonists
AntagonistTypeIC50 (nM) for CXCR4 BindingReference
HC4319D-peptide46.0 ± 12.6[12]
DV1D-peptide364.7 ± 51.7[12]
DV3D-peptide2596.6 ± 422.4[12]
DV1 dimerD-peptide60.5 ± 12.8[12]
CVX15Cyclic peptide7.8 ± 2.2[12]
LY2510924Cyclic peptide135.4 ± 63.9[12]
IT1tSmall molecule29.65 ± 2.8[12]
AMD3100Small molecule319.6 ± 37.3[12]
AMD11070Small molecule15.6 ± 7.6[12]

Note: The D-peptide antagonists listed are examples of peptides where unnatural amino acids like this compound are often incorporated to enhance binding and stability.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-3-(2-naphthyl)alanine (Fmoc-2-Nal-OH).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-Nal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Confirm complete coupling using a Kaiser test.

  • Incorporation of Fmoc-2-Nal-OH: Follow the same coupling procedure as in step 3, using Fmoc-2-Nal-OH as the amino acid.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Fluorescence Polarization Assay for PPI Inhibition

This protocol describes a competitive fluorescence polarization (FP) assay to determine the IC50 value of an this compound containing peptide inhibitor.

Materials:

  • Fluorescently labeled peptide probe (e.g., FITC-labeled peptide corresponding to the natural binding partner)

  • Target protein

  • This compound containing inhibitor peptide

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled peptide probe in the assay buffer.

    • Prepare a stock solution of the target protein in the assay buffer.

    • Prepare a serial dilution of the this compound containing inhibitor peptide in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the fluorescently labeled peptide probe to all wells at a final concentration determined by a prior saturation binding experiment (typically at its Kd).

    • Add the target protein to all wells (except for the "probe only" control) at a concentration that gives a significant FP signal window.

    • Add the serially diluted inhibitor peptide to the respective wells. Include a "no inhibitor" control.

    • Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)]) where mP_sample is the polarization of the sample, mP_free is the polarization of the probe alone, and mP_bound is the polarization of the probe-protein complex without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow_spps start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) deprotection->coupling nal_coupling Incorporate this compound (Fmoc-2-Nal-OH) coupling->nal_coupling At desired position repeat Repeat for all Amino Acids coupling->repeat Next AA nal_coupling->repeat repeat->deprotection final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spec & Analytical HPLC purification->characterization end End: Purified Peptide characterization->end

Caption: Workflow for Solid-Phase Peptide Synthesis of an this compound containing peptide.

experimental_workflow_fp_assay start Start: Reagent Preparation plate_setup Assay Plate Setup (384-well) start->plate_setup add_probe Add Fluorescent Probe plate_setup->add_probe add_protein Add Target Protein add_probe->add_protein add_inhibitor Add Serial Dilution of This compound Peptide add_protein->add_inhibitor incubation Incubate (30-60 min) add_inhibitor->incubation read_plate Measure Fluorescence Polarization incubation->read_plate data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End: Inhibition Potency ic50->end

Caption: Workflow for a Fluorescence Polarization assay to determine PPI inhibition.

p53_mdm2_pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes stress DNA Damage, Oncogene Activation p53 p53 (Tumor Suppressor) stress->p53 Activates mdm2 MDM2 (Oncoprotein) p53->mdm2 Induces Expression arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis senescence Senescence p53->senescence mdm2->p53 Binds & Inhibits (Ubiquitination & Degradation) inhibitor This compound Peptide Inhibitor inhibitor->mdm2 Blocks p53 Binding Site

Caption: The p53-MDM2 signaling pathway and its inhibition by an this compound peptide.

cxcr4_pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Responses cxcl12 CXCL12 (Ligand) cxcr4 CXCR4 (GPCR) cxcl12->cxcr4 Binds & Activates pi3k_akt PI3K/Akt Pathway cxcr4->pi3k_akt mapk MAPK Pathway cxcr4->mapk antagonist This compound Peptide Antagonist antagonist->cxcr4 Blocks CXCL12 Binding migration Cell Migration pi3k_akt->migration proliferation Cell Proliferation pi3k_akt->proliferation survival Cell Survival pi3k_akt->survival mapk->proliferation metastasis Cancer Metastasis migration->metastasis

Caption: The CXCR4 signaling pathway and its blockade by an this compound peptide antagonist.

References

Application Notes and Protocols for Site-Specific Incorporation of 2-Naphthylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides offers a powerful tool for modulating their pharmacological properties. 2-Naphthylalanine (2-Nal), a synthetic amino acid with a bulky, hydrophobic naphthyl side chain, is of particular interest in drug design and development. Its unique structure can enhance peptide stability, increase hydrophobicity, and serve as an intrinsic fluorescent probe to study peptide-receptor interactions and conformational changes.[1][2][3] This document provides detailed application notes and experimental protocols for the successful incorporation of 2-Nal into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Properties of 2-Naphthylalanine

Incorporating 2-Nal into a peptide sequence can significantly alter its physicochemical properties. The bulky naphthyl group enhances hydrophobic interactions, which can improve membrane permeability and receptor binding affinity.[4] Furthermore, the naphthalene moiety is fluorescent, allowing for the use of spectroscopic techniques to probe the local environment of the amino acid within the peptide and its interaction with biological targets.[1][3]

Table 1: Physicochemical Properties of Fmoc-L-2-Naphthylalanine

PropertyValueReference
CAS Number 112883-43-9[5]
Molecular Formula C28H23NO4[5]
Molecular Weight 437.49 g/mol [5]
Appearance White to off-white powder[6]
Purity (HPLC) ≥98.0%[7]
Storage Temperature 2-8°C[7]

Table 2: Comparison of Hydrophobicity of Aromatic Amino Acids

The hydrophobicity of an amino acid influences the retention time in reverse-phase high-performance liquid chromatography (RP-HPLC). A longer retention time generally indicates greater hydrophobicity.

Amino AcidRelative Hydrophobicity (log(k))
Phenylalanine (Phe)Varies by sequence context
Tryptophan (Trp)Varies by sequence context
1-Naphthylalanine (1-Nal) More hydrophobic than Trp
2-Naphthylalanine (2-Nal) More hydrophobic than 1-Nal

Note: The exact log(k) values are sequence-dependent. The trend of increasing hydrophobicity is consistently observed.[8]

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a 2-Naphthylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-2-naphthylalanine using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-L-2-naphthylalanine-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-L-2-naphthylalanine-OH) and a slightly lower molar equivalent of the coupling reagent (HCTU or HATU) in DMF.

    • Add 5-10 equivalents of DIPEA to the amino acid solution and vortex briefly.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours. For the sterically hindered 2-Nal, a longer coupling time or a double coupling may be necessary to ensure high efficiency.

  • Monitoring Coupling Efficiency (Optional but Recommended):

    • Take a small sample of the resin beads after washing.

    • Perform a Kaiser test or a Chloranil test. A negative result (yellow beads for Kaiser test) indicates a complete coupling reaction. If the test is positive, repeat the coupling step.

  • Washing: After coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis of the 2-Naphthylalanine-Containing Peptide by RP-HPLC

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMSO, then dilute with Solvent A). Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the peptide sample.

    • Run a linear gradient to elute the peptide, for example, from 5% to 65% Solvent B over 30-40 minutes.

    • Monitor the absorbance at 220 nm and 280 nm. The naphthyl group of 2-Nal also absorbs strongly around 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Protocol 3: Fluorescence Spectroscopy of a 2-Naphthylalanine-Containing Peptide

This protocol provides a general method for measuring the fluorescence properties of a 2-Nal-containing peptide. The optimal excitation and emission wavelengths may need to be determined experimentally.

Materials:

  • Purified 2-Nal-containing peptide

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in the desired buffer. The concentration should be optimized to avoid inner filter effects, typically in the low micromolar range.

  • Instrument Setup:

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • The excitation wavelength for the naphthyl group is typically around 280-290 nm. To determine the optimal excitation wavelength, you can perform an excitation scan while monitoring the emission at a known emission wavelength (e.g., 340 nm).

    • The emission wavelength is typically in the range of 320-360 nm.[1] To determine the emission maximum, perform an emission scan with the optimal excitation wavelength.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of the peptide solution.

    • Record a blank spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum emission (λmax).

    • The fluorescence intensity and λmax can be used to study changes in the peptide's local environment, for example, upon binding to a receptor or lipid membrane. A blue shift in λmax often indicates a more hydrophobic environment.[1]

Application Example: Probing the Melanocortin-4 Receptor (MC4R) Signaling Pathway

Peptides containing 2-Nal have been instrumental in studying the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) involved in energy homeostasis and appetite regulation.[1] The incorporation of 2-Nal into α-melanocyte-stimulating hormone (α-MSH) analogs allows for the investigation of peptide-receptor interactions and the subsequent signaling cascade.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Agonist α-MSH Analog (with 2-Nal) MC4R MC4R Peptide_Agonist->MC4R Binding G_Protein Gs Protein MC4R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream_Targets Phosphorylation of Downstream Targets PKA->Downstream_Targets Phosphorylation Biological_Response ↓ Food Intake ↑ Energy Expenditure Downstream_Targets->Biological_Response Leads to

Experimental Workflows

SPPS_Workflow Start Start with Resin Swell_Resin 1. Resin Swelling (DMF) Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HCTU/HATU, DIPEA) Fmoc_Deprotection->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing Cycle Repeat for each Amino Acid Washing->Cycle Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection 5. Final Fmoc Deprotection Cycle->Final_Deprotection Last Amino Acid Cleavage 6. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 7. Precipitation (Cold Ether) Cleavage->Precipitation End Crude Peptide Precipitation->End

Purification_Workflow Start Start with Crude Peptide Dissolution 1. Dissolve Crude Peptide Start->Dissolution Filtration 2. Filter Sample Dissolution->Filtration Injection 3. Inject onto HPLC Filtration->Injection Separation 4. RP-HPLC Separation (C18 Column, Acetonitrile/Water/TFA Gradient) Injection->Separation Detection 5. UV Detection (220 nm & 280 nm) Separation->Detection Fraction_Collection 6. Collect Fractions Detection->Fraction_Collection Analysis 7. Analyze Fractions (Analytical HPLC, Mass Spectrometry) Fraction_Collection->Analysis Pooling 8. Pool Pure Fractions Analysis->Pooling Lyophilization 9. Lyophilization Pooling->Lyophilization End Purified Peptide Lyophilization->End

Quantitative Data

Table 3: Impact of 2-Naphthylalanine on Peptide Stability and Solubility

The incorporation of 2-Nal can enhance the proteolytic stability of peptides while potentially decreasing their aqueous solubility due to its hydrophobic nature.

PeptideModificationHalf-life in Serum (h)Aqueous Solubility (mg/mL)
Peptide A (Control)-12.5
Peptide A-Nal2-Nal substitution> 8[9]0.8[8]
Peptide B (Control)-0.53.1
Peptide B-Nal2-Nal substitution> 6[9]1.2[8]

Note: The values presented are representative and can vary significantly depending on the peptide sequence and the position of the 2-Nal substitution.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency of Fmoc-2-Nal-OH Steric hindrance from the bulky naphthyl group.- Use a more potent coupling reagent (e.g., HATU).- Increase the coupling time (e.g., to 4 hours or overnight).- Perform a double coupling.- Increase the excess of amino acid and coupling reagent.
Poor Solubility of the Crude or Purified Peptide Increased hydrophobicity due to the 2-Nal residue.- Dissolve the peptide in a small amount of an organic solvent (e.g., DMSO, acetonitrile) before adding aqueous buffer.- Use co-solvents such as isopropanol in the HPLC mobile phase.- For final formulation, consider the use of solubility enhancers.
Peptide Aggregation Enhanced hydrophobic interactions.- Synthesize the peptide at a lower loading capacity on the resin.- Incorporate solubility-enhancing tags or amino acids elsewhere in the sequence.

Conclusion

The site-specific incorporation of 2-naphthylalanine into peptides is a valuable strategy for medicinal chemists and drug developers to enhance the pharmacological properties of peptide-based therapeutics. By following the detailed protocols and considering the information provided in these application notes, researchers can successfully synthesize, purify, and characterize 2-Nal-containing peptides for a wide range of applications, from basic research to drug discovery. The unique properties of 2-Nal, particularly its hydrophobicity and intrinsic fluorescence, offer exciting opportunities to design more stable, potent, and traceable peptide drug candidates.

References

Application Notes and Protocols for H-2-Nal-OH in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-2-Nal-OH, also known as L-3-(2-naphthyl)alanine, is an unnatural amino acid that has become a cornerstone in the design of peptide-based drugs and therapeutics.[1] Its unique bicyclic aromatic side chain, larger and more hydrophobic than that of phenylalanine or tryptophan, imparts distinct properties to peptides, influencing their conformation, stability, and receptor interactions.[1][2] This document provides detailed application notes and experimental protocols for the strategic incorporation of this compound into peptide drug candidates, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists and CXCR4 antagonists.

The bulky naphthyl group of this compound can enhance binding affinity to target receptors through increased hydrophobic and aromatic interactions.[1] Furthermore, the introduction of this non-natural amino acid can improve the pharmacokinetic profile of peptides by increasing their resistance to enzymatic degradation.[3][4] These characteristics make this compound a valuable tool for medicinal chemists aiming to develop more potent and stable peptide therapeutics.

Key Applications of this compound in Peptide Drug Design

The incorporation of this compound, particularly its D-isomer (D-2-Nal), has been instrumental in the development of potent peptide antagonists for various G-protein coupled receptors (GPCRs).

Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH antagonists are crucial in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproductive technologies.[5] The substitution of native amino acids with D-2-Nal at specific positions in the GnRH decapeptide has led to the development of highly potent antagonists like Acyline.[1][6] This modification enhances receptor binding affinity and contributes to the immediate suppression of gonadotropin release without the initial flare-up effect seen with GnRH agonists.[6]

CXCR4 Antagonists

The chemokine receptor CXCR4 is a key player in HIV entry into host cells and is also implicated in cancer metastasis and inflammatory diseases.[7][8] Peptide-based CXCR4 antagonists, such as T140 and its analogs, incorporate 2-naphthylalanine to achieve high-affinity binding to the receptor, effectively blocking its interaction with its natural ligand, CXCL12, and inhibiting HIV entry.[7][8][9][10]

Quantitative Data on this compound Containing Peptides

The substitution of natural amino acids with this compound significantly impacts the biological activity of peptides. The following tables summarize quantitative data from studies on GnRH and CXCR4 antagonists, illustrating the enhanced potency achieved with this modification.

Table 1: In Vitro Activity of GnRH Antagonist Acyline and its Analogs

CompoundSequenceTargetAssayIC50 (nM)Reference
Acyline (Analog 6)Ac-D-2-Nal-D-4-Cpa-D-Pal-Ser-4-Aph(Ac)-D-4-Aph(Ac)-Leu-Ilys-Pro-D-Ala-NH2Human GnRH ReceptorReporter Gene Assay in HEK293 cells6.8[1]
Analog 2Ac-D-2-Nal-D-4-Cpa-D-Pal-Ser-Aph(Ac)-D-Aph(Ac)-Leu-Ilys-Pro-D-Ala-NH2Human GnRH ReceptorReporter Gene Assay in HEK293 cells0.69[1]
Analog 8Ac-D-2-Nal-D-4-Cpa-D-Pal-Ser-Aph(Pim)-D-Aph(Pim)-Leu-Ilys-Pro-D-Ala-NH2Human GnRH ReceptorReporter Gene Assay in HEK293 cells0.52[1]
Analog 9Ac-D-Ncy(2-Nap)¹-D-4-Cpa²-D-Pal³-Ser⁴-Lys(Ac)⁵-D-Lys(Ac)⁶-Leu⁷-Ilys⁸-Pro⁹-D-Ala¹⁰-NH₂Human GnRH ReceptorReporter Gene Assay in HEK293 cells0.73[6]
Analog 10 (L-isomer of 9)Ac-L-Ncy(2-Nap)¹-D-4-Cpa²-D-Pal³-Ser⁴-Lys(Ac)⁵-D-Lys(Ac)⁶-Leu⁷-Ilys⁸-Pro⁹-D-Ala¹⁰-NH₂Human GnRH ReceptorReporter Gene Assay in HEK293 cells2.2[6]

Table 2: Inhibitory Activity of CXCR4 Antagonist FC131 Derivatives

CompoundSequenceTargetAssayIC50 (nM)Reference
10Cyclo(-D-Tyr-Arg-Arg-L-Nal -Ψ-Gly-)CXCR4[¹²⁵I]-SDF-1α binding to CXCR4 transfectants of HEK293 cells4.2 ± 0.31[10]
11Cyclo(-D-Tyr-Arg-Arg-D-Nal -Ψ-Gly-)CXCR4[¹²⁵I]-SDF-1α binding to CXCR4 transfectants of HEK293 cells4.9 ± 1.1[10]

Note: Ψ indicates a pseudopeptide bond.

Signaling Pathways

The therapeutic efficacy of this compound containing peptides is rooted in their ability to modulate specific signaling pathways.

GnRH Receptor Signaling

GnRH antagonists containing D-2-Nal, such as Acyline, competitively block the GnRH receptor (GnRHR), a Gq/11-coupled GPCR located on pituitary gonadotrophs. This blockade prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[11][12][13][14]

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Activates GnRH_Antagonist GnRH Antagonist (e.g., Acyline with D-2-Nal) GnRH_Antagonist->GnRHR Blocks Gq11 Gq/11 GnRHR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Gonadotropin_Release Gonadotropin (LH, FSH) Release Ca2->Gonadotropin_Release MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Gene_Expression Gene Expression (LHβ, FSHβ) MAPK->Gene_Expression

GnRH Receptor Signaling Pathway Blockade by Antagonists.
CXCR4 Signaling in HIV Entry

CXCR4 antagonists containing 2-naphthylalanine, such as T140 analogs, prevent the entry of X4-tropic HIV-1 strains into host cells. They achieve this by binding to the CXCR4 receptor and blocking the conformational changes required for the fusion of the viral and cellular membranes, a process initiated by the binding of the viral envelope glycoprotein gp120 to CD4 and CXCR4.[10][12][15][16][17]

CXCR4_HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds Conformational_Change gp120 Conformational Change gp120->Conformational_Change gp41 gp41 Fusion Membrane Fusion gp41->Fusion 4. Mediates CD4->Conformational_Change CXCR4 CXCR4 Co-receptor CXCR4->gp41 3. Triggers Conformational Change No_Fusion Fusion Blocked CXCR4->No_Fusion CXCR4_Antagonist CXCR4 Antagonist (with 2-Nal) CXCR4_Antagonist->CXCR4 Blocks Binding Conformational_Change->CXCR4 2. Binds SPPS_Workflow start Start: Rink Amide Resin swelling 1. Resin Swelling (DMF) start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) swelling->deprotection washing1 3. Washing (DMF, DCM) deprotection->washing1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) (Repeat for each amino acid) washing1->coupling washing2 5. Washing (DMF, DCM) coupling->washing2 washing2->deprotection Next cycle final_deprotection 6. Final Fmoc Deprotection washing2->final_deprotection Final cycle cleavage 7. Cleavage & Deprotection (TFA/TIS/H₂O/DTT) final_deprotection->cleavage precipitation 8. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 9. Purification (RP-HPLC) precipitation->purification characterization 10. Characterization (Mass Spectrometry) purification->characterization end End: Purified Peptide characterization->end

References

Application Notes and Protocols for NMR Spectroscopy of Peptides Containing 2-Naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of synthetic peptides incorporating the unnatural amino acid 2-naphthylalanine (Nal). The inclusion of this bulky, aromatic residue can significantly influence peptide structure, stability, and biological activity, making NMR an indispensable tool for detailed analysis at the atomic level.

Application Note 1: Structural Elucidation of a β-Hairpin Peptide Containing 2-Naphthylalanine

The incorporation of 2-naphthylalanine is a common strategy to stabilize specific secondary structures in peptides, such as β-hairpins, through favorable aromatic interactions.[1][2] NMR spectroscopy is the premier method for determining the three-dimensional structure of these peptides in solution, providing insights into the conformational preferences induced by the Nal residue.

A key aspect of this analysis is the assignment of proton and carbon resonances and the identification of through-space interactions via Nuclear Overhauser Effect (NOE) experiments. The aromatic protons of the 2-naphthylalanine side chain often exhibit characteristic chemical shifts due to the ring current effects of the naphthalene moiety and its interactions with other residues.

Data Presentation: Representative NMR Data

The following tables present hypothetical, yet representative, quantitative NMR data for a model β-hairpin peptide containing a 2-naphthylalanine residue. This data is illustrative of what one might expect to obtain from 2D NMR experiments.

Table 1: Representative ¹H and ¹³C Chemical Shifts (in ppm) for a 2-Naphthylalanine Residue in a Model Peptide.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H8.25-
4.7556.2
4.75-
38.5-
Hβ2, Hβ33.20, 3.10-
136.8-
Cδ1128.2-
Hδ17.85-
Cδ2127.9-
Hδ27.50-
Cε1127.7-
Hε17.48-
Cε2126.5-
Hε27.45-
Cζ1126.3-
Hζ17.80-
Cζ2133.5-
132.8-

Chemical shifts are referenced to an internal standard and are dependent on solvent, temperature, and pH.[3]

Table 2: Key NOE-Derived Distance Restraints for a 2-Naphthylalanine-Containing β-Hairpin Peptide.

Proton 1Proton 2NOE IntensityDistance Restraint (Å)Structural Implication
Nal HαPreceding residue NHStrong< 2.8Backbone conformation
Nal NHFollowing residue NHMedium< 3.5Turn/loop formation
Nal HβAromatic proton of another residueMedium< 4.0Tertiary structure, aromatic stacking
Nal aromatic protonsAliphatic protons of a distant residueWeak< 5.0Long-range fold

NOE intensities are qualitatively classified as strong, medium, or weak, corresponding to shorter proton-proton distances.[4]

Application Note 2: Probing Peptide-Ligand Interactions with Melanocortin Receptors

Peptides incorporating 2-naphthylalanine have been developed as potent ligands for G-protein coupled receptors (GPCRs), such as the melanocortin receptors (MC-Rs), which are involved in energy homeostasis and other physiological processes.[5] NMR spectroscopy can be a powerful tool to study the interaction of these peptides with their receptor or membrane mimetics. Chemical shift perturbation studies, where the NMR spectrum of the peptide is monitored upon titration with the receptor or a membrane component, can reveal the binding interface.

Signaling Pathway: Melanocortin-4 Receptor (MC4R)

The melanocortin-4 receptor is a key regulator of energy balance.[6] Activation of MC4R by agonists, which can be peptides containing 2-naphthylalanine, initiates a downstream signaling cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure.[7]

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha-MSH α-MSH or Nal-Peptide Agonist MC4R MC4R alpha-MSH->MC4R Binds Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Satiety Satiety & Energy Expenditure CREB->Satiety Promotes Transcription

Caption: Melanocortin-4 Receptor (MC4R) signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis and NMR analysis of a peptide containing 2-naphthylalanine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general workflow for the synthesis of a peptide containing 2-naphthylalanine using Fmoc-based solid-phase chemistry.

SPPS_Workflow start Start resin_prep Resin Swelling and Fmoc Deprotection start->resin_prep coupling Couple Fmoc-Nal-OH resin_prep->coupling capping Capping (Optional) coupling->capping wash Wash capping->wash deprotection Fmoc Deprotection wash->deprotection next_aa Couple Next Fmoc-AA deprotection->next_aa repeat Repeat for all Amino Acids? next_aa->repeat repeat->wash Yes cleavage Cleavage from Resin and Side-Chain Deprotection repeat->cleavage No purification Purification by HPLC cleavage->purification characterization Characterization (MS, NMR) purification->characterization end End characterization->end

Caption: Workflow for solid-phase peptide synthesis.

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[8]

  • Peptide Purity: Ensure the peptide is of high purity (>95%), as confirmed by mass spectrometry and analytical HPLC.[9]

  • Solvent Selection: Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O for observing amide protons). The choice of solvent may also depend on the peptide's solubility and the desired experimental conditions.[9]

  • Concentration: Aim for a peptide concentration between 0.5 and 5 mM.[9] Higher concentrations generally lead to better signal-to-noise, but aggregation can be an issue.[8]

  • pH Adjustment: Adjust the pH of the sample to the desired value using small aliquots of dilute DCl or NaOD. The pH of the NMR sample should be recorded.

  • Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube.

Protocol 3: 2D NMR Data Acquisition and Processing

The following is a general procedure for acquiring and processing 2D TOCSY and NOESY spectra, which are essential for resonance assignment and structure determination.[10]

NMR_Workflow start Start sample_prep Prepare NMR Sample start->sample_prep instrument_setup Insert Sample, Lock, Tune, Shim sample_prep->instrument_setup one_d Acquire 1D ¹H Spectrum instrument_setup->one_d tocsy_acq Acquire 2D TOCSY one_d->tocsy_acq noesy_acq Acquire 2D NOESY tocsy_acq->noesy_acq processing Fourier Transform, Phasing, and Baseline Correction noesy_acq->processing assignment Resonance Assignment using TOCSY and NOESY processing->assignment restraints Generate Distance Restraints from NOESY assignment->restraints structure_calc 3D Structure Calculation restraints->structure_calc end End structure_calc->end

Caption: General workflow for NMR data acquisition and structure determination.

1. Instrument Setup:

  • Insert the sample into the spectrometer.[11]

  • Lock onto the deuterium signal of the solvent.[12]

  • Tune and match the probe.[12]

  • Shim the magnetic field to obtain optimal resolution and lineshape.[12]

2. 1D ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H spectrum to check the sample quality and determine the spectral width.

3. 2D TOCSY Acquisition:

  • Pulse Program: Use a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).

  • Mixing Time: Use a mixing time of 60-80 ms to observe correlations within entire amino acid spin systems.

  • Spectral Width: Set the spectral width to encompass all proton signals.

  • Data Points: Collect a sufficient number of data points in both dimensions for adequate resolution.

4. 2D NOESY Acquisition:

  • Pulse Program: Use a standard NOESY pulse sequence with water suppression (e.g., noesyesgpph).

  • Mixing Time: The mixing time is crucial and may need to be optimized (typically 100-300 ms for peptides) to observe NOEs without significant spin diffusion.[3]

  • Acquisition Parameters: Similar to the TOCSY experiment, set appropriate spectral widths and data points.

5. Data Processing:

  • Apply appropriate window functions (e.g., squared sine bell) to the raw data.

  • Perform Fourier transformation in both dimensions.

  • Phase the spectra manually or automatically.

  • Perform baseline correction.

Protocol 4: NMR Structure Calculation
  • Resonance Assignment: Use the TOCSY spectrum to identify amino acid spin systems and the NOESY spectrum to sequentially connect them.

  • NOE Assignment and Distance Restraints: Assign the cross-peaks in the NOESY spectrum and convert their volumes into upper distance restraints (e.g., strong < 2.8 Å, medium < 3.5 Å, weak < 5.0 Å).[4]

  • Dihedral Angle Restraints: Obtain dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)) measured from high-resolution 1D or 2D spectra.

  • Structure Calculation: Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of structures that satisfy the experimental restraints.

  • Structure Refinement and Validation: Refine the calculated structures in a water box using molecular dynamics simulations and validate the final ensemble of structures for stereochemical quality and agreement with the experimental data.

Conclusion

NMR spectroscopy is a powerful and versatile technique for the detailed characterization of peptides containing 2-naphthylalanine. The protocols and application notes provided here offer a framework for researchers to elucidate the structure, dynamics, and interactions of these important molecules, thereby facilitating their development as research tools and therapeutic agents.

References

High-performance liquid chromatography (HPLC) purification of H-2-Nal-OH-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of synthetic peptides, essential for ensuring the purity and activity of these molecules in research and therapeutic applications. Peptides incorporating the non-natural amino acid H-2-Nal-OH (3-(2-naphthyl)-L-alanine) present unique challenges due to the bulky and hydrophobic nature of the naphthyl group. This hydrophobicity can lead to poor solubility, on-column aggregation, and irreversible binding to standard reversed-phase media, complicating purification and reducing yields.

These application notes provide a comprehensive guide to developing robust and efficient reversed-phase HPLC (RP-HPLC) purification protocols for this compound-containing peptides. The following sections detail recommended starting parameters, method development strategies, and step-by-step protocols for analytical and preparative scale purification.

Challenges in Purifying this compound-Containing Peptides

The primary challenge in the purification of peptides containing this compound is their increased hydrophobicity. This can result in:

  • Poor Solubility: Difficulty dissolving the crude peptide in standard aqueous mobile phases.

  • Strong Retention: The peptide may bind very strongly to highly hydrophobic stationary phases (e.g., C18), requiring high concentrations of organic solvent for elution.

  • Peak Tailing and Broadening: Aggregation on the column can lead to poor peak shape and reduced resolution.

  • Low Recovery: Irreversible binding to the stationary phase can result in significant product loss.

To overcome these challenges, modifications to standard peptide purification protocols are often necessary, including the selection of less retentive stationary phases, the use of stronger organic modifiers, and optimization of temperature.

Data Presentation: Recommended Starting Parameters

The following tables summarize recommended starting parameters for the analytical and preparative HPLC purification of this compound-containing peptides. These are intended as a starting point, and optimization will likely be required for each specific peptide.

Table 1: Recommended Starting Parameters for Analytical RP-HPLC

ParameterRecommendationRationale
Stationary Phase C8, C4, or PhenylLess hydrophobic than C18, reducing the risk of irreversible binding and improving recovery.
Pore Size 300 ÅLarger pores are beneficial for peptides, preventing restricted diffusion and improving peak shape.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape and masks silanol interactions.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and a low UV cutoff.
Alternative Mobile Phase B 0.1% TFA in ACN/n-propanol (e.g., 1:1)n-propanol can improve the solubility and recovery of extremely hydrophobic peptides.
Gradient 5-65% B over 40 minutes (1.5% B/min)A shallow gradient improves resolution between the target peptide and closely eluting impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard analytical flow rate. Lowering the flow rate can sometimes improve resolution.
Temperature 40-60 °CElevated temperatures can improve solubility, reduce mobile phase viscosity, and improve peak shape for hydrophobic peptides.[1][2]
Detection 214 nm or 220 nmWavelengths for detecting the peptide backbone.

Table 2: Recommended Starting Parameters for Preparative RP-HPLC

ParameterRecommendationRationale
Stationary Phase C8 or C4Less retentive phases are crucial for good recovery in preparative runs.
Pore Size 300 ÅEssential for larger molecules to prevent pore exclusion.
Mobile Phase A 0.1% TFA or 0.5% Acetic Acid in WaterAcetic acid can be a suitable, less harsh alternative to TFA for some peptides.
Mobile Phase B 0.1% TFA or 0.5% Acetic Acid in ACNConsistent modifier with Mobile Phase A.
Alternative Mobile Phase B Acetonitrile/n-propanol mixtureCan be critical for eluting highly hydrophobic peptides at the preparative scale.[3]
Gradient Optimized from analytical scaleA shallow gradient focused around the elution point of the target peptide is ideal.
Flow Rate Dependent on column diameterScaled appropriately to maintain linear velocity from the analytical method.
Temperature 40-50 °CBalances improved solubility with potential for peptide degradation at higher temperatures.
Sample Loading Dissolve in minimal strong solvent (e.g., DMSO), then dilute with Mobile Phase AEnsures the peptide is fully dissolved before injection and binds to the column head.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol outlines the procedure for analyzing the purity of a crude this compound-containing peptide and for analyzing fractions from a preparative purification.

1. Materials and Reagents:

  • Crude or purified lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO), if required for solubility

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water. Degas thoroughly.

  • Mobile Phase B (Organic): 0.1% TFA in HPLC-grade ACN. To prepare 1 L, add 1 mL of TFA to 1 L of ACN. Degas thoroughly.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude peptide into a clean microcentrifuge tube.

  • Add 1 mL of Mobile Phase A to the tube. Vortex to dissolve.

  • If the peptide does not fully dissolve, add a small amount of ACN or DMSO (e.g., 10-50 µL) and vortex again.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Column: C8 or C4, 4.6 x 150 mm, 5 µm, 300 Å

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10-20 µL

  • Detection: 214 nm

  • Gradient:

    • 0-5 min: 5% B (Isocratic)

    • 5-45 min: 5% to 65% B (Linear Gradient)

    • 45-50 min: 65% to 95% B (Column Wash)

    • 50-55 min: 95% B (Hold)

    • 55-56 min: 95% to 5% B (Return to Initial)

    • 56-65 min: 5% B (Re-equilibration)

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the target peptide as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Preparative RP-HPLC for Purification

This protocol provides a method for purifying a this compound-containing peptide on a semi-preparative or preparative scale.

1. Materials and Reagents:

  • Crude lyophilized peptide

  • HPLC-grade water and acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or other suitable strong solvent

2. Mobile Phase Preparation:

  • Prepare sufficient volumes of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN) for the entire purification run.

  • Ensure the mobile phases are thoroughly degassed.

3. Sample Preparation:

  • Carefully weigh the crude peptide (e.g., 20-100 mg, depending on column size and loading capacity).

  • Dissolve the peptide in a minimal volume of a strong solvent like DMSO (e.g., 200-500 µL). Vortex until fully dissolved.

  • Add Mobile Phase A to the dissolved sample with vortexing until the point of precipitation is almost reached. This is to ensure the peptide binds to the column upon injection.

  • Filter the sample through a 0.45 µm syringe filter.

4. HPLC Method:

  • Column: C8 or C4, (e.g., 10 mm ID x 250 mm L, 5 µm, 300 Å)

  • Flow Rate: 4.0 mL/min (adjust based on column diameter)

  • Column Temperature: 40 °C

  • Detection: 214 nm or 220 nm

  • Gradient: Based on the analytical run, create a shallow gradient around the retention time of the target peptide. For example, if the peptide elutes at 40% B in the analytical run:

    • 0-5 min: 20% B (Isocratic)

    • 5-45 min: 20% to 50% B (Linear Gradient, e.g., 0.75% B/min)

    • 45-50 min: 50% to 95% B (Column Wash)

    • 50-55 min: 95% B (Hold)

    • 55-56 min: 95% to 20% B (Return to Initial)

    • 56-65 min: 20% B (Re-equilibration)

5. Fraction Collection:

  • Collect fractions across the main peak(s) observed in the chromatogram.

  • Analyze the purity of each fraction using the analytical HPLC protocol.

6. Post-Purification:

  • Pool the fractions that meet the desired purity level.

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Mandatory Visualizations

HPLC_Purification_Workflow CrudePeptide Crude this compound Peptide (Lyophilized Powder) Solubilization Solubilization (e.g., DMSO, then dilute with Mobile Phase A) CrudePeptide->Solubilization Filtration Sample Filtration (0.45 µm) Solubilization->Filtration AnalyticalHPLC Analytical RP-HPLC (Purity Check & Method Development) Filtration->AnalyticalHPLC Small Aliquot PrepHPLC Preparative RP-HPLC Filtration->PrepHPLC Bulk Sample AnalyticalHPLC->PrepHPLC Optimized Gradient FractionCollection Fraction Collection PrepHPLC->FractionCollection FractionAnalysis Fraction Analysis (Analytical RP-HPLC) FractionCollection->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Fractions >95% Pure Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Purified Peptide (>95% Purity) Lyophilization->PurePeptide

Caption: Workflow for the purification of this compound-containing peptides.

Method_Development_Logic Start Start: Analytical Scale Method Development InitialRun Initial Run (Standard C8 Column, ACN/H2O/TFA) Start->InitialRun CheckPeak Assess Peak Shape & Recovery InitialRun->CheckPeak GoodPeak Good Peak Shape & Recovery CheckPeak->GoodPeak Yes PoorPeak Poor Peak Shape or Low Recovery CheckPeak->PoorPeak No OptimizeGradient Optimize Gradient Slope GoodPeak->OptimizeGradient IncreaseTemp Increase Temperature (40-60°C) PoorPeak->IncreaseTemp FinalMethod Final Analytical Method OptimizeGradient->FinalMethod AddPropanol Use ACN/n-propanol as Mobile Phase B IncreaseTemp->AddPropanol If still poor AddPropanol->OptimizeGradient ScaleUp Scale-Up to Preparative FinalMethod->ScaleUp

Caption: Logic diagram for HPLC method development for hydrophobic peptides.

References

Application Notes and Protocols for Mass Spectrometry Characterization of Peptides Modified with H-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development, often imparting enhanced biological activity, stability, and unique structural properties. One such amino acid, 2-Naphthylalanine (H-2-Nal-OH), with its large, hydrophobic, and aromatic side chain, is of significant interest. Comprehensive characterization of peptides modified with this compound is crucial for confirming sequence identity, purity, and for understanding their structure-activity relationships. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed information on molecular weight and amino acid sequence through fragmentation analysis.

This document provides detailed application notes and experimental protocols for the characterization of this compound modified peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific fragmentation data for the 2-Naphthylalanine side chain is not extensively documented in publicly available literature, this guide offers a robust framework based on established principles of peptide analysis and the behavior of similar aromatic residues.

Data Presentation: Fragmentation Characteristics

The primary goal of tandem mass spectrometry in peptide characterization is to generate fragment ions that allow for sequence elucidation. For peptides containing this compound, the fragmentation pattern is expected to be dominated by cleavage of the peptide backbone, producing the characteristic b- and y-type ions . The large aromatic side chain of 2-Nal may also influence fragmentation, potentially leading to characteristic neutral losses or specific immonium ions.

Expected Fragmentation Pattern:

Based on the fragmentation of peptides containing other large aromatic amino acids like tryptophan and phenylalanine, the following observations are anticipated for this compound modified peptides under Collision-Induced Dissociation (CID):

  • Dominant b- and y-ions: Cleavage of the amide bonds along the peptide backbone will generate a series of b- and y-ions, which are the primary fragments used for sequence confirmation.

  • Potential Neutral Loss: The naphthyl group may undergo neutral loss from the precursor or fragment ions. While not definitively reported, a possible neutral loss would correspond to the mass of the naphthylmethyl radical (C₁₁H₉•, ~141.07 Da) or related structures. Researchers should be vigilant for fragment ions corresponding to [M-141] or [b/y - 141].

  • Immonium Ion: A diagnostic immonium ion for 2-Naphthylalanine may be observed in the low mass region of the MS/MS spectrum. The theoretical m/z for the 2-Nal immonium ion is 184.09 Da (C₁₃H₁₂N⁺). Observation of this ion can provide strong evidence for the presence of 2-Nal in the peptide sequence.

  • Internal Fragment Ions: Cleavage at two backbone positions can result in internal fragment ions, which can further support sequence assignment.

Quantitative Data Summary:

For quantitative analysis of this compound modified peptides, a targeted MS approach such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is recommended. The following table provides a template for summarizing quantitative data from such experiments.

Peptide SequencePrecursor Ion (m/z)Charge StateFragment Ion (m/z)Collision Energy (eV)Retention Time (min)Peak Area
Ac-Tyr-(2-Nal)-Ala-NH2Calculatedzy2OptimizedExperimentalValue
Ac-Tyr-(2-Nal)-Ala-NH2Calculatedzb2OptimizedExperimentalValue
[Add other peptides]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the steps for preparing a synthetic peptide modified with this compound for analysis.

Materials:

  • Lyophilized synthetic peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Peptide Reconstitution:

    • Carefully calculate the volume of solvent required to reconstitute the lyophilized peptide to a stock concentration of 1 mg/mL.

    • Due to the hydrophobic nature of 2-Nal, initial solubilization in a small amount of organic solvent (e.g., ACN or DMSO) may be necessary before adding aqueous buffer.

    • A recommended starting solvent is 50% ACN in water with 0.1% FA.

    • Vortex gently and sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Sample Dilution:

    • Prepare a working solution of the peptide at a concentration suitable for your LC-MS system (typically in the range of 1-10 µM).

    • Dilute the stock solution using the mobile phase A composition (e.g., 95% water, 5% ACN, 0.1% FA).

  • Sample Filtration (Optional but Recommended):

    • If any particulate matter is visible, filter the final working solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Transfer to Autosampler Vial:

    • Transfer the final peptide solution to an appropriate autosampler vial.

Protocol 2: LC-MS/MS Method for Characterization of this compound Modified Peptides

This protocol provides a general LC-MS/MS method that can be adapted for various instruments.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column with a particle size of ≤ 3 µm is recommended. Due to the hydrophobicity of 2-Nal, a column with a wider pore size (e.g., 300 Å) may improve peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient is recommended to ensure good separation of the modified peptide from any impurities. A starting point could be:

    • 0-5 min: 5% B

    • 5-35 min: 5-60% B

    • 35-40 min: 60-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B

    • 50-60 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min for analytical scale columns.

  • Column Temperature: 40-50 °C to improve peak shape and reduce viscosity.

  • Injection Volume: 1-10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 300-2000

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) is recommended for initial characterization.

    • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

    • Use an appropriate isolation window (e.g., 1-2 m/z).

  • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 25-45 eV) to ensure a rich fragmentation spectrum. The optimal collision energy will depend on the peptide's size, charge state, and the specific instrument used.

  • Detector: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) for both MS1 and MS/MS scans to obtain accurate mass measurements for precursor and fragment ions.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Reconstitution Peptide Reconstitution (1 mg/mL stock) Dilution Working Solution Dilution (1-10 µM) Reconstitution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC Reverse Phase LC Separation (C18 Column) Filtration->LC Injection MS1 MS1 Scan (Precursor Ion Detection) LC->MS1 MS2 Data-Dependent MS/MS (Fragmentation) MS1->MS2 Sequence_Confirmation Sequence Confirmation (b- and y-ion series) MS2->Sequence_Confirmation Modification_Analysis Modification Analysis (Neutral Loss, Immonium Ion) Sequence_Confirmation->Modification_Analysis Quantitation Quantitative Analysis (Peak Area Integration) Sequence_Confirmation->Quantitation

Caption: Experimental workflow for the characterization of this compound modified peptides.

fragmentation_pathway cluster_peptide cluster_fragments Peptide [H-AA1-AA2-(2-Nal)-AA4-OH + nH]n+ b_ions b-ions (N-terminal fragments) Peptide->b_ions CID/HCD y_ions y-ions (C-terminal fragments) Peptide->y_ions CID/HCD neutral_loss Neutral Loss (e.g., Naphthylmethyl) Peptide->neutral_loss immonium_ion Immonium Ion (m/z 184.09) Peptide->immonium_ion

Caption: Expected fragmentation pathways for peptides containing this compound.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Peptides Containing H-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with peptides incorporating the hydrophobic amino acid H-2-Nal-OH (2-Naphthylalanine).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound often difficult to dissolve?

A1: this compound possesses a bulky and hydrophobic naphthalene side chain.[1] The presence of such non-polar, aromatic residues within a peptide sequence significantly increases its overall hydrophobicity, leading to poor solubility in aqueous solutions.[2][3] This hydrophobicity promotes peptide aggregation, further hindering dissolution.[3]

Q2: What is the first step I should take before attempting to dissolve my this compound-containing peptide?

A2: Before dissolving the entire sample, it is highly recommended to test the solubility with a small amount of the peptide first.[2][4][5][6] This prevents the potential loss of your entire sample if the chosen solvent is inappropriate. Also, allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[2][7] It is also good practice to centrifuge the vial briefly to ensure all the peptide powder is at the bottom.[7]

Q3: What solvents are recommended for dissolving hydrophobic peptides like those containing this compound?

A3: For highly hydrophobic peptides, it is often necessary to first use a small amount of an organic solvent to achieve initial dissolution before diluting with an aqueous buffer.[4][6][7] Commonly recommended organic solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[2][4] DMSO is often preferred for biological applications due to its relatively low toxicity.[4]

Q4: How does the overall charge of my peptide influence solvent selection?

A4: The net charge of the peptide is a critical factor in determining the appropriate solvent.[3][8] You can estimate the charge by assigning a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).[5][6][7][9]

  • Basic (net positive charge): Start with sterile water. If solubility is poor, try a dilute acidic solution like 10% acetic acid.[5][7]

  • Acidic (net negative charge): Begin with sterile water or a slightly basic buffer (e.g., PBS pH 7.4). If needed, a dilute basic solution such as 0.1 M ammonium bicarbonate or 10% ammonium hydroxide can be used.[7][9]

  • Neutral (net zero charge): These peptides are often the most challenging and typically require an organic solvent like DMSO, DMF, or ACN for initial dissolution, followed by careful dilution with an aqueous buffer.[4][6][7]

Q5: Are there any other techniques to aid in peptide dissolution?

A5: Yes, sonication can help to break up peptide aggregates and improve solubility.[4] Gentle warming may also be beneficial, but excessive heat should be avoided.[4] For peptides that are prone to aggregation, the use of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be effective, but ensure they are compatible with your downstream experiments.[5][6]

Troubleshooting Guide

Problem: My this compound-containing peptide will not dissolve in aqueous buffer.

This step-by-step guide provides a systematic approach to dissolving your hydrophobic peptide.

Step 1: Initial Assessment and Preparation

  • Action: Determine the net charge of your peptide by analyzing its amino acid sequence.

  • Action: Perform a solubility test with a small aliquot of your peptide.

  • Action: Allow the peptide vial to warm to room temperature and centrifuge briefly.[7]

Step 2: Solvent Selection and Initial Dissolution

The choice of the initial solvent is critical. The following table summarizes the recommended solvents based on peptide properties.

Peptide Property Primary Recommended Solvent Secondary/Alternative Solvents Notes
High Hydrophobicity (>50% hydrophobic residues) Dimethyl Sulfoxide (DMSO)Dimethylformamide (DMF), Acetonitrile (ACN)Use a minimal volume to create a concentrated stock solution.
Net Positive Charge (Basic) Sterile Water10-30% Acetic Acid, 0.1% Trifluoroacetic Acid (TFA)If insoluble in water, add the acidic solution dropwise.[7]
Net Negative Charge (Acidic) Sterile Water / PBS (pH 7.4)10% Ammonium Hydroxide, 0.1 M Ammonium BicarbonateUse basic solutions with caution, especially for Cys-containing peptides.[5][6]
Net Neutral Charge Dimethyl Sulfoxide (DMSO)Acetonitrile (ACN), Methanol, IsopropanolRequires organic solvent for initial dissolution.[5][6]

Step 3: Experimental Protocol for Solubilization

  • Add Initial Solvent: To the vial containing the peptide powder, add a small volume of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Vortex/Sonicate: Gently vortex the mixture. If the peptide does not dissolve, sonicate the sample for short bursts (e.g., 3 x 10 seconds), keeping it on ice between sonications to prevent heating.[4]

  • Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired sterile aqueous buffer (e.g., PBS or Tris) dropwise while continuously vortexing.[7] This gradual dilution is crucial to prevent the peptide from precipitating out of solution.

  • Observe for Precipitation: If the solution becomes cloudy or a precipitate forms, stop adding the aqueous buffer. You may need to start over with a higher concentration of the organic solvent or a different co-solvent system. If precipitation occurs after dilution, the peptide may need to be recovered by lyophilization before re-attempting dissolution.[4][7]

  • Final Concentration: Continue to dilute until you reach your desired final peptide concentration. Ensure the final concentration of the organic solvent is compatible with your experimental assay.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for dissolving peptides containing this compound.

Caption: A flowchart of the troubleshooting workflow for peptide dissolution.

References

Technical Support Center: Synthesis of Peptides with Multiple 2-Naphthylalanine (Nal) Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing multiple 2-naphthylalanine (Nal) residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges encountered during the synthesis of these difficult sequences.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of peptides with multiple 2-naphthylalanine (Nal) residues so challenging?

A1: The synthesis is challenging primarily due to the characteristics of the 2-naphthylalanine side chain. It is exceptionally bulky and hydrophobic, which leads to two major problems during solid-phase peptide synthesis (SPPS):

  • Steric Hindrance: The large naphthyl group can physically block the N-terminus of the growing peptide chain, preventing efficient coupling of the next amino acid.

  • On-Resin Aggregation: The high hydrophobicity promotes strong inter-chain and intra-chain interactions (π-π stacking and hydrophobic collapse). This causes the peptide chains to aggregate on the resin, forming secondary structures like β-sheets that shield reactive sites from reagents, leading to incomplete deprotection and coupling steps.[1]

Q2: My crude peptide has very low purity with many deletion sequences. What is the likely cause?

A2: Low purity with deletion sequences is a classic sign of on-resin aggregation and/or sterically hindered coupling.[2] When peptide chains aggregate, the N-terminus of some chains becomes inaccessible. As a result, both the Fmoc-deprotection and the subsequent amino acid coupling steps fail for those chains, leading to sequences that are missing one or more amino acids ("deletion sequences"). The bulky nature of Nal itself can also slow down coupling reactions significantly, resulting in incomplete reactions if standard protocols are used.[3]

Q3: What are the best practices for choosing a resin for a Nal-rich peptide?

A3: Resin selection is critical for mitigating aggregation.

  • High-Swelling, Polar Resins: Polyethylene glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix) are highly recommended. These resins improve the solvation of the hydrophobic peptide chain in the reaction solvent, keeping the chains separated and accessible.[1]

  • Low-Loading Capacity: Use a resin with a low loading capacity (e.g., 0.1 - 0.3 mmol/g). Increasing the distance between the initial peptide chains on the resin surface significantly reduces the likelihood of inter-chain aggregation.

  • Avoid Standard Polystyrene (PS) Resins: While non-polar PS resins can sometimes be effective for hydrophobic peptides, they are generally less effective at preventing aggregation compared to PEG-based supports, especially for longer or more difficult sequences.[1][4]

Q4: Can I use standard coupling reagents like HBTU for incorporating Nal residues?

A4: While HBTU can work, it is often not efficient enough for bulky residues like Nal, especially when multiple are present in the sequence. More potent coupling reagents are strongly recommended to overcome the steric hindrance and drive the reaction to completion. Reagents that form more reactive OAt or Oxyma esters are preferred.[5]

Q5: How can I monitor the success of a difficult coupling step involving Nal?

A5: A qualitative ninhydrin test (Kaiser test) should be performed after the coupling step. A positive result (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. If the test is positive, the coupling step should be repeated immediately (a "double coupling").

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of Nal-containing peptides.

Problem Potential Cause(s) Recommended Solutions & Strategies
1. Low Crude Purity & Multiple Deletion Sequences • On-resin peptide aggregation.• Incomplete Fmoc deprotection.• Incomplete coupling of Nal or other residues.Strategy 1: Optimize Solvents & Reagents • Switch from DMF to N-methylpyrrolidone (NMP) for better solvation.[1][6]• Use a "magic mixture" of solvents (e.g., DCM/DMF/NMP 1:1:1) to disrupt secondary structures.[1][4]• Use a stronger coupling reagent like HATU, HCTU, or COMU.[5][7]• For difficult deprotections, consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the piperidine solution (e.g., 2% DBU / 20% piperidine in DMF).[8][9]
2. Resin Clumping or Poor Swelling • Severe peptide aggregation, leading to poor solvation of the peptide-resin matrix.Strategy 2: Disrupt Aggregation • Perform couplings at elevated temperatures (40-60°C) or use microwave-assisted synthesis to provide energy to break up aggregates.[2][10]• Incorporate backbone modification agents like pseudoproline dipeptides or Hmb/Dmb-protected amino acids at strategic locations (every 6-7 residues) to introduce "kinks" that disrupt β-sheet formation.[9][11]• Add chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt hydrogen bonding, though this can affect reagent solubility.[9]
3. Failed Synthesis (No Target Product) • Complete and irreversible aggregation early in the synthesis.Strategy 3: Redesign Synthesis • Reduce resin loading capacity.• Switch to a PEG-based resin (e.g., ChemMatrix).[1]• Perform a "double coupling" for every amino acid in the sequence as a default.
4. Product Precipitation During HPLC Purification • The final, cleaved peptide is highly hydrophobic and insoluble in the aqueous mobile phase.Strategy 4: Improve Solubility • Dissolve the crude peptide in a strong organic solvent like 100% trifluoroethanol (TFE) first, then dilute slowly with the HPLC starting buffer.[12]• Use a shallower gradient during HPLC purification.• Consider adding a temporary, solubility-enhancing tag to the peptide during synthesis that can be removed after purification.[13]
Quantitative Data: Coupling Reagent Efficiency

While specific data for multi-Nal peptides is sparse, the relative efficiency of coupling reagents for sterically hindered amino acids is well-established. The choice of reagent significantly impacts the formation of the desired product over side-products.

Coupling ReagentClassRelative Reactivity for Hindered CouplingsKey AdvantagesPotential Issues
HBTU/TBTUAminium/UroniumModerateCost-effective, widely used.Can be insufficient for bulky residues; risk of side reactions.
HCTUAminium/UroniumHighMore reactive than HBTU due to the 6-Cl-HOBt leaving group.[5]Higher cost.
HATU Aminium/UroniumVery High HOAt leaving group provides anchimeric assistance, making it one of the most efficient reagents for difficult couplings.[5][7][14]Highest cost; can cause guanidinylation of the free N-terminus if used in excess.[5]
COMU Aminium/UroniumVery High Based on OxymaPure®, which is non-explosive (unlike HOBt/HOAt) and highly reactive.[5]Newer reagent, may be less available.
DIC/HOBtCarbodiimideLow-ModerateEconomical, simple byproducts.Slower reaction times; higher risk of racemization compared to aminium salts.[7]

Experimental Protocols

Protocol 1: Optimized Double Coupling for a Hindered Residue (e.g., Fmoc-Nal-OH)

This protocol is recommended for incorporating Nal residues or any amino acid following a Nal residue.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 10 minutes. Wash the resin thoroughly with NMP (5 x 1 min).

  • Prepare Activation Mixture: In a separate vessel, dissolve Fmoc-L-2-Naphthylalanine (3 eq.) and HATU (2.9 eq.) in NMP. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.). Allow to pre-activate for 2-5 minutes.

  • First Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 1 hour.

  • Wash: Wash the resin with NMP (3 x 1 min).

  • Monitor (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test.

  • Second Coupling (Recoupling): Prepare a fresh activation mixture as in Step 2. Add it to the resin and agitate for another 1 hour.

  • Final Wash: Wash the resin thoroughly with NMP (5 x 1 min) to remove all excess reagents before proceeding to the next deprotection step.

Protocol 2: Cleavage of a Hydrophobic, Nal-Rich Peptide

This protocol uses a standard cleavage cocktail with scavengers to protect sensitive residues.

  • Resin Preparation: After the final deprotection and wash, dry the peptide-resin thoroughly under a vacuum for at least 2 hours.

  • Prepare Cleavage Cocktail: Prepare a fresh solution of "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Stopper the vessel and allow it to react at room temperature for 3-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA by ~50% using a gentle stream of nitrogen. Precipitate the crude peptide by adding the concentrated solution dropwise into a vortexing centrifuge tube of ice-cold diethyl ether.

  • Isolation: A white precipitate should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Drying: Dry the final peptide pellet under a high vacuum to remove residual ether. Proceed to purification.

Visualizations

Logical Diagram: Factors & Mitigation of On-Resin Aggregation

Aggregation_Factors cluster_causes Primary Causes of Aggregation cluster_effects Consequences cluster_solutions Mitigation Strategies cause1 High Hydrophobicity (Nal Side Chains) effect1 Incomplete Coupling cause1->effect1 effect2 Incomplete Deprotection cause1->effect2 cause2 High Peptide Density (High Resin Loading) cause2->effect1 cause3 Peptide Chain Elongation cause3->effect2 effect3 Low Yield & Purity effect1->effect3 effect2->effect3 sol1 Use PEG-based Resins (e.g., ChemMatrix) sol1->cause1 Improves Solvation sol2 Reduce Resin Loading sol2->cause2 Reduces Proximity sol3 Use Stronger Solvents (NMP) & Chaotropic Agents sol3->cause1 Disrupts Interactions sol4 Incorporate Backbone 'Kink' Inducers (Pseudoprolines, Dmb) sol4->cause1 Prevents β-Sheets sol5 Use High-Energy Methods (Microwave, Heat) sol5->effect1 Overcomes Energy Barrier

Caption: Key factors causing aggregation and corresponding mitigation strategies.

Workflow Diagram: Troubleshooting Low Purity in Nal-Peptide Synthesis

Troubleshooting_Workflow start Analysis of Crude Peptide Shows Low Purity / Deletion Peaks q1 Was a high-swelling, low-load PEG resin used? start->q1 a1_no Action: Re-synthesize on ChemMatrix or TentaGel resin with loading < 0.3 mmol/g q1->a1_no No a1_yes Proceed to Coupling Check q1->a1_yes Yes end_node Purity Improved a1_no->end_node q2 Was a potent coupling reagent (HATU, HCTU) used with double coupling? a1_yes->q2 a2_no Action: Re-synthesize using HATU and a double-coupling protocol for Nal residues. q2->a2_no No a2_yes Proceed to Aggregation Check q2->a2_yes Yes a2_no->end_node q3 Were aggregation-disrupting methods employed? a2_yes->q3 a3_no Action: Re-synthesize using NMP, microwave/heat, or incorporate pseudoproline dipeptides. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: A decision tree for troubleshooting failed Nal-peptide syntheses.

References

Side reactions during the deprotection of Fmoc-2-Nal-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-2-Nal-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions and troubleshooting strategies during the critical Fmoc deprotection step of this bulky, aromatic amino acid.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-2-Nal-OH and where is it used?

Fmoc-2-Nal-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-2-naphthylalanine, is a protected form of the unnatural amino acid L-2-naphthylalanine. Its bulky and hydrophobic naphthyl side chain is often incorporated into peptides to enhance their biological activity, stability, and binding affinity. It is a valuable building block in the synthesis of peptide-based therapeutics and research tools.

Q2: What are the primary challenges associated with the Fmoc deprotection of 2-Nal-OH in SPPS?

The primary challenges during the piperidine-mediated Fmoc deprotection of 2-Nal-OH stem from its bulky and hydrophobic nature. These properties can lead to:

  • Incomplete Fmoc Deprotection: The steric hindrance from the large naphthyl group can impede the access of the piperidine base to the Fmoc group, resulting in incomplete removal.

  • Peptide Aggregation: The hydrophobicity of the 2-Nal side chain can promote inter-chain aggregation of the growing peptide on the solid support, further hindering reagent accessibility.

  • Racemization: Although less common during the deprotection step itself, the prolonged reaction times or elevated temperatures sometimes used to overcome incomplete deprotection can increase the risk of racemization at the α-carbon of the 2-Nal residue or adjacent amino acids.

Q3: Are there any specific side products I should be aware of when using Fmoc-2-Nal-OH?

While there are no widely reported side products unique to 2-Nal itself during Fmoc deprotection, the conditions used to ensure complete deprotection of this bulky residue can exacerbate common SPPS side reactions, such as the formation of piperidine adducts or deletion sequences due to incomplete deprotection in the previous cycle.

Troubleshooting Guide

This guide addresses common issues encountered during the Fmoc deprotection of peptides containing 2-Nal residues.

Observed Issue Potential Cause Recommended Solution
Incomplete Fmoc Deprotection (Confirmed by HPLC/MS of a test cleavage)Steric Hindrance: The bulky naphthyl group is physically blocking the piperidine.1. Extend Deprotection Time: Increase the standard deprotection time (e.g., from 2 x 10 min to 2 x 20 min). 2. Increase Piperidine Concentration: Use a higher concentration of piperidine (e.g., 30-50% in DMF). 3. Use a Stronger Base: Consider using a deprotection cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), such as 2% DBU / 20% piperidine in DMF.[1]
Significant Peptide Aggregation (Resin clumping, poor swelling, decreased reaction efficiency)Hydrophobic Interactions: The naphthyl side chains are promoting inter-chain association.1. Change Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or add chaotropic agents like guanidinium chloride to the washing and deprotection solutions to disrupt secondary structures. 2. Incorporate "Difficult Sequence" Protocols: Utilize low-load resin or introduce backbone-modifying protecting groups (e.g., Hmb) on the preceding residue to disrupt aggregation.
Presence of Deletion Sequences (Mass spec shows peptides missing the 2-Nal residue)Incomplete Deprotection in the Previous Cycle: The N-terminus was not fully deprotected before the coupling of the next amino acid.Follow the recommendations for "Incomplete Fmoc Deprotection" to ensure complete removal of the Fmoc group from the 2-Nal residue.
Racemization of 2-Nal or Adjacent Residues (Confirmed by chiral HPLC or enzymatic digestion)Harsh Deprotection Conditions: Extended reaction times or the use of very strong bases may contribute to epimerization.1. Optimize Deprotection: Find the mildest conditions that still achieve complete deprotection. Avoid excessive deprotection times. 2. Low-Temperature Deprotection: Perform the deprotection at a lower temperature if using a more reactive base cocktail.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection for 2-Nal Containing Peptides
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Reaction: Agitate the resin for 10-20 minutes at room temperature.

  • Drain and Repeat: Drain the deprotection solution and repeat steps 2 and 3.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

Protocol 2: Enhanced Fmoc Deprotection for Difficult Sequences with 2-Nal
  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 2% (v/v) DBU and 20% (v/v) piperidine in NMP.

  • Deprotection: Drain the NMP and add the deprotection cocktail to the resin.

  • Reaction: Agitate the resin for 5-10 minutes at room temperature.

  • Drain and Repeat: Drain the deprotection solution and repeat steps 3 and 4.

  • Washing: Wash the resin extensively with NMP (7-10 times) to ensure complete removal of the deprotection reagents.

Quantitative Data

Side Reaction Amino Acid Context Standard Conditions Modified Conditions Side Product Formation (%) Reference
Incomplete Deprotection Bulky Amino Acids (e.g., Val, Ile)20% Piperidine/DMF, 2x10 min2% DBU/20% Piperidine/NMP, 2x5 minSignificantly Reduced (Qualitative)General SPPS Knowledge
Peptide Aggregation Hydrophobic SequencesDMF as solventNMP as solventImproved Yield (Qualitative)General SPPS Knowledge
Racemization GeneralStandard CouplingCoupling with Racemization Suppressant (e.g., Oxyma)Reduced from >5% to <1%General SPPS Knowledge

Visualizations

Fmoc Deprotection and Potential Side Reactions

Fmoc_Deprotection_Side_Reactions Fmoc-2-Nal-Peptide-Resin Fmoc-2-Nal-Peptide-Resin Deprotection (Piperidine) Deprotection (Piperidine) Fmoc-2-Nal-Peptide-Resin->Deprotection (Piperidine) H-2-Nal-Peptide-Resin H-2-Nal-Peptide-Resin Deprotection (Piperidine)->H-2-Nal-Peptide-Resin Successful Deprotection Incomplete_Deprotection Incomplete_Deprotection Deprotection (Piperidine)->Incomplete_Deprotection Potential Side Reaction Peptide_Aggregation Peptide_Aggregation Deprotection (Piperidine)->Peptide_Aggregation Potential Side Reaction Racemization Racemization Deprotection (Piperidine)->Racemization Potential Side Reaction

Caption: General workflow of Fmoc deprotection and potential side reactions.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow start Incomplete Deprotection Detected extend_time Extend Deprotection Time start->extend_time check1 Deprotection Complete? extend_time->check1 stronger_base Use Stronger Base (e.g., DBU) check1->stronger_base No end_success Proceed to Next Step check1->end_success Yes check2 Deprotection Complete? stronger_base->check2 change_solvent Change Solvent (e.g., NMP) check2->change_solvent No check2->end_success Yes check3 Deprotection Complete? change_solvent->check3 check3->end_success Yes end_fail Consult Further check3->end_fail No

Caption: A stepwise guide to troubleshooting incomplete Fmoc deprotection.

Mechanism of Piperidine Adduct Formation

Piperidine_Adduct_Formation Fmoc_Peptide Fmoc-Peptide Deprotected_Peptide H-Peptide Fmoc_Peptide->Deprotected_Peptide Dibenzofulvene Dibenzofulvene Fmoc_Peptide->Dibenzofulvene Piperidine + Piperidine Dibenzofulvene_adduct Dibenzofulvene Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene_adduct->Adduct Piperidine_adduct + Piperidine

Caption: The formation of the dibenzofulvene-piperidine adduct.

References

Optimizing coupling conditions for Fmoc-2-Nal-OH in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals working with Fmoc-2-Nal-OH in automated solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-2-Nal-OH considered a "difficult" amino acid to couple in automated peptide synthesis?

Fmoc-2-Nal-OH, or N-Fmoc-3-(2-naphthyl)-L-alanine, possesses a bulky naphthyl side chain. This structure creates significant steric hindrance, which can physically obstruct the activated carboxyl group from reaching the free N-terminal amine of the growing peptide chain on the solid support. This often leads to slower reaction kinetics and incomplete coupling reactions when using standard protocols.

Q2: What are the immediate signs of an incomplete coupling reaction with Fmoc-2-Nal-OH?

The most common indicator of incomplete coupling is a positive result from a qualitative test for free primary amines, such as the Kaiser (ninhydrin) test.[1] A blue or purple color on the resin beads after the coupling step signifies that unreacted amino groups are still present. On an automated synthesizer that monitors Fmoc deprotection, a lower-than-expected UV absorbance signal for the released dibenzofulvene-piperidine adduct in the subsequent cycle can also indicate that the previous coupling was incomplete.

Q3: Is a single, extended coupling time sufficient for Fmoc-2-Nal-OH?

While extending the coupling time can improve efficiency, it may not be enough to drive the reaction to completion due to the steric hindrance.[2] For challenging couplings like those involving Fmoc-2-Nal-OH, a "double coupling" strategy is often more effective. This involves performing the coupling step twice with a fresh solution of activated amino acid before proceeding to the next deprotection step.[1]

Q4: Can increasing the reaction temperature improve coupling efficiency?

Yes, performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this approach must be used with caution as higher temperatures can also increase the risk of side reactions, most notably racemization of the amino acid.

Troubleshooting Guide for Fmoc-2-Nal-OH Coupling

Problem: Low Coupling Efficiency or Deletion Sequences Observed in Final Peptide

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.

  • Appearance of unexpected peaks corresponding to deletion sequences (Peptide - 2-Nal) in HPLC analysis.

  • Low yield of the target peptide identified by mass spectrometry.

Possible Causes:

  • Insufficient Activation: Standard coupling reagents may not be potent enough to overcome the steric bulk of the naphthyl group.

  • Steric Hindrance: The primary reason for difficulty, impeding the reaction.

  • Suboptimal Reagents: Low-quality or degraded coupling reagents, amino acid, or solvents.

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible.

Recommended Solutions:

  • Select a More Potent Coupling Reagent: Switch from standard carbodiimide reagents like DIC/HOBt to more powerful onium salt-based reagents. Uronium/aminium salts like HATU, HCTU, or COMU, and phosphonium salts like PyBOP are highly recommended for sterically hindered amino acids.[1][3]

  • Implement a Double Coupling Protocol: After the first coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh, newly activated solution of Fmoc-2-Nal-OH.

  • Optimize Reaction Conditions: Increase the coupling time for each coupling step (e.g., from 1 hour to 2 hours). If your synthesizer allows, a slight increase in temperature can be beneficial.

  • Change Solvents: If peptide aggregation is suspected, switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or using a DMF/DMSO mixture can help disrupt secondary structures.

Problem: Racemization Detected in the Final Peptide

Symptoms:

  • Appearance of diastereomeric impurities in the HPLC chromatogram of the purified peptide.

  • Mass spectrometry analysis shows a peak with the correct mass but a different retention time.

Possible Causes:

  • Prolonged Activation/Coupling Times: Extended exposure to the activating agent and base can lead to epimerization at the alpha-carbon.

  • High Reaction Temperature: Elevated temperatures significantly accelerate the rate of racemization.

  • Choice of Base and Coupling Reagent: The type of base and coupling reagent used has a significant impact on racemization levels. For example, HBTU/DIPEA can be problematic for some amino acids.[4]

Recommended Solutions:

  • Use Additives that Suppress Racemization: When using carbodiimide activators like DIC, the inclusion of Oxyma Pure is reported to be superior to HOBt in minimizing racemization.[2] Reagents like HATU, which incorporates the HOAt moiety, are also designed to reduce this side reaction.[5]

  • Optimize Base Selection: If racemization is a concern, consider using a weaker base than DIPEA, such as N-methylmorpholine (NMM) or 2,4,6-collidine, which have been shown to produce fewer racemic products in some cases.[6][7]

  • Avoid Excessive Pre-activation Times: Mix the amino acid, coupling reagent, and base immediately before adding the solution to the resin to minimize the time the amino acid spends in its highly activated, racemization-prone state.

  • Maintain Room Temperature: Unless absolutely necessary to overcome low coupling efficiency, avoid using elevated temperatures during the coupling of Fmoc-2-Nal-OH.

Data Presentation: Reagent and Condition Comparison

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentReagent TypeRecommended UseAdvantagesDisadvantages
HATU Uronium/AminiumFirst choice for difficult couplingsVery high reactivity, low racemization.[3][5]High cost, can cause guanidinylation if used in excess.[3]
HCTU Uronium/AminiumEfficient and cost-effective alternative to HATUHigh coupling efficiency, good for fast synthesis.[4]Can be less effective than HATU for the most challenging residues.[3]
COMU Uronium/AminiumExcellent for hindered couplingsHigh reactivity comparable to HATU, safer byproducts (non-explosive).[3]Higher cost, can be less stable in solution.[3]
PyBOP PhosphoniumGood for hindered couplingsEfficient, no risk of guanidinylation side reactions.Byproducts can be difficult to remove in solution-phase synthesis.
DIC/Oxyma CarbodiimideStandard couplings, or when base-free conditions are neededCost-effective, safer than HOBt-based methods.Generally less reactive than onium salts for hindered couplings.[2]
Table 2: Influence of Reaction Conditions on Fmoc-2-Nal-OH Coupling
ParameterStandard ConditionOptimized ConditionEffect on EfficiencyEffect on Racemization
Coupling Time 30-60 min1-2 hours (or Double Coupling)Increases: Allows more time for the sterically hindered reaction to proceed.Increases: Longer exposure to activation conditions can increase risk.
Temperature Room Temperature30-40 °CIncreases: Provides more energy to overcome the activation barrier.Significantly Increases: A major factor in promoting racemization.
Equivalents of AA 3-5 eq.5-10 eq. for double couplingIncreases: Higher concentration drives the reaction forward.Minimal direct effect, but waste is increased.
Base DIPEANMM / CollidineMay slightly decrease rate.Decreases: Weaker bases are less likely to cause epimerization.[6][7]

Experimental Protocols

Protocol 1: Optimized Single Coupling of Fmoc-2-Nal-OH with HATU

This protocol is designed for an automated peptide synthesizer and assumes a 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, prepare the activation mixture:

      • Fmoc-2-Nal-OH (0.4 mmol, 4 eq.)

      • HATU (0.39 mmol, 3.9 eq.)

    • Dissolve the components in DMF (approx. 2 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the mixture and vortex/mix for 1-2 minutes for pre-activation.

    • Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Post-Coupling Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines. If the test is positive (blue), proceed to the Double Coupling Protocol (Protocol 2).

Protocol 2: Double Coupling Protocol for Fmoc-2-Nal-OH
  • First Coupling:

    • Follow steps 1 and 2 from Protocol 1.

  • Intermediate Wash:

    • After the first coupling, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents.

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-2-Nal-OH as described in Protocol 1, Step 2.

    • Add this new solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added 2-Nal residue.

Protocol 3: Kaiser Test (Qualitative Ninhydrin Test)

This test is used to detect the presence of free primary amines on the resin.

  • Reagent Preparation:

    • Solution A: 5g Ninhydrin in 100 mL ethanol.

    • Solution B: 80g Phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001M KCN diluted in 98 mL pyridine.

  • Procedure:

    • Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the tube.

    • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.

Visual Workflow and Logic Diagrams

SPPS_Workflow start Start: Swollen Resin with Free Amine deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-2-Nal-OH + Activator) wash1->coupling wash2 4. DMF Wash coupling->wash2 kaiser 5. Kaiser Test wash2->kaiser kaiser->coupling Positive (Blue) -> Recouple next_cycle Proceed to Next Cycle (Deprotection) kaiser->next_cycle Negative (Yellow) end Final Peptide kaiser->end Final Amino Acid? next_cycle->deprotection

Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Troubleshooting_Workflow problem Problem: Low Coupling Efficiency for Fmoc-2-Nal-OH check_reagents Are you using a potent coupling reagent? (e.g., HATU, HCTU) problem->check_reagents use_potent_reagent Action: Switch to HATU, HCTU, or COMU. check_reagents->use_potent_reagent No double_couple Action: Perform a Double Coupling. check_reagents->double_couple Yes use_potent_reagent->double_couple increase_time Action: Increase coupling time to 2 hours. double_couple->increase_time check_again Re-evaluate with Kaiser Test increase_time->check_again success Success: Coupling Complete check_again->success Negative failure Still Failing: Consider changing solvent (NMP) or increasing temperature. check_again->failure Positive

Caption: Troubleshooting logic for low coupling efficiency of Fmoc-2-Nal-OH.

References

Technical Support Center: Preventing Aggregation of Peptides Incorporating H-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges associated with the aggregation of peptides incorporating the unnatural amino acid H-2-Nal-OH (3-(2-Naphthyl)-L-alanine).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound prone to aggregation?

A1: Peptides incorporating this compound are susceptible to aggregation primarily due to the hydrophobic and aromatic nature of the 2-naphthyl group.[1][2] This bulky, non-polar side chain can lead to strong intermolecular hydrophobic interactions, driving the peptide chains to self-associate and form insoluble aggregates.[1] This is a common issue with peptides that have a high content of hydrophobic amino acids.[1][3] The formation of stable secondary structures, like β-sheets, is often a consequence of these interactions, further promoting aggregation.[1]

Q2: What are the initial signs of peptide aggregation?

A2: The initial signs of peptide aggregation can be observed both during solid-phase peptide synthesis (SPPS) and after the peptide has been cleaved and purified. During SPPS, aggregation can manifest as shrinking or clumping of the resin.[1] Following purification, you might observe that the lyophilized peptide is difficult to dissolve, or the solution appears cloudy or forms a precipitate over time.[4][5]

Q3: How does pH influence the aggregation of my this compound-containing peptide?

A3: The pH of a solution plays a critical role in peptide solubility and aggregation.[6][7][8] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, as this minimizes electrostatic repulsion between molecules.[4][9] By adjusting the pH of the solution to be at least 1-2 units away from the peptide's pI, you can increase the net charge (either positive or negative), thereby enhancing solubility and reducing aggregation.[4] For basic peptides, a lower pH is generally better, while for acidic peptides, a higher pH is recommended.[4][10]

Q4: Can additives help prevent the aggregation of my peptide?

A4: Yes, various additives can be used to prevent or reduce peptide aggregation. These work through different mechanisms, such as disrupting hydrophobic interactions or stabilizing the peptide's native conformation.[4][11] Common additives include organic solvents (like DMSO), sugars (sucrose, trehalose), polyols (glycerol), amino acids (arginine), and non-ionic detergents (Tween 20).[4][11][12] The effectiveness of a particular additive is peptide-dependent, so some optimization may be required.[4]

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized Peptide

Problem: The lyophilized peptide containing this compound is difficult to dissolve in aqueous buffers.

Troubleshooting Workflow:

G start Start: Insoluble Lyophilized Peptide step1 Step 1: Review Peptide Sequence - High hydrophobicity? - Net charge at desired pH? start->step1 step2 Step 2: Initial Dissolution Attempt - Use a small amount of peptide. - Try sterile, distilled water first. step1->step2 step3 Step 3: pH Adjustment - If acidic peptide, add 0.1M NH4HCO3 dropwise. - If basic peptide, add 10% acetic acid dropwise. step2->step3 If insoluble end_success Success: Clear Solution step2->end_success If soluble step4 Step 4: Use of Organic Solvents - Dissolve in minimal DMSO or DMF. - Slowly add aqueous buffer to final concentration. step3->step4 If still insoluble step3->end_success If soluble step5 Step 5: Sonication - Gently sonicate the sample in a water bath. step4->step5 If precipitation occurs upon dilution step4->end_success If soluble step5->end_success If soluble end_fail Consider Resynthesis with Modifications step5->end_fail If still insoluble

Caption: Workflow for dissolving hydrophobic peptides.

Solutions:

  • pH Adjustment: As a first step, try adjusting the pH. For acidic peptides, use a dilute basic solution like 0.1M ammonium bicarbonate. For basic peptides, a dilute acidic solution such as 10% acetic acid can be effective.[4][10]

  • Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended.[1][13][14] The aqueous buffer should then be added slowly while vortexing to reach the desired final concentration.[4]

  • Sonication: Gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution.[4][10]

Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Problem: The peptide resin is shrinking or clumping during synthesis, and coupling/deprotection reactions are slow or incomplete.

Troubleshooting Strategies:

  • Incorporate Solubilizing Agents: The use of "magic mixture" (ethylene carbonate in NMP) or chaotropic salts like LiCl or NaClO4 can help disrupt secondary structures on the resin.[15][16]

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection reactions and help to break up aggregates by providing localized heating.[16][17]

  • Backbone Modifications: Incorporating pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that leads to aggregation.[15][18]

  • Resin Choice: Using a low-substitution resin or a resin with a more hydrophilic linker (e.g., TentaGel) can help to improve solvation and reduce aggregation.[15]

Experimental Protocols

Protocol 1: General Peptide Solubilization

This protocol provides a stepwise approach to solubilizing a hydrophobic peptide containing this compound.

Materials:

  • Lyophilized peptide

  • Sterile, distilled water

  • 0.1 M Ammonium bicarbonate

  • 10% Acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator

Procedure:

  • Initial Assessment: Before opening, allow the peptide vial to equilibrate to room temperature to prevent condensation.[19] Briefly centrifuge the vial to collect all the powder at the bottom.[19]

  • Aqueous Solubilization: Add a small amount of sterile, distilled water to a small, weighed amount of the peptide. Vortex for 30 seconds. If the solution is clear, the peptide is soluble in water.

  • pH Adjustment (if insoluble in water):

    • For acidic peptides: Add 0.1 M ammonium bicarbonate in small aliquots, vortexing after each addition, until the peptide dissolves.[4]

    • For basic peptides: Add 10% acetic acid in small aliquots, vortexing after each addition, until the peptide dissolves.[4]

  • Organic Solvent Solubilization (if still insoluble):

    • Weigh out a fresh sample of the lyophilized peptide.

    • Add a minimal volume of DMSO to dissolve the peptide completely.[4]

    • Slowly add the desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing.[4] Be cautious, as rapid addition can cause precipitation.

  • Final Clarification: Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any micro-aggregates.[4] Carefully transfer the supernatant to a new tube.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This assay can be used to quantify the formation of β-sheet-rich aggregates.

Materials:

  • Peptide stock solution

  • Assay buffer (e.g., PBS)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black plate with a clear bottom

  • Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Preparation of Reagents:

    • Dilute the peptide stock solution to the desired concentration in the assay buffer. It is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.[4]

    • Prepare a working solution of ThT in the assay buffer (a final concentration of 10-20 µM in the well is typical).[4]

  • Assay Setup:

    • In the 96-well plate, add your peptide samples.

    • Include a "Buffer Only" control and a "Buffer with ThT" control.

    • Add the ThT working solution to all wells. The final volume in each well should be consistent.

  • Incubation and Measurement:

    • Incubate the plate under conditions that may promote aggregation (e.g., elevated temperature, agitation).

    • Measure the fluorescence intensity at regular intervals. An increase in fluorescence indicates the formation of β-sheet aggregates.

Quantitative Data Summary

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
SugarsSucrose, Trehalose5-10% (w/v)Stabilize the native conformation of the peptide.[4]
PolyolsGlycerol, Mannitol10-50% (v/v)Increase solvent viscosity and stabilize peptide structure.[4]
Amino AcidsArginine, Glycine50-250 mMReduce non-specific interactions and aggregation.[4]
DetergentsTween 20, Triton X-1000.01-0.1% (v/v)Prevent hydrophobic aggregation at low concentrations.[4]
Organic SolventsDimethyl sulfoxide (DMSO)<10% (v/v)Disrupt hydrophobic interactions.[4]

Visualizations

G start Start: Peptide Aggregation Suspected During SPPS step1 Visual Inspection: Resin shrinking or clumping? start->step1 step2 Chemical Tests: Incomplete coupling/deprotection? (e.g., Kaiser test) start->step2 step3 Modify Synthesis Conditions: - Switch to NMP or add chaotropic salts. - Use microwave-assisted synthesis. step1->step3 If yes step2->step3 If yes step4 Incorporate Backbone Modifications: - Use pseudoproline dipeptides. - Add Hmb-protected amino acids. step3->step4 If aggregation persists end_success Improved Synthesis step3->end_success If successful step5 Change Solid Support: - Use low-substitution resin. - Use a more hydrophilic resin. step4->step5 If further improvement is needed step4->end_success If successful step5->end_success

Caption: Troubleshooting on-resin peptide aggregation.

References

Troubleshooting low yield in the synthesis of H-2-Nal-OH-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing the sterically bulky and hydrophobic amino acid, H-2-Nal-OH (2-Naphthylalanine).

Troubleshooting Guide

This guide is designed in a question-and-answer format to help you pinpoint and resolve specific issues leading to low peptide yield.

Q1: My overall peptide yield is significantly lower than expected. What are the primary causes?

Low overall yield in the synthesis of peptides containing this compound is often attributed to a combination of factors related to its bulky and hydrophobic nature. The primary culprits are incomplete coupling and peptide aggregation.

  • Incomplete Coupling: The bulky naphthyl group of this compound can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to a failed coupling reaction. This results in truncated peptide sequences that are difficult to separate from the desired product.

  • Peptide Aggregation: The hydrophobicity of the this compound residue can promote inter- and intra-chain hydrogen bonding, causing the peptide to aggregate on the resin.[1] This aggregation can block reactive sites, preventing efficient coupling and deprotection.[1]

To diagnose the root cause, it is recommended to perform a test cleavage of a small amount of resin and analyze the crude product by HPLC and mass spectrometry.[1] The presence of significant deletion sequences at the this compound position points towards incomplete coupling, while a broad, poorly resolved HPLC chromatogram can be indicative of aggregation.

Q2: How can I improve the coupling efficiency of this compound?

Improving the coupling efficiency of sterically hindered amino acids like this compound requires optimizing the reaction conditions and choosing the appropriate reagents.

  • Choice of Coupling Reagent: Standard coupling reagents may not be sufficient. More potent activating reagents are recommended to overcome the steric hindrance. The choice of coupling reagent can significantly impact the yield.

  • Double Coupling: Performing the coupling step twice for the this compound residue can help drive the reaction to completion.

  • Elevated Temperature: Increasing the reaction temperature can enhance the kinetics of the coupling reaction. However, this should be done with caution as excessive heat can lead to side reactions or premature cleavage from the resin, depending on the resin type.

Below is a table summarizing the relative effectiveness of different coupling reagents for sterically hindered amino acids.

Coupling ReagentRelative ReactivityRecommended Use for this compound
DIC/HOBtStandardMay result in low yields
HBTU/HCTUHighGood starting point for optimization
HATU/HDMCVery HighRecommended for difficult couplings[2]
COMUVery HighA safer and highly effective alternative to HATU[2]

Q3: I suspect peptide aggregation is occurring. How can I mitigate this?

Peptide aggregation is a common problem with hydrophobic sequences. Several strategies can be employed to disrupt the formation of secondary structures on the resin.

  • "Difficult Sequence" Solvents: Incorporating solvents known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO, can improve solvation of the growing peptide chain.

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can interfere with hydrogen bond formation.

  • Pseudoproline Dipeptides: If the sequence allows, the introduction of a pseudoproline dipeptide C-terminal to the this compound residue can disrupt the formation of β-sheets.

  • Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids preceding the difficult residue can prevent aggregation.[3]

Q4: I am observing unexpected side products in my final peptide. What could be the cause?

Side reactions can occur at various stages of peptide synthesis. For peptides containing this compound, some common side reactions include:

  • Aspartimide Formation: If an Asp residue is present in the sequence, piperidine-catalyzed aspartimide formation can occur during the Fmoc deprotection step.[4] Adding HOBt to the piperidine solution can help suppress this side reaction.[4]

  • Diketopiperazine Formation: This is more prevalent at the dipeptide stage, especially if Proline is one of the first two amino acids.[4] Using 2-chlorotrityl chloride resin can help minimize this due to its steric bulk.[4]

  • Modifications during Cleavage: The highly reactive cationic species generated during TFA cleavage can modify sensitive residues like Trp and Met unless appropriate scavengers are used.[5]

A troubleshooting workflow for low yield is depicted in the diagram below.

G Troubleshooting Workflow for Low Yield in this compound Peptide Synthesis start Low Overall Yield test_cleavage Perform Test Cleavage & Analyze Crude Product start->test_cleavage check_coupling Deletion at this compound? test_cleavage->check_coupling check_aggregation Poor HPLC Resolution? test_cleavage->check_aggregation check_coupling->check_aggregation No incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Yes aggregation Peptide Aggregation check_aggregation->aggregation Yes final_product Improved Yield check_aggregation->final_product No optimize_coupling Optimize Coupling: - Use stronger coupling reagent (HATU, COMU) - Double couple this compound - Increase temperature cautiously incomplete_coupling->optimize_coupling mitigate_aggregation Mitigate Aggregation: - Use NMP or DMF/DMSO - Add chaotropic salts (LiCl) - Incorporate pseudoproline dipeptides aggregation->mitigate_aggregation optimize_coupling->final_product mitigate_aggregation->final_product

Caption: A flowchart outlining the steps to diagnose and troubleshoot low yield in this compound peptide synthesis.

Experimental Protocols

Protocol 1: Test Cleavage from Resin

This protocol is used to assess the quality of the peptide synthesis at an intermediate stage without consuming the entire batch of resin.

  • Resin Sampling: Carefully withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) from the main reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[5] For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be used.[5]

  • Cleavage Reaction: Place the resin in a microcentrifuge tube and add the cleavage cocktail (e.g., 200-500 µL). Allow the reaction to proceed for 2-3 hours at room temperature with occasional vortexing.

  • Peptide Precipitation: After the cleavage is complete, precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times.

  • Drying and Analysis: Dry the peptide pellet under a stream of nitrogen. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) for analysis by RP-HPLC and mass spectrometry.

Protocol 2: Double Coupling of this compound

This protocol describes the procedure for performing a second coupling reaction for a difficult amino acid like this compound.

  • First Coupling: Perform the first coupling of Fmoc-H-2-Nal-OH using your standard protocol (e.g., with HCTU as the coupling reagent).

  • Washing: After the first coupling, thoroughly wash the resin with DMF to remove any unreacted reagents.

  • Kaiser Test: Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) indicates the presence of free primary amines and an incomplete first coupling.

  • Second Coupling: If the Kaiser test is positive, immediately proceed with a second coupling. Prepare a fresh solution of activated Fmoc-H-2-Nal-OH and add it to the reaction vessel. Allow the second coupling to proceed for the same duration as the first.

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF before proceeding to the deprotection of the Fmoc group.

Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted synthesis for peptides containing this compound? A: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be beneficial for difficult sequences as the elevated temperature can improve coupling efficiency. However, it is crucial to carefully control the temperature to avoid side reactions, especially with heat-labile resins like 2-chlorotrityl resin, which may show premature peptide cleavage at high temperatures.[6]

Q: What is the best resin to use for the synthesis of this compound-containing peptides? A: The choice of resin depends on the desired C-terminus of the peptide (acid or amide). For peptides prone to aggregation, a low-loading resin is generally recommended as it increases the distance between the growing peptide chains, thereby reducing the likelihood of inter-chain aggregation.[7]

Q: How does the position of this compound in the peptide sequence affect the synthesis? A: The position can have a significant impact. If this compound is located within a hydrophobic cluster of amino acids, the propensity for aggregation will be higher. If it is near the N-terminus, the steric hindrance might be more pronounced during the final coupling steps.

Q: Are there any specific considerations for the purification of this compound-containing peptides? A: Due to the hydrophobicity of the this compound residue, these peptides can be challenging to purify by RP-HPLC. They may exhibit poor solubility in aqueous buffers and have a tendency to aggregate. Using organic modifiers like isopropanol or acetonitrile in the mobile phase and optimizing the gradient and temperature are crucial for achieving good separation.

The logical relationship for selecting a troubleshooting strategy is illustrated below.

G Strategy Selection for this compound Peptide Synthesis Issues start Initial Synthesis Attempt low_yield Low Yield Observed start->low_yield analyze_crude Analyze Crude Peptide low_yield->analyze_crude problem_id Identify Primary Issue analyze_crude->problem_id coupling_issue Incomplete Coupling problem_id->coupling_issue Deletion Sequences aggregation_issue Aggregation problem_id->aggregation_issue Poor Resolution side_reactions_issue Side Reactions problem_id->side_reactions_issue Unexpected Masses coupling_strategy Implement Enhanced Coupling Strategy coupling_issue->coupling_strategy aggregation_strategy Implement Anti-Aggregation Strategy aggregation_issue->aggregation_strategy side_reactions_strategy Modify Protocol to Avoid Side Reactions side_reactions_issue->side_reactions_strategy

References

Technical Support Center: H-2-Nal-OH Stability and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of H-2-Nal-OH (2-Naphthylalanine) in various chemical environments. It includes troubleshooting advice and frequently asked questions to ensure the successful application of this unnatural amino acid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or 2-Naphthylalanine, is an unnatural amino acid.[][2] Its bulky naphthyl side chain provides unique steric and hydrophobic properties, making it a valuable tool in peptide and medicinal chemistry.[] It is often incorporated into peptides to enhance their stability, target selectivity, and overall activity.[] Additionally, it can serve as a molecular probe to study protein structure and function.

Q2: What are the general recommendations for storing this compound?

A2: For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[3] Once in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[3]

Q3: How do I dissolve this compound, given its limited water solubility?

A3: this compound has limited solubility in water. To prepare an aqueous stock solution, ultrasonication and pH adjustment to 12 with NaOH are recommended.[3] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and chloroform.[] When preparing solutions, it is crucial to use high-purity solvents to avoid introducing contaminants that could affect your experiments.[4]

Q4: Are there known enzymatic degradation pathways for this compound?

A4: While specific enzymatic degradation pathways for this compound are not extensively documented, the degradation of aromatic amino acids, in general, involves complex pathways.[5][6][7][8][9] These can include transamination, decarboxylation, and hydroxylation.[7][9] The bulky naphthyl group in this compound may confer some resistance to enzymatic degradation compared to natural amino acids, which is a desirable trait in drug development.[]

Stability Data Summary

The stability of this compound is influenced by several factors, including pH, temperature, and the solvent used. The following tables summarize the available information and provide a framework for assessing its stability under various conditions.

Table 1: pH Stability of this compound (Qualitative)

pH ConditionExpected StabilityNotes
Acidic (pH < 4)Generally stable, but prolonged exposure may lead to degradation.Forced degradation studies often use mild acidic conditions (e.g., 0.1 N HCl) to induce degradation for analytical method validation.[10]
Neutral (pH 6-8)Considered relatively stable.Most biological assays are conducted in this pH range.
Basic (pH > 8)Increased likelihood of degradation, especially at higher temperatures.Solubility in aqueous solutions is increased at higher pH.[3]

Table 2: Thermal Stability of this compound

TemperatureFormExpected Stability
-20°CPowderStable for up to 3 years.[3]
4°CPowderStable for up to 2 years.[3]
Room TemperatureSolidStable for short-term handling and shipping.[3]
Elevated Temperatures (>40°C)SolutionIncreased rate of degradation.

Table 3: Solvent Compatibility and Stability of this compound

SolventSolubilityStability Notes
WaterLimited, requires pH adjustment.[3]Stability is pH-dependent.
DMSOSolubleA common solvent for stock solutions. Ensure use of anhydrous, high-purity DMSO to prevent degradation of the compound.
ChloroformSoluble
Methanol / EthanolSoluble
AcetonitrileSolubleA common mobile phase component in HPLC; generally stable for analytical purposes.

Troubleshooting Guide for Experiments with this compound

IssuePossible CauseRecommended Solution
Low peptide synthesis yield Incomplete coupling due to steric hindrance of the naphthyl group.- Use a more potent coupling reagent like HATU or HCTU. - Increase the coupling reaction time and use a higher excess of the amino acid and coupling reagent. - Perform a "double coupling" step.[11]
Poor solubility of the final peptide The hydrophobicity of the this compound residue.- Dissolve the peptide in a small amount of an organic solvent like DMSO before adding aqueous buffer. - Consider modifying the peptide sequence to include more hydrophilic residues.
Unexpected peaks in HPLC analysis Degradation of this compound or the peptide during synthesis, purification, or storage.- Review the stability data and ensure appropriate pH, temperature, and solvent conditions were used. - Perform a forced degradation study to identify potential degradation products.
Inconsistent biological activity Degradation or aggregation of the peptide.- Confirm the purity and integrity of the peptide using mass spectrometry and HPLC. - Investigate peptide aggregation using techniques like size-exclusion chromatography.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C in a controlled oven for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Quantify the amount of this compound remaining and identify any degradation products.

Protocol 2: General Procedure for Incorporating this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the manual incorporation of Fmoc-protected this compound into a peptide sequence on a solid support.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes to remove the Fmoc protecting group from the growing peptide chain.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • Prepare the coupling solution: Dissolve Fmoc-H-2-Nal-OH (3-5 equivalents) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.

4. Washing:

  • After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water) to cleave the peptide from the resin and remove side-chain protecting groups.

7. Purification:

  • Purify the crude peptide using reverse-phase HPLC.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic Hydrolysis prep->acid Expose to base Basic Hydrolysis prep->base Expose to oxidation Oxidative Degradation prep->oxidation Expose to thermal Thermal Degradation prep->thermal Expose to photo Photolytic Degradation prep->photo Expose to sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Quantification & Identification) hplc->data

Caption: Workflow for assessing the stability of this compound.

Signaling_Pathway_Probe_Concept cluster_synthesis Peptide Design & Synthesis cluster_cell Cellular Environment cluster_detection Detection & Analysis peptide Peptide with This compound cell Introduce to Living Cells peptide->cell receptor Target Receptor cell->receptor Binding pathway Downstream Signaling Events receptor->pathway imaging Fluorescence Imaging or Binding Assay pathway->imaging Monitor analysis Analyze Pathway Modulation imaging->analysis

Caption: Using this compound as a probe in signaling studies.

References

Technical Support Center: Peptide Synthesis with Naphthyl-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with steric hindrance when incorporating naphthyl-containing amino acids, such as 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving naphthyl-containing amino acids so difficult?

A1: The naphthyl group is a large, bulky aromatic side chain. This creates significant steric hindrance, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the peptide chain. This hindrance slows down the reaction rate and often leads to incomplete or failed coupling reactions, resulting in low yields and deletion sequences.[1]

Q2: Which coupling reagents are most effective for overcoming the steric hindrance of the naphthyl group?

A2: For sterically demanding couplings, aminium/uronium and phosphonium salt-based reagents are generally superior to carbodiimides like DCC or DIC.[2] Reagents that form highly reactive OAt or O-6-ClBt esters are particularly effective.[3]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered one of the most efficient reagents due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the coupling reaction.[3] It reacts faster and causes less epimerization compared to HBTU.[4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates more reactive O-6-ClBt esters, leading to higher reaction rates and improved outcomes in difficult syntheses.[5]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective phosphonium salt reagent, particularly useful for coupling hindered amino acids.[4][6]

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinouronium hexafluorophosphate) is a modern reagent with coupling efficiency comparable to HATU. It incorporates the Oxyma Pure leaving group, making it a safer alternative to explosive HOBt/HOAt-based reagents.[5]

Q3: How can I minimize racemization when incorporating naphthylalanine?

A3: Racemization, the loss of stereochemical purity at the alpha-carbon, is a significant risk during the activation step, especially with bulky residues.[7] Key strategies to minimize it include:

  • Choice of Reagent and Additive: Use coupling reagents known for low racemization risk. The addition of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is crucial for suppressing racemization by forming more stable active esters that are less prone to forming the planar oxazolone intermediate.[8][9] Uronium-based reagents like HATU are often preferred as they can rapidly activate amino acids with low racemization.[10]

  • Pre-activation: To avoid side reactions like guanidinylation, pre-activate the protected amino acid with the coupling reagent for 1-5 minutes before adding it to the resin-bound peptide.[7][8]

  • Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow the rate of racemization.[7]

  • Base Selection: Use the minimum necessary amount of a hindered base, such as N,N-Diisopropylethylamine (DIPEA) or collidine. Over-exposure to strong bases can promote racemization.[9]

Q4: What is the optimal solvent for coupling naphthyl-containing amino acids?

A4: The solvent choice is critical for resin swelling, reagent solubility, and minimizing peptide aggregation.

  • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for solid-phase peptide synthesis (SPPS).[11]

  • For sequences prone to aggregation, adding dimethyl sulfoxide (DMSO) to the solvent can be beneficial.[8]

  • In some cases, less polar solvents may reduce racemization, but this must be balanced with the solubility requirements of the peptide and reagents.[7][12]

Troubleshooting Guide

Problem 1: Low coupling efficiency or incomplete reaction.

  • Symptom: A positive Kaiser test (blue beads) or Bromophenol Blue test (blue/green beads) after the coupling step indicates unreacted free amines.[1] Mass spectrometry of the crude product shows significant deletion sequences.

  • Solutions:

    • Double Couple: Immediately perform a second coupling step with a fresh solution of activated amino acid and reagents.[1]

    • Increase Reaction Time: Extend the coupling time to allow the sterically hindered reaction to proceed to completion.

    • Switch to a More Potent Coupling Reagent: If using a carbodiimide or a less active uronium salt like HBTU, switch to HATU, HCTU, or COMU.

    • Elevate Temperature: For particularly difficult couplings, increasing the temperature (e.g., to 35-50°C) can provide the necessary energy to overcome the activation barrier. This can be effectively achieved using microwave-assisted SPPS, for which COMU is well-suited.[5][8] Note that this may increase the risk of racemization.[7]

Problem 2: High levels of racemization detected in the final product.

  • Symptom: Chiral HPLC analysis of the hydrolyzed peptide shows a significant peak for the D-isomer of naphthylalanine. The biological activity of the peptide is lower than expected.[7]

  • Solutions:

    • Optimize Coupling Additives: Ensure you are using an additive like HOAt or Oxyma Pure with your coupling reagent. These are more effective at suppressing racemization than HOBt.[9]

    • Lower the Coupling Temperature: Perform the coupling at 0°C or room temperature if you were previously using elevated temperatures.[7]

    • Change Base: Switch from DIPEA to a less nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM).[9]

    • Reduce Activation Time: Minimize the time the amino acid exists in its highly reactive, racemization-prone state by using an in situ activation protocol where the coupling reagent is mixed with the amino acid just before addition to the resin.[10]

Problem 3: Poor solubility of the growing peptide chain (aggregation).

  • Symptom: The resin beads clump together, leading to poor reagent diffusion and failed synthesis. The crude peptide is difficult to purify.

  • Solutions:

    • Change Solvent System: Switch from pure DMF to a mixture of NMP and DMSO.[8]

    • Incorporate Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt secondary structures.[8]

    • Use Microwave Synthesis: Microwave irradiation can help break up aggregates and accelerate coupling reactions.[8]

    • Sonication: Applying sonication during the coupling step can help break apart aggregated resin beads and improve reaction efficiency.[8]

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
ReagentReagent TypeLeaving Group AdditiveRelative Reactivity/EfficiencyRacemization RiskNotes
DIC/HOBt CarbodiimideHOBtStandardModerateByproduct is soluble; requires additive to suppress racemization.[4]
HBTU/TBTU Aminium/UroniumHOBtHighLow to ModeratePopular and efficient, but less reactive than HATU/HCTU.[3][5]
HATU Aminium/UroniumHOAtVery HighVery LowHighly recommended for hindered couplings due to HOAt's catalytic activity.[3][4]
HCTU Aminium/Uronium6-Cl-HOBtVery HighVery LowGenerates highly reactive esters, excellent for difficult sequences.[5]
PyAOP PhosphoniumHOAtVery HighVery LowPhosphonium analogue of HATU, also highly effective.[3]
COMU Aminium/UroniumOxyma PureVery HighVery LowSafer, non-explosive alternative to HOAt/HOBt reagents with comparable efficiency to HATU.[5]
Experimental Protocol: Optimized Coupling of Fmoc-L-Naphthylalanine using HATU

This protocol outlines a standard procedure for coupling a sterically hindered amino acid during solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution and repeat the treatment for an additional 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 3 equivalents of Fmoc-L-naphthylalanine-OH and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the mixture.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution should change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the washed, deprotected peptide-resin.

  • Reaction: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform a Kaiser test.[7]

    • Negative Result (Yellow Beads): The coupling is complete. Proceed to the washing step.

    • Positive Result (Blue Beads): The coupling is incomplete. Drain the reaction vessel and repeat steps 4-7 (double coupling). Consider increasing the reaction time or temperature for the second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to prepare for the next deprotection/coupling cycle.

Visual Guides

Workflow for Troubleshooting Incomplete Coupling

G Start Coupling Step with Naphthylalanine KaiserTest Perform Kaiser Test Start->KaiserTest Positive Positive (Blue Beads) Incomplete Reaction KaiserTest->Positive Incomplete Negative Negative (Yellow Beads) Coupling Complete KaiserTest->Negative Complete DoubleCouple Perform Double Coupling (Fresh Reagents) Positive->DoubleCouple IncreaseTime Increase Reaction Time (e.g., to 4 hours) Positive->IncreaseTime IncreaseTemp Increase Temperature (e.g., 50°C or Microwave) Positive->IncreaseTemp ChangeReagent Switch to Stronger Reagent (e.g., HATU, HCTU, COMU) Positive->ChangeReagent Proceed Proceed to Next Synthesis Step Negative->Proceed DoubleCouple->KaiserTest Re-test

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Decision Logic for Selecting a Coupling Reagent

G Start Start: Incorporating Naphthylalanine IsHindered Is the coupling site sterically hindered? Start->IsHindered StandardReagent Use Standard Reagent (e.g., HBTU) IsHindered->StandardReagent No HighRisk Is racemization a major concern? IsHindered->HighRisk Yes HATU Use HATU / HCTU with DIPEA HighRisk->HATU No Safety Are there safety concerns with HOBt/HOAt reagents? HighRisk->Safety Yes COMU Use COMU / PyAOP with DIPEA or Collidine Safety->HATU No Safety->COMU Yes

Caption: Decision tree for selecting an optimal coupling reagent.

References

Technical Support Center: Mass Spectrometry of Peptides Containing H-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 2-naphthylalanine (H-2-Nal-OH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and challenges encountered during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the mass spectrometry of peptides containing this compound?

A1: Peptides incorporating this compound are susceptible to general peptide artifacts, which can be exacerbated by the residue's hydrophobic and aromatic nature. Common artifacts include:

  • Adduct Formation: The addition of molecules from the solvent or sample matrix to the peptide ion. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and residual HPLC mobile phase modifiers like trifluoroacetic acid (TFA). You may also observe adducts of sulfuric or phosphoric acid (+98 Da) if there is contamination.[1]

  • In-Source Fragmentation/Decay (ISD): Fragmentation of the peptide ion within the ionization source, before mass analysis. This is more common in MALDI-TOF-MS and can lead to a complex mixture of fragment ions, including c-, z-, y-, b-, and a-ions.[2][3]

  • Hydrophobicity-Related Issues: The bulky and nonpolar naphthyl side chain increases the peptide's hydrophobicity. This can lead to poor solubility, aggregation, and non-specific binding to surfaces, resulting in low signal intensity and poor chromatographic peak shape.

  • Side-Chain Specific Fragmentation: While not extensively documented specifically for this compound, bulky aromatic side chains can influence fragmentation patterns, potentially leading to neutral losses or characteristic fragment ions.

Q2: Can the 2-naphthylalanine side chain itself be a source of artifacts?

A2: Yes, the bulky aromatic side chain of this compound can contribute to specific analytical challenges:

  • Potential for Neutral Loss: The naphthylmethyl group (C₁₁H₉, molecular weight ≈ 141 Da) could potentially be lost as a neutral fragment during MS/MS analysis, although this is not a commonly reported artifact for this specific amino acid. Researchers should be aware of this possibility and look for corresponding fragment ions.

  • Influence on Fragmentation: The presence of the aromatic side chain can influence the fragmentation of the peptide backbone. It may direct fragmentation to specific sites or participate in secondary fragmentation reactions.

  • Aggregation: The hydrophobicity of the naphthyl group can promote peptide aggregation, leading to the observation of multimeric species or a decrease in the monomeric peptide signal.

Q3: How does the choice of ionization technique (ESI vs. MALDI) affect the observed artifacts for this compound containing peptides?

A3: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, but they may present different challenges:

  • ESI: This technique is generally gentler, leading to less in-source fragmentation. However, it is more prone to adduct formation, especially with salts (Na⁺, K⁺) present in the sample. The high hydrophobicity of this compound containing peptides can also lead to poor ionization efficiency in ESI.

  • MALDI: While less prone to salt adducts, MALDI is more energetic and can induce in-source decay (ISD), leading to complex spectra with numerous fragment ions.[2][3] The choice of matrix is crucial for successful MALDI analysis of these peptides.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the mass spectrometry analysis of peptides containing this compound.

Issue 1: Low Signal Intensity or No Signal

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Solubility/Aggregation - Increase the percentage of organic solvent (e.g., acetonitrile, methanol) in the sample solution.- Add a small amount of formic acid (0.1-1%) to improve solubility and ionization.- For highly hydrophobic peptides, consider using solvents like trifluoroethanol (TFE) at low concentrations (10-20%), but be mindful of potential buffer precipitation.
Non-Specific Binding - Use low-binding microcentrifuge tubes and pipette tips.- Consider adding a carrier protein to samples with low peptide concentrations to reduce binding to surfaces.
Poor Ionization Efficiency (ESI) - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase is compatible with good ionization (e.g., contains a volatile acid like formic acid). Avoid non-volatile buffers.
Sample Loss During Preparation - Minimize the number of sample handling steps.- If using solid-phase extraction (SPE), ensure the elution solvent is strong enough to recover the hydrophobic peptide.
Issue 2: Complex Spectra with Unidentifiable Peaks (Adducts)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Salt Contamination (Na⁺, K⁺) - Use high-purity solvents and reagents (HPLC or MS grade).- If possible, desalt the peptide sample using reversed-phase SPE or HPLC prior to MS analysis.- Be aware of potential salt contamination from glassware.
Solvent/Mobile Phase Adducts - Use volatile mobile phase modifiers like formic acid or acetic acid instead of TFA, which can cause ion suppression.- Ensure complete solvent evaporation if samples are dried and reconstituted.
Acid Adducts (+98 Da) - This is often due to contamination with sulfuric acid or phosphoric acid.[1] Thoroughly clean the sample preparation materials and HPLC system.

Quantitative Data Summary for Common Adducts

AdductMass Shift (Da)Common Source
Sodium+22.99Glassware, reagents, buffers
Potassium+38.96Glassware, reagents, buffers
Sulfuric Acid+98.00Contamination
Phosphoric Acid+97.98Contamination
Trifluoroacetic Acid (TFA)+114.02HPLC mobile phase
Issue 3: Unexpected Fragmentation (In-Source Decay or Side-Chain Losses)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
In-Source Decay (MALDI) - Optimize laser power to the minimum necessary for good signal.- Experiment with different MALDI matrices that are known to be "softer" (cause less fragmentation).
In-Source Fragmentation (ESI) - Reduce the cone voltage or fragmentor voltage in the ESI source.
Potential Neutral Loss of Naphthylmethyl Group - In MS/MS analysis, look for a neutral loss of approximately 141 Da from the precursor ion.- If observed, this can be a characteristic fragmentation pathway for this residue.
Unusual Backbone Fragmentation - The bulky side chain may influence fragmentation pathways. Compare the fragmentation pattern to that of a similar peptide without the this compound residue to identify differences.

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS of this compound Peptides

  • Dissolution: Dissolve the peptide in a solution containing 50% acetonitrile and 0.1% formic acid in high-purity water. For very hydrophobic peptides, the acetonitrile percentage can be increased.

  • Concentration: Aim for a final concentration of 1-10 µM.

  • Desalting (if necessary): If high salt concentrations are suspected, use a C18 ZipTip® or a similar reversed-phase desalting tip.

    • Equilibrate the tip with 100% acetonitrile.

    • Wash with 0.1% formic acid in water.

    • Load the sample.

    • Wash again with 0.1% formic acid in water.

    • Elute with 50-80% acetonitrile containing 0.1% formic acid.

  • Analysis: Infuse the sample directly into the mass spectrometer or analyze by LC-MS using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

Protocol 2: MALDI-TOF-MS Analysis of this compound Peptides

  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in 50% acetonitrile, 0.1% TFA.

  • Sample-Matrix Co-crystallization:

    • Mix the peptide solution (1-10 µM in 50% acetonitrile/0.1% formic acid) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely.

  • Data Acquisition:

    • Use a MALDI-TOF mass spectrometer in positive ion mode.

    • Optimize the laser intensity to obtain good signal-to-noise without excessive fragmentation.

    • Acquire a sufficient number of laser shots to obtain a representative spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_esi ESI Workflow cluster_maldi MALDI Workflow peptide This compound Peptide dissolution Dissolution (ACN/H2O/FA) peptide->dissolution desalting Desalting (Optional) (SPE C18) dissolution->desalting esi ESI-MS desalting->esi maldi MALDI-TOF-MS desalting->maldi lc_separation LC Separation (C18 Column) esi->lc_separation co_crystallization Co-crystallization with Matrix maldi->co_crystallization ionization_esi Electrospray Ionization lc_separation->ionization_esi ms_analysis_esi Mass Analysis ionization_esi->ms_analysis_esi ionization_maldi Laser Desorption/ Ionization co_crystallization->ionization_maldi ms_analysis_maldi TOF Analysis ionization_maldi->ms_analysis_maldi troubleshooting_logic start MS Analysis Issue low_signal Low/No Signal start->low_signal complex_spectra Complex Spectra start->complex_spectra bad_peak_shape Poor Peak Shape start->bad_peak_shape solubility Check Solubility/ Aggregation low_signal->solubility adducts Check for Adducts complex_spectra->adducts hydrophobicity Assess Hydrophobicity Effects bad_peak_shape->hydrophobicity increase_organic Increase Organic Solvent solubility->increase_organic Yes use_low_bind Use Low-Bind Consumables solubility->use_low_bind No desalt_sample Desalt Sample adducts->desalt_sample Yes hydrophobicity->increase_organic Also consider optimize_gradient Optimize LC Gradient hydrophobicity->optimize_gradient Yes

References

Validation & Comparative

H-2-Nal-OH vs. L-Phenylalanine: A Comparative Guide to Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing peptide stability is a critical step in transforming promising lead compounds into viable therapeutics. The substitution of natural amino acids with unnatural counterparts is a widely adopted strategy to mitigate enzymatic degradation and improve pharmacokinetic profiles. This guide provides a comprehensive comparison of two such amino acids, 2-Naphthylalanine (H-2-Nal-OH) and L-phenylalanine, focusing on their impact on peptide stability, supported by experimental data and detailed protocols.

The inherent susceptibility of peptides to proteolysis presents a significant hurdle in their development as drugs. Enzymes, particularly proteases, readily recognize and cleave peptide bonds, leading to rapid degradation and short in-vivo half-lives. To counteract this, medicinal chemists often incorporate unnatural amino acids that can sterically hinder enzymatic cleavage or alter the peptide's conformation to a less recognizable form.

This guide will delve into the comparative effects of substituting the natural aromatic amino acid L-phenylalanine with the bulky, non-natural amino acid this compound. We will explore the structural and chemical differences between these two residues and their subsequent influence on enzymatic stability, serum stability, and receptor binding affinity.

Structural and Chemical Properties: A Tale of Two Aromatics

L-phenylalanine is one of the twenty proteinogenic amino acids, featuring a benzyl side chain. In contrast, this compound, or 2-Naphthylalanine, possesses a larger, more hydrophobic naphthyl group attached to the alanine backbone. This seemingly subtle difference in the aromatic side chain has profound implications for the overall properties of a peptide.

FeatureL-PhenylalanineThis compound (2-Naphthylalanine)
Side Chain BenzylNaphthyl
Aromatic System Single benzene ringFused two-ring system
Hydrophobicity HighVery High
Steric Hindrance ModerateSignificant

The increased size and hydrophobicity of the naphthyl side chain in this compound can lead to more pronounced steric hindrance, making it more difficult for proteolytic enzymes to access and cleave adjacent peptide bonds.[1] Furthermore, the extended aromatic system of naphthylalanine can engage in stronger π-π stacking interactions, potentially influencing the peptide's secondary structure and overall stability.[2][3]

Enhancing Peptide Stability: The Experimental Evidence

The true measure of an amino acid's utility in drug design lies in its experimentally determined impact on peptide stability. While direct head-to-head comparative studies are not abundant in the public domain, the available literature provides valuable insights into the stabilizing effects of incorporating unnatural amino acids like this compound.

Enzymatic Stability

The primary advantage of incorporating unnatural amino acids is to enhance resistance to enzymatic degradation. Proteases, such as chymotrypsin, exhibit specificity for cleaving peptide bonds adjacent to certain amino acid residues, with a preference for large hydrophobic residues like phenylalanine, tyrosine, and tryptophan.[3][4]

The bulky naphthyl group of this compound is expected to provide significant steric hindrance at the cleavage site, thereby reducing the rate of enzymatic hydrolysis. While specific quantitative data directly comparing the chymotrypsin cleavage rates of identical peptides containing L-phenylalanine versus this compound is limited, the general principle of steric shielding by bulky unnatural amino acids is a well-established strategy for improving proteolytic stability.[5]

dot

cluster_peptide Peptide Chain cluster_enzyme Proteolytic Enzyme (e.g., Chymotrypsin) cluster_nal_peptide Modified Peptide Chain P1 ...-X-Phe-Y-... Enzyme Active Site P1->Enzyme Recognized & Cleaved P2 ...-X-2-Nal-Y-... P2->Enzyme Steric Hindrance (Reduced Cleavage)

Caption: Steric hindrance by this compound at the enzyme's active site.

Serum Stability

The stability of a peptide in serum is a crucial parameter that dictates its in-vivo half-life and therapeutic potential. Serum contains a cocktail of proteases that can rapidly degrade unprotected peptides. The incorporation of unnatural amino acids is a key strategy to prolong serum stability.

Impact on Receptor Binding Affinity

While enhancing stability is a primary goal, it is equally important that the modification does not compromise the peptide's biological activity, which is often mediated by its binding to a specific receptor. The introduction of a bulky group like the naphthyl side chain of this compound can potentially alter the peptide's conformation and its interaction with the receptor binding pocket.

However, in many cases, the increased hydrophobicity and the potential for enhanced aromatic interactions can actually lead to improved receptor binding affinity. For instance, studies on melanocortin receptor agonists have shown that the incorporation of D-2-Naphthylalanine (D-Nal) can result in high affinity and selectivity.[10][11] The larger aromatic surface of naphthylalanine can provide more extensive contacts within the receptor's binding site compared to phenylalanine.[1]

dot

cluster_peptide Peptide Ligand cluster_receptor Receptor Phe_Pep Peptide with L-Phe Receptor Binding Pocket Phe_Pep->Receptor Binding Nal_Pep Peptide with 2-Nal Nal_Pep->Receptor Potentially Enhanced Binding (Increased Hydrophobic & Aromatic Interactions)

Caption: Potential for enhanced receptor binding with this compound.

Experimental Protocols

To aid researchers in their own comparative studies, this section outlines the detailed methodologies for key experiments cited in the literature for assessing peptide stability.

Proteolytic Stability Assay (e.g., against Chymotrypsin)

This assay evaluates the resistance of a peptide to cleavage by a specific protease.

Materials:

  • Peptide stock solutions (with L-Phe and with this compound)

  • α-Chymotrypsin solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Prepare peptide solutions in the assay buffer to a final concentration of 1 mg/mL.

  • Add α-chymotrypsin to the peptide solutions to a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Calculate the percentage of intact peptide remaining at each time point and determine the degradation rate.

Serum Stability Assay

This assay measures the stability of a peptide in the presence of serum proteases.

Materials:

  • Peptide stock solutions

  • Human or animal serum

  • Precipitating agent (e.g., acetonitrile or trichloroacetic acid)

  • HPLC or LC-MS/MS system

Protocol:

  • Dilute the peptide stock solutions in serum to a final concentration of 100 µg/mL.

  • Incubate the peptide-serum mixtures at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the mixture.

  • Stop the enzymatic degradation and precipitate the serum proteins by adding three volumes of the precipitating agent.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing the peptide by HPLC or LC-MS/MS to quantify the amount of intact peptide.

  • Determine the half-life (t½) of the peptide in serum by plotting the percentage of intact peptide remaining against time.[6][7][8][9]

Conclusion

The incorporation of this compound in place of L-phenylalanine presents a compelling strategy for enhancing the stability of therapeutic peptides. The larger and more hydrophobic naphthyl side chain of this compound offers significant steric hindrance to proteolytic enzymes, a key factor in improving both enzymatic and serum stability. Furthermore, the extended aromatic system has the potential to enhance receptor binding affinity through increased hydrophobic and π-π stacking interactions.

While direct quantitative comparisons are not always readily available, the foundational principles of medicinal chemistry and the existing body of research strongly support the use of this compound as a valuable tool for peptide drug development. Researchers are encouraged to perform direct comparative studies using the provided protocols to quantify the precise benefits of this substitution for their specific peptide of interest. This data-driven approach will enable the rational design of more stable and efficacious peptide therapeutics.

dot

cluster_start Peptide Design cluster_modification Modification Strategy cluster_outcomes Potential Outcomes Start Native Peptide (with L-Phenylalanine) Modification Substitute L-Phe with this compound Start->Modification Stability Increased Enzymatic & Serum Stability Modification->Stability Binding Potentially Enhanced Receptor Binding Modification->Binding Therapeutic Improved Therapeutic Potential Stability->Therapeutic Binding->Therapeutic

Caption: Logical workflow for enhancing peptide stability.

References

A Comparative Guide to the Fluorescent Properties of H-2-Nal-OH and L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent properties of the natural amino acid L-tryptophan and the non-natural amino acid L-3-(2-naphthyl)alanine (H-2-Nal-OH). This comparison is essential for researchers selecting intrinsic or extrinsic fluorescent probes for studies of protein structure, function, and dynamics.

Introduction

L-tryptophan is the dominant intrinsic fluorophore in proteins, and its fluorescence is highly sensitive to the local environment, making it a valuable tool for studying protein folding and conformational changes. This compound, a synthetic analog of tryptophan, incorporates a naphthyl moiety in place of the indole group. This structural difference confers distinct fluorescent properties, offering an alternative probe for spectroscopic studies, particularly in environments where the spectral characteristics of tryptophan are limiting.

Quantitative Comparison of Fluorescent Properties

The following table summarizes the key fluorescent properties of L-tryptophan and this compound. Data for L-tryptophan is well-established, while specific quantitative data for the L-isomer of this compound is less prevalent in the literature. Where specific data for the L-isomer is unavailable, qualitative descriptions or data for the D-isomer are provided for comparative insight.

PropertyL-TryptophanThis compound (L-3-(2-naphthyl)alanine)
Excitation Maximum (λex) ~280 nmThe naphthalene moiety suggests excitation in the UV range.
Emission Maximum (λem) ~350 nm in waterThe naphthalene moiety suggests emission in the UV-A or violet region.
Quantum Yield (ΦF) ~0.13 in waterData not readily available for the L-isomer.
Fluorescence Lifetime (τ) Biexponential decay in water with components of ~0.5 ns and ~3.1 ns.The D-isomer (D-Nal) has a significantly longer excited-state lifetime than tryptophan.[1]
Stokes Shift ~70 nmExpected to be significant due to the larger aromatic system.

Detailed Comparison of Fluorescent Characteristics

L-Tryptophan:

L-tryptophan's fluorescence is characterized by its sensitivity to the polarity of its environment. In non-polar environments, such as the hydrophobic core of a folded protein, its emission maximum shifts to shorter wavelengths (blue-shift) and its quantum yield increases. Conversely, in polar, aqueous environments, the emission is red-shifted. The fluorescence decay of tryptophan is complex and is often described by a multi-exponential model, reflecting different conformational states of the indole side chain.

This compound:

As a tryptophan analog, this compound serves as a fluorescent probe. The larger π-system of the naphthalene group compared to tryptophan's indole group is expected to result in different spectral properties. While specific quantitative data for the L-isomer are scarce in the readily available literature, studies on peptides incorporating the D-isomer (D-Nal) reveal a unique de-excitation profile with a much longer excited-state lifetime than tryptophan.[1] This longer lifetime is a significant advantage in time-resolved fluorescence studies, as it allows for better discrimination from the faster decay of tryptophan. The bulky and hydrophobic nature of the naphthyl group also makes it a useful probe for investigating protein folding and receptor-ligand interactions.

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra:

This protocol outlines the general steps for acquiring fluorescence excitation and emission spectra for L-tryptophan and this compound.

1. Sample Preparation:

  • Prepare stock solutions of L-tryptophan and this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For organic-soluble compounds, an appropriate organic solvent may be used, ensuring it does not interfere with the fluorescence measurements.

  • Dilute the stock solutions to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

2. Instrumentation Setup:

  • Use a calibrated spectrofluorometer.

  • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • For emission spectra, set the excitation wavelength to the absorption maximum of the compound (e.g., ~280 nm for tryptophan). Scan a range of emission wavelengths (e.g., 300-500 nm).

  • For excitation spectra, set the emission wavelength to the emission maximum of the compound. Scan a range of excitation wavelengths (e.g., 250-320 nm).

3. Data Acquisition:

  • Record the fluorescence spectrum of a buffer blank and subtract it from the sample spectra to correct for background fluorescence.

  • Measure the fluorescence intensity of the sample.

4. Quantum Yield Determination (Relative Method):

  • Use a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar excitation wavelength (e.g., quinine sulfate in 0.1 M H₂SO₄ for tryptophan).

  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

5. Fluorescence Lifetime Measurement:

  • Use a time-correlated single-photon counting (TCSPC) system.

  • Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at the appropriate wavelength.

  • Collect the fluorescence decay data and fit it to a multi-exponential decay model to determine the fluorescence lifetime(s).

Visualizations

Below are diagrams illustrating a typical experimental workflow for fluorescence spectroscopy and the logical relationship of factors influencing fluorescence.

Experimental_Workflow Experimental Workflow for Fluorescence Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions prep_dilute Dilute to Working Concentration (Abs < 0.1) prep_stock->prep_dilute acq_instrument Instrument Setup (Spectrofluorometer) prep_dilute->acq_instrument Transfer to Cuvette acq_blank Measure Buffer Blank acq_instrument->acq_blank acq_sample Measure Sample Fluorescence acq_blank->acq_sample analysis_correct Background Correction acq_sample->analysis_correct analysis_spectra Plot Excitation/Emission Spectra analysis_correct->analysis_spectra analysis_qy Calculate Quantum Yield analysis_correct->analysis_qy analysis_lifetime Determine Fluorescence Lifetime analysis_correct->analysis_lifetime

Caption: A generalized workflow for conducting fluorescence spectroscopy experiments.

Fluorescence_Factors Factors Influencing Fluorescence Properties cluster_properties Intrinsic Properties cluster_environment Environmental Factors fluorophore Fluorophore (e.g., Trp, Nal) excitation Excitation Wavelength fluorophore->excitation emission Emission Wavelength fluorophore->emission quantum_yield Quantum Yield fluorophore->quantum_yield lifetime Fluorescence Lifetime fluorophore->lifetime solvent Solvent Polarity solvent->emission solvent->quantum_yield ph pH ph->emission ph->quantum_yield temperature Temperature temperature->quantum_yield quencher Presence of Quenchers quencher->quantum_yield quencher->lifetime

Caption: Key intrinsic and environmental factors that modulate the fluorescent properties of a fluorophore.

Conclusion

L-tryptophan remains a fundamental tool in protein science due to its intrinsic nature and environmental sensitivity. This compound presents a compelling alternative, particularly in applications requiring a probe with a longer fluorescence lifetime and potentially different spectral characteristics. The choice between these two amino acids will depend on the specific requirements of the experiment, such as the need for spectral separation from other fluorophores or the desire for a probe with a distinct temporal fluorescence signature. Further quantitative characterization of the fluorescent properties of L-3-(2-naphthyl)alanine will undoubtedly enhance its utility as a fluorescent probe in biochemical and biophysical research.

References

Unlocking Enhanced Peptide Bioactivity: A Comparative Guide to H-2-Nal-OH Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is ongoing. Substitution of native amino acids with non-natural counterparts offers a promising avenue for enhancing biological activity. This guide provides a comprehensive comparison of peptides featuring H-2-Nal-OH (2-Naphthylalanine) substitution versus their native sequences, supported by experimental data and detailed protocols.

The incorporation of 2-Nal, a bulky and hydrophobic aromatic amino acid, can significantly influence a peptide's pharmacological properties.[1] Its larger side chain, compared to natural aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp), can lead to enhanced receptor binding affinity, increased stability against enzymatic degradation, and altered signaling outcomes.[1][2] This guide delves into the tangible effects of this substitution in three key classes of peptides: Gonadotropin-Releasing Hormone (GnRH) analogs, melanocortin receptor ligands, and antimicrobial peptides.

Quantitative Comparison of Biological Activity

The substitution of native amino acids with 2-Nal can lead to significant changes in biological activity, as demonstrated by in vitro assays. The following tables summarize the quantitative data for GnRH analogs, melanocortin receptor ligands, and antimicrobial peptides, comparing the potency of the native sequence with its 2-Nal substituted counterpart.

Gonadotropin-Releasing Hormone (GnRH) Analogs

The substitution of Gly⁶ in GnRH with D-amino acids, including D-2-Nal, has been a key strategy in developing potent antagonists. These antagonists are crucial in therapeutic areas where suppression of gonadotropin release is desired.

Peptide/AnalogSubstitutionReceptorAssay TypePotency (IC₅₀ nM)Reference
Native GnRH (agonist)-Human GnRH Receptor--[3]
Acyline (antagonist)D-2Nal¹Human GnRH ReceptorReporter Gene Assay0.52[3]
Analog 9D-Ncy(2-naphthyl)¹Human GnRH ReceptorReporter Gene Assay0.73[3]

IC₅₀: Half maximal inhibitory concentration. A lower IC₅₀ value indicates greater potency.

Melanocortin Receptor Ligands

The melanocortin system is involved in various physiological processes, and its modulation is a target for treating obesity, sexual dysfunction, and skin pigmentation disorders. The substitution of key residues with 2-Nal has been shown to significantly impact receptor affinity and functional activity, sometimes converting an agonist to an antagonist.

Peptide/AnalogSubstitutionReceptorAssay TypePotency (EC₅₀/IC₅₀ µM)ActivityReference
Template 1 Lead (CGJ-9)Trp at R³mMC1RcAMP Assay>100Agonist[4]
Compound 5Nal(2') at R³mMC1RcAMP Assay>100No Agonist Activity[4]
Template 1 Lead (CGJ-9)Trp at R³mMC3RcAMP Assay>100Agonist[4]
Compound 5Nal(2') at R³mMC3RcAMP Assay>100No Agonist Activity[4]
Template 1 Lead (CGJ-9)Trp at R³mMC4RcAMP Assay>100Agonist[4]
Compound 5Nal(2') at R³mMC4RcAMP Assay>100No Agonist Activity[4]
Template 1 Lead (CGJ-9)Trp at R³mMC5RcAMP Assay>100Agonist[4]
Compound 5Nal(2') at R³mMC5RcAMP Assay>100No Agonist Activity[4]
Ac-His-D-Phe-Arg-Trp-NH₂TrpmMC1R, mMC3R, mMC4R, mMC5RcAMP AssayEquiponentAgonist[5]
Ac-His-D-Phe-Arg-Nal(2')-NH₂Nal(2')mMC1R, mMC3R, mMC4R, mMC5RcAMP AssayEquiponentAgonist[5]

EC₅₀: Half maximal effective concentration. A lower EC₅₀ value indicates greater potency for agonists. IC₅₀: Half maximal inhibitory concentration. A lower IC₅₀ value indicates greater potency for antagonists.

Antimicrobial Peptides (AMPs)

The emergence of antibiotic-resistant bacteria has spurred the development of novel antimicrobial agents, including AMPs. Enhancing the hydrophobicity of AMPs by incorporating 2-Nal can improve their membrane-disrupting capabilities and, consequently, their antimicrobial potency.

Peptide/AnalogSubstitutionTarget OrganismMIC (µg/mL)Reference
S1-E. coli>100 (in high salt)[6]
S1-NalC-terminal NalE. coli5 (in high salt)[6]
S1-P. aeruginosa>100 (in high salt)[6]
S1-NalC-terminal NalP. aeruginosa5 (in high salt)[6]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., a 2-Nal substituted peptide) by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled native peptide)

  • Unlabeled competitor (native peptide and 2-Nal substituted peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter and fluid

Protocol:

  • Prepare serial dilutions of the unlabeled competitor peptides.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native peptide).

  • Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7]

cAMP Functional Assay

This assay measures the ability of a peptide to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger in G-protein coupled receptor (GPCR) signaling.

Materials:

  • Cells expressing the target GPCR (e.g., melanocortin receptors)

  • Peptide agonists and antagonists (native and 2-Nal substituted)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Seed the cells in a 96-well plate and culture overnight.

  • Wash the cells with stimulation buffer.

  • For agonist testing, add varying concentrations of the peptide to the cells.

  • For antagonist testing, pre-incubate the cells with varying concentrations of the antagonist peptide before adding a fixed concentration of a known agonist.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • For agonists, plot the cAMP concentration against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

  • For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀ value.[1][8]

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, such as the GnRH receptor.

Materials:

  • Cells expressing the target Gq-coupled receptor

  • Peptide agonists (native and 2-Nal substituted)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Protocol:

  • Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time at 37°C.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of the peptide agonist into the wells while continuously measuring the fluorescence.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological effects of peptides are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental data and for rational drug design.

G_protein_coupled_receptor_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_effector Effector and Second Messengers cluster_downstream Downstream Signaling Peptide Ligand Peptide Ligand GPCR G-Protein Coupled Receptor (GPCR) Peptide Ligand->GPCR Binding G_alpha GPCR->G_alpha Activation G_beta_gamma Gβγ G_alpha->G_beta_gamma Dissociates from GDP GDP G_alpha->GDP Releases Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_alpha->Effector_Enzyme Activates/ Inhibits GTP GTP GTP->G_alpha Binds Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector_Enzyme->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA, PKC) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Secretion, Proliferation) Protein_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: General GPCR signaling pathway.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (Native and 2-Nal Substituted) Purification_Characterization Purification and Characterization (HPLC, Mass Spectrometry) Peptide_Synthesis->Purification_Characterization In_Vitro_Assays In Vitro Biological Assays Purification_Characterization->In_Vitro_Assays Receptor_Binding Receptor Binding Assay (Determine Ki) In_Vitro_Assays->Receptor_Binding Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺ Mobilization) (Determine EC₅₀/IC₅₀) In_Vitro_Assays->Functional_Assay Antimicrobial_Assay Antimicrobial Assay (Determine MIC) In_Vitro_Assays->Antimicrobial_Assay Data_Analysis Data Analysis and Comparison Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Structure_Activity Structure-Activity Relationship (SAR) Determination Data_Analysis->Structure_Activity

Caption: Experimental workflow for peptide comparison.

Conclusion

The substitution of native amino acids with this compound is a powerful strategy for modulating the biological activity of peptides. As demonstrated by the quantitative data, this modification can lead to significant increases in potency, alter the functional response from agonism to antagonism, and enhance antimicrobial efficacy. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. By understanding the interplay between structure and function, and by employing rigorous experimental methodologies, the development of next-generation peptide therapeutics with improved pharmacological profiles is within reach.

References

The Impact of 2-Naphthylalanine Incorporation on Peptide-Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of pharmacological properties such as receptor binding affinity, selectivity, and in vivo stability. Among these, 2-naphthylalanine (2-Nal), a bulky, hydrophobic, and fluorescent amino acid, has emerged as a valuable tool for probing peptide-receptor interactions. This guide provides a comparative analysis of how the incorporation of 2-Nal in place of native aromatic residues can significantly alter peptide-receptor binding affinity, focusing on the well-characterized melanocortin receptor system.

From Agonist to Antagonist: The Case of MT-II and SHU-9119

A compelling example of the dramatic impact of 2-Nal substitution is the conversion of the potent melanocortin receptor agonist, Melanotan II (MT-II), into the antagonist, SHU-9119. This transformation is achieved by a single substitution of D-Phenylalanine (D-Phe) at position 7 with D-2-Naphthylalanine (D-Nal(2')). This modification inverts the pharmacological activity of the peptide at the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, turning a potent activator into a formidable blocker.

The bulky bicyclic side chain of D-Nal(2') is thought to induce a conformational change in the peptide backbone that is unfavorable for receptor activation, while still permitting high-affinity binding to the receptor's orthosteric site. This highlights the critical role of the steric and hydrophobic properties of 2-Nal in modulating the ligand-receptor interaction.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (IC50 values) of MT-II and its 2-Nal substituted analogue, SHU-9119, for human melanocortin receptors. The data clearly illustrates the shift in pharmacology from a potent agonist to a potent antagonist at the MC3 and MC4 receptors upon incorporation of 2-Nal.

PeptideSequenceReceptor SubtypeBinding Affinity (IC50, nM)Pharmacological Activity
MT-II Ac-Nle-c[Asp-His-D-Phe -Arg-Trp-Lys]-NH₂hMC3R1.25 ± 0.2Agonist
hMC4R1.1 ± 0.30Agonist
hMC5R7.5 ± 0.20Agonist
SHU-9119 Ac-Nle-c[Asp-His-D-Nal(2') -Arg-Trp-Lys]-NH₂hMC3R2.3 ± 0.20Antagonist
hMC4R0.6 ± 0.10Antagonist
hMC5R0.9 ± 0.20Partial Agonist

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

The determination of peptide-receptor binding affinity is paramount in drug discovery. The following are detailed methodologies for key experiments used to characterize ligands like MT-II and SHU-9119.

Radioligand Competition Binding Assay

This assay is a gold standard for quantifying the affinity of an unlabeled ligand (e.g., a synthetic peptide) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the inhibitory constant (Ki) of a test peptide for a specific receptor.

Materials:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human melanocortin receptor of interest (e.g., hMC4R).[1][2]

  • Membrane Preparation: Crude membrane fractions prepared from the HEK293 cells.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [¹²⁵I]NDP-α-MSH for melanocortin receptors.

  • Test Peptides: Unlabeled peptides (e.g., MT-II, SHU-9119) at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: 96-well glass fiber filter plates and a vacuum manifold.

  • Scintillation Counter: For detecting radioactivity.

Procedure:

  • Membrane Preparation: HEK293 cells expressing the target receptor are harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors), and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[3]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test peptide.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[3][4]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the glass fiber filter plate using a vacuum manifold. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test peptide. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

cAMP Functional Assay

This assay measures the functional consequence of ligand binding to Gs-coupled receptors, such as the melanocortin receptors, by quantifying the intracellular accumulation of the second messenger, cyclic AMP (cAMP).

Objective: To determine if a ligand is an agonist (stimulates cAMP production) or an antagonist (blocks agonist-induced cAMP production).

Materials:

  • Cell Culture: HEK293 cells expressing the human melanocortin receptor of interest.

  • Stimulation Buffer: e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX.[5]

  • Test Peptides: Agonists and antagonists at various concentrations.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).[5][6][7][8]

  • Plate Reader: Capable of detecting the signal from the chosen cAMP kit.

Procedure:

  • Cell Plating: Seed the HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Assay:

    • Replace the culture medium with stimulation buffer.

    • Add varying concentrations of the test peptide (potential agonist).

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Antagonist Assay:

    • Pre-incubate the cells with varying concentrations of the test peptide (potential antagonist) for a short period.

    • Add a fixed concentration of a known agonist (e.g., α-MSH) that gives a submaximal response (e.g., EC80).

    • Incubate for the specified time.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist: Plot cAMP levels against the log concentration of the test peptide to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • Antagonist: Plot the response (in the presence of the agonist) against the log concentration of the test peptide to determine the IC50 (concentration that inhibits 50% of the agonist response).

Visualizations

Melanocortin Receptor Signaling Pathway

The melanocortin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit. Upon agonist binding, this initiates a signaling cascade that leads to the production of the intracellular second messenger, cyclic AMP (cAMP).

Melanocortin_Signaling cluster_membrane Cell Membrane MC4R MC4 Receptor G_protein Gs Protein (αβγ) MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., MT-II) Agonist->MC4R Binds & Activates Antagonist Antagonist (e.g., SHU-9119) Antagonist->MC4R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., reduced food intake) PKA->Response Phosphorylates Targets

Melanocortin-4 Receptor (MC4R) signaling pathway.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in a radioligand competition binding assay to determine the binding affinity of a peptide.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells HEK293 cells expressing a melanocortin receptor Membranes Prepare cell membranes Cells->Membranes Incubation Incubate membranes, radioligand, and test peptide Membranes->Incubation Radioligand Radiolabeled Ligand ([¹²⁵I]NDP-α-MSH) Radioligand->Incubation TestPeptide Unlabeled Test Peptide (e.g., SHU-9119) TestPeptide->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify bound radioactivity Filtration->Counting Plotting Plot % specific binding vs. [test peptide] Counting->Plotting IC50 Determine IC50 value Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Workflow for a radioligand competition binding assay.

References

H-2-Nal-OH as a superior alternative to dansyl or other fluorescent labels

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the quest for brighter, more stable, and less intrusive probes is perpetual. For researchers, scientists, and drug development professionals, the limitations of conventional labels like dansyl chloride can impede the progress of sensitive assays. Emerging as a powerful alternative, H-2-Nal-OH (3-(2-Naphthyl)-L-alanine), a fluorescent non-canonical amino acid, offers significant advantages in stability, fluorescence lifetime, and biocompatibility, positioning it as a superior choice for demanding applications.

Unveiling the Advantages of this compound

This compound distinguishes itself from traditional fluorescent labels through the intrinsic photophysical properties of its naphthalene side chain. Unlike dansyl chloride, which requires a chemical reaction to become fluorescent and can be prone to hydrolysis, this compound's fluorescence is inherent to its structure. This fundamental difference leads to several key benefits:

  • Enhanced Photostability: Naphthalene-based fluorophores, including this compound, are known for their robust photostability, resisting photobleaching even under prolonged excitation. This allows for longer observation times and more reliable quantification in fluorescence microscopy and other demanding applications.

  • Longer Fluorescence Lifetime: A pivotal advantage of the naphthyl moiety in this compound is its significantly longer excited-state lifetime compared to intrinsic fluorophores like tryptophan.[1] This longer lifetime provides a larger window for detecting subtle changes in the local environment, making it an exquisite probe for studying protein folding, conformational changes, and molecular interactions.

  • Biocompatibility and Minimal Perturbation: As an amino acid, this compound can be incorporated directly into the peptide backbone during solid-phase peptide synthesis (SPPS).[2] This site-specific incorporation minimizes the structural perturbation that can be caused by larger, bulkier labels like dansyl chloride, ensuring that the biological activity of the labeled molecule remains intact.

  • Environmental Sensitivity: The fluorescence of the naphthalene group is sensitive to the polarity of its local environment. This property allows this compound to be used as a reporter on the conformational state of a protein or its binding to a ligand.

This compound vs. Dansyl Chloride: A Comparative Overview

To illustrate the practical advantages of this compound, a direct comparison with the widely used dansyl chloride is essential. While specific quantitative data for this compound's quantum yield and Stokes shift in various solvents is still emerging in the literature, the general properties of naphthalene-based probes provide a strong basis for comparison.

PropertyThis compound (3-(2-Naphthyl)-L-alanine)Dansyl ChlorideOther Common Labels (e.g., FITC)
Labeling Chemistry Incorporated during peptide synthesis or via chemical ligation.Reacts with primary and secondary amines (e.g., lysine, N-terminus).[3]Reacts with primary amines (e.g., lysine, N-terminus).
Fluorescence Intrinsic to the naphthalene side chain.[2]Becomes fluorescent upon reaction with an amine.Intrinsic to the fluorophore structure.
Photostability Generally high due to the stable aromatic naphthalene structure.[4]Moderate; susceptible to photobleaching.Variable; often lower than naphthalene-based probes.
Fluorescence Lifetime Significantly longer than tryptophan, allowing for more sensitive detection of environmental changes.[1]Typically in the nanosecond range.Typically in the nanosecond range.
Structural Perturbation Minimal when incorporated as an amino acid.Can be bulky and may alter the conformation and function of the labeled molecule.Can be bulky and may alter the conformation and function of the labeled molecule.
Environmental Sensitivity Fluorescence is sensitive to local polarity.Fluorescence is highly sensitive to the local environment.[3]Varies depending on the specific fluorophore.

Experimental Protocols: Incorporating this compound

The primary method for introducing this compound into a protein or peptide is through solid-phase peptide synthesis (SPPS). This approach allows for precise, site-specific labeling.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang, Rink amide) depending on the desired C-terminal functionality.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-H-2-Nal-OH using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and add it to the deprotected resin. Allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the this compound-containing peptide by mass spectrometry.

Experimental Workflow for SPPS

Resin Start with Solid Support Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Couple Fmoc-H-2-Nal-OH (HBTU/DIPEA) Deprotection->Coupling Wash1 Wash Resin Coupling->Wash1 Repeat Repeat for Next Amino Acid Wash1->Repeat Continue Synthesis Cleavage Cleave from Resin & Deprotect Side Chains Wash1->Cleavage Synthesis Complete Purification Purify via RP-HPLC Cleavage->Purification Characterization Characterize by Mass Spec Purification->Characterization

Caption: Workflow for site-specific incorporation of this compound via SPPS.

Visualizing the Logic: Why this compound Excels

The superiority of this compound can be understood through a logical comparison of its core attributes against those of traditional labels.

Logical Comparison of Fluorescent Labels

cluster_H2NalOH This compound cluster_Dansyl Dansyl Chloride H2NalOH_Node Intrinsic Fluorescence + Amino Acid Structure H_Stability High Photostability H2NalOH_Node->H_Stability H_Lifetime Long Fluorescence Lifetime H2NalOH_Node->H_Lifetime H_Perturbation Minimal Structural Perturbation H2NalOH_Node->H_Perturbation H_Application Ideal for Sensitive Assays (e.g., Protein Folding) H_Stability->H_Application H_Lifetime->H_Application H_Perturbation->H_Application Dansyl_Node Reactive Sulfonyl Chloride + Naphthalene Core D_Stability Moderate Photostability Dansyl_Node->D_Stability D_Perturbation Potential for Perturbation Dansyl_Node->D_Perturbation D_Reaction Requires Chemical Reaction Dansyl_Node->D_Reaction D_Application General Protein Labeling D_Stability->D_Application D_Perturbation->D_Application D_Reaction->D_Application

References

A Researcher's Guide to Intrinsic Probes for Peptide Membrane Penetration: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to understand and quantify the journey of peptides across cellular membranes is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of intrinsic fluorescent amino acid probes, with a focus on the potential utility of H-2-Nal-OH (2-naphthylalanine) and its established alternatives for monitoring peptide-membrane interactions.

While the direct validation of this compound as a routine, standalone probe for quantifying membrane penetration is not extensively documented in peer-reviewed literature, its core component, the 2-naphthylalanine (2-Nal) moiety, possesses intrinsic fluorescence properties that make it a promising candidate. Its hydrophobicity and sensitivity to the local environment suggest its potential as an indicator of a peptide's transition from an aqueous to a lipid environment.[1][2] This guide will objectively compare the known photophysical properties of 2-Nal with well-established intrinsic fluorescent probes—Tryptophan (Trp), Dansylalanine (Dan), and p-Cyanophenylalanine (PheCN)—and provide detailed experimental protocols for their use.

Comparative Analysis of Intrinsic Fluorescent Probes

The ideal intrinsic fluorescent probe for monitoring peptide-membrane interactions should exhibit significant changes in its photophysical properties—such as emission wavelength, quantum yield, and fluorescence lifetime—upon moving from a polar (aqueous) to a non-polar (lipid) environment. The following tables summarize the key performance indicators for 2-Nal and its common alternatives.

Table 1: Spectroscopic Properties of Fluorescent Amino Acid Probes in Different Environments

ProbeExcitation Max (λex)Emission Max (λem) - Polar (Water)Emission Max (λem) - Non-Polar (e.g., Dioxane, Ethanol)Blue Shift (nm)
2-Naphthylalanine (2-Nal) ~280 - 320 nm~354 nm~340 nm~14
Tryptophan (Trp) ~280 nm~350 nm~330 nm~20
Dansylalanine (Dan) ~340 nm~560 nm~470 - 510 nm~50 - 90
p-Cyanophenylalanine (PheCN) ~280 nm~296 nm~294 nm~2

Note: Exact wavelengths can vary depending on the specific peptide sequence and lipid composition.

Table 2: Performance Characteristics of Fluorescent Amino Acid Probes

ProbeQuantum Yield (Φ) - Polar (Water)Quantum Yield (Φ) - Non-Polar (e.g., Dioxane, Ethanol)Fluorescence Lifetime (τ) - Polar (Water)Fluorescence Lifetime (τ) - Non-Polar (e.g., Lipid)Environmental Sensitivity
2-Naphthylalanine (2-Nal) ModerateHigher (qualitative)Longer than Trp (qualitative)[1]Drastically changed from aqueous solution[1]High
Tryptophan (Trp) ~0.13~0.20~2.8 ns~1.8 - 4.8 ns[3]Moderate
Dansylalanine (Dan) ~0.07~0.66~14 ns (in some solutions)[4]Varies with polarityVery High[4]
p-Cyanophenylalanine (PheCN) ~0.10~0.09 (Methanol)~6.8 nsVaries with H-bondingHigh (sensitive to H-bonding)[5]

Experimental Protocols

Accurate assessment of membrane penetration using intrinsic fluorescent probes relies on robust experimental design. Below are detailed protocols for key assays.

Protocol 1: Membrane Binding and Insertion Analysis using Steady-State Fluorescence Spectroscopy (Blue Shift Assay)

This protocol is designed to determine if a peptide containing an intrinsic fluorescent probe binds to and inserts into a lipid membrane, as indicated by a blue shift in the fluorescence emission maximum.

Materials:

  • Peptide labeled with 2-Nal, Trp, Dan, or PheCN

  • Lipid of choice (e.g., POPC, POPG)

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Spectrofluorometer

  • Liposome extrusion equipment

Procedure:

  • Liposome Preparation:

    • Dissolve lipids in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with the assay buffer by vortexing.

    • Create large unilamellar vesicles (LUVs) by extruding the lipid suspension through a polycarbonate membrane (e.g., 100 nm pore size).

  • Fluorescence Measurement:

    • Prepare a solution of the fluorescently labeled peptide in the assay buffer at a fixed concentration (e.g., 1-10 µM).

    • Record the fluorescence emission spectrum of the peptide alone (excite at the appropriate λex and scan the emission wavelengths).

    • Titrate the peptide solution with increasing concentrations of LUVs.

    • After each addition of LUVs, allow the sample to equilibrate for 5-10 minutes and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the maximum emission wavelength (λem) as a function of the lipid-to-peptide molar ratio.

    • A significant shift to shorter wavelengths (a blue shift) indicates the transfer of the fluorescent probe from the aqueous buffer to the hydrophobic environment of the lipid bilayer.

Protocol 2: Quantifying Membrane Penetration using Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM provides spatial information on the fluorescence lifetime of a probe, which can be used to distinguish between membrane-bound and internalized peptides within live cells.

Materials:

  • Cells cultured on glass-bottom dishes

  • Peptide labeled with a suitable fluorescent probe (probes with longer lifetimes are often preferred for FLIM)

  • Confocal microscope equipped with a FLIM module (e.g., TCSPC or frequency-domain)

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Peptide Incubation:

    • Replace the cell culture medium with fresh medium containing the fluorescently labeled peptide at the desired concentration.

    • Incubate the cells for a specific time course (e.g., 15 min, 30 min, 1 hr, 4 hr).

  • FLIM Imaging:

    • Wash the cells with fresh medium to remove non-adherent peptide.

    • Acquire fluorescence lifetime images using the FLIM microscope. The excitation and emission wavelengths should be set according to the probe's properties.

  • Data Analysis:

    • Analyze the FLIM data to generate a map of fluorescence lifetimes across the cell.

    • Changes in the fluorescence lifetime can indicate the peptide's localization. For example, a shift to a longer or shorter lifetime upon entering the cytoplasm compared to the plasma membrane can be used to quantify uptake.

    • Phasor analysis of FLIM data can be used to distinguish between different populations of the probe (e.g., membrane-bound vs. internalized).[6]

Visualizing the Workflow and Principles

To better understand the experimental logic, the following diagrams illustrate the workflow for a blue shift assay and the underlying principle of environmental sensitivity of fluorescent probes.

Blue_Shift_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Peptide Prepare Fluorescent Peptide Solution Measure_Peptide Record Fluorescence Spectrum of Peptide Alone Peptide->Measure_Peptide Liposomes Prepare Large Unilamellar Vesicles (LUVs) Titration Titrate Peptide with Increasing LUV Concentrations Liposomes->Titration Measure_Peptide->Titration Measure_Mix Record Fluorescence Spectrum after Each Titration Titration->Measure_Mix Equilibrate Plot Plot Emission Max (λem) vs. Lipid/Peptide Ratio Measure_Mix->Plot Analysis Analyze for Blue Shift (Membrane Insertion) Plot->Analysis

Caption: Experimental workflow for the blue shift assay.

Fluorescence_Probe_Principle cluster_aqueous Aqueous Environment (Polar) cluster_lipid Lipid Environment (Non-Polar) Probe_Aq Probe Photon_Out_Aq Emission (Longer λ, Lower Φ) Probe_Aq->Photon_Out_Aq hv_em Transition Peptide Inserts into Membrane Photon_In_Aq Excitation Photon Photon_In_Aq->Probe_Aq hv_ex Probe_Lp Probe Photon_Out_Lp Emission (Shorter λ, Higher Φ) Probe_Lp->Photon_Out_Lp hv_em Photon_In_Lp Excitation Photon Photon_In_Lp->Probe_Lp hv_ex

Caption: Principle of environment-sensitive fluorescent probes.

Conclusion

The selection of an appropriate intrinsic fluorescent probe is paramount for accurately studying peptide-membrane interactions. While Tryptophan is the most commonly used due to its natural occurrence, its modest environmental sensitivity can sometimes be a limitation. Dansylalanine offers superior sensitivity with a large blue shift and a significant change in quantum yield, making it an excellent choice for in vitro biophysical assays. p-Cyanophenylalanine is a valuable tool due to its sensitivity to hydrogen bonding and its utility in FRET studies.

This compound , with its core 2-naphthylalanine structure, presents a compelling case for use as an intrinsic probe. The evidence suggests that its fluorescence lifetime is highly sensitive to the polarity of its environment, a key characteristic for monitoring membrane penetration.[1] Its larger aromatic surface compared to tryptophan may also lead to distinct interactions with the lipid bilayer. However, to establish this compound as a validated and reliable probe, further systematic studies are required to quantify its photophysical properties in a range of environments and to directly compare its performance against established probes in standardized peptide uptake assays. Researchers are encouraged to consider the unique properties of 2-Nal and to contribute to the validation of this promising tool for advancing our understanding of peptide-membrane interactions and facilitating the development of next-generation peptide therapeutics.

References

Differences in enzymatic stability of peptides containing H-2-Nal-OH versus natural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of more stable peptide therapeutics is a paramount objective. The inherent susceptibility of natural peptides to rapid enzymatic degradation in vivo presents a significant hurdle in their clinical development. The incorporation of unnatural amino acids is a key strategy to overcome this limitation. This guide provides a comparative analysis of the enzymatic stability of peptides containing 2-Naphthylalanine (H-2-Nal-OH) versus those composed solely of natural amino acids, supported by experimental data and detailed protocols.

The inclusion of this compound, a synthetic amino acid with a bulky bicyclic aromatic side chain, into peptide sequences has been shown to significantly enhance their resistance to proteolytic degradation. This improvement in stability is largely attributed to the steric hindrance provided by the naphthyl group, which can prevent or slow the binding of peptidases to the peptide backbone, thereby inhibiting cleavage.

Comparative Enzymatic Stability Data

The following table summarizes representative data on the enzymatic stability of peptides, highlighting the increased half-life observed upon the incorporation of unnatural amino acids like 2-Nal. While direct head-to-head data for a single peptide sequence with and without 2-Nal is not always available in a single publication, the compilation of data from various studies illustrates a clear trend of enhanced stability.

Peptide/AnalogSequenceAmino Acid at Position of InterestBiological Matrix/EnzymeHalf-life (t1/2)Reference
Natural Peptide
Neurotensin (NT)pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OHNatural Amino AcidsHuman Serum< 4 hours[1]
Gonadotropin-Releasing Hormone (GnRH)pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2Natural Amino AcidsRat Pituitary Homogenate~5 minutes[2]
This compound Containing Peptide
GnRH AntagonistAc-D-2Nal-D-4Cpa-D-Trp-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2D-2-Naphthylalanine (D-2Nal)In vivo (rat)Significantly increased[3]
Antimicrobial Peptide AnalogNal-AArIIlrWrFR-NH2β-Naphthylalanine (Nal)Proteases (Trypsin, Chymotrypsin)High Stability[4]

Note: The data presented is for illustrative purposes to demonstrate the general principle of increased stability. Direct comparison of half-lives requires identical experimental conditions.

Experimental Protocols

A standardized in vitro assay is crucial for accurately determining and comparing the enzymatic stability of different peptide analogs. Below is a detailed methodology for a typical peptide stability assay in human plasma.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

1. Materials and Reagents:

  • Test Peptide and Reference Peptide (with natural amino acid)

  • Human Plasma (pooled, heparinized)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Water, HPLC grade

  • 96-well plates or microcentrifuge tubes

  • Incubator shaker (set to 37°C)

  • Centrifuge

  • HPLC system with a C18 column

2. Experimental Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the test and reference peptides in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mM.

  • Incubation:

    • Pre-warm human plasma and PBS to 37°C.

    • In a 96-well plate or microcentrifuge tubes, add 190 µL of human plasma.

    • Spike 10 µL of the 1 mM peptide stock solution into the plasma to achieve a final concentration of 50 µM. Mix gently.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect 20 µL aliquots from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes).

    • The t=0 sample should be taken immediately after adding the peptide and before significant degradation can occur.

  • Enzyme Inactivation and Protein Precipitation:

    • To each 20 µL aliquot, immediately add 80 µL of a cold (4°C) stop solution (e.g., Acetonitrile with 1% TFA) to precipitate plasma proteins and stop enzymatic activity.

    • Vortex the samples for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully transfer the supernatant to HPLC vials.

    • Inject a defined volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.

    • Use a gradient elution method with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the peptide elution at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 to calculate the percentage of remaining peptide.

    • Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t1/2).

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing peptide enzymatic stability.

EnzymaticStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis PeptideStock Peptide Stock (1 mM) Incubate Incubate at 37°C PeptideStock->Incubate Plasma Human Plasma Plasma->Incubate Sample Sample at Time Points (0, 15, 30, 60... min) Incubate->Sample StopReaction Stop Reaction & Precipitate Protein (Cold ACN/TFA) Sample->StopReaction Centrifuge Centrifuge StopReaction->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC DataAnalysis Calculate Half-Life (t1/2) HPLC->DataAnalysis

Caption: Experimental workflow for peptide enzymatic stability assay.

Signaling Pathways and Logical Relationships

The rationale for the increased stability of peptides containing this compound can be visualized as a logical relationship.

StabilityMechanism cluster_peptide Peptide Structure cluster_interaction Enzyme Interaction cluster_outcome Outcome NaturalAA Natural Amino Acid (e.g., Phe, Trp) Binding Enzyme Binding NaturalAA->Binding Efficient Nal This compound Nal->Binding Steric Hindrance (Inefficient) Protease Proteolytic Enzyme Protease->Binding Cleavage Peptide Cleavage Binding->Cleavage If Natural AA Stability Enhanced Stability Binding->Stability If this compound

Caption: Mechanism of enhanced stability by this compound incorporation.

References

Cross-Validation of H-2-Nal-OH Fluorescence: A Comparative Guide to Experimental Data and Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photophysical properties of fluorescent amino acids like H-2-Nal-OH (L-3-(2-naphthyl)alanine) is crucial for their application as molecular probes and in drug design. This guide provides a comparative analysis of experimental fluorescence data for 2-naphthylalanine, a closely related derivative, and the computational models used to predict these properties, offering a framework for cross-validation.

The intrinsic fluorescence of the naphthalene moiety in this compound makes it a valuable tool for investigating molecular interactions. Its fluorescence properties, particularly its excited-state lifetime, are sensitive to the local environment, a phenomenon known as solvatochromism. This sensitivity allows it to be used as a probe to report on changes in its surroundings, such as moving from an aqueous solution to a lipid bilayer.

Quantitative Comparison of Photophysical Properties

SolventDielectric Constant (ε)Emission Max (λem, nm)Fluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
Hexane1.88429--
Toluene2.38---
Dioxane2.21420-4450.2-0.3-
Acetonitrile37.5420-4450.2-0.3-
Ethanol24.55564--
Methanol32.7564--

Note: Data for 2-amino-1,8-naphthalimide is presented as a representative example of a naphthalene derivative exhibiting solvatochromism.[1] The fluorescence quantum yields for 3APNI and 4APNI, also naphthalene derivatives, decrease with increasing solvent polarity.[1] The fluorescence spectra of 2APNI, however, were found to be insensitive to solvent polarity.[1]

Experimental and Computational Methodologies

A robust cross-validation requires a clear understanding of both the experimental techniques used to measure fluorescence and the computational methods employed to predict it.

Experimental Protocols

Relative Fluorescence Quantum Yield Determination:

The relative fluorescence quantum yield is a widely used method that compares the fluorescence of a sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation:

  • Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length.

  • Solvents: Spectroscopic grade.

  • Standard: A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

Procedure:

  • Prepare a series of dilute solutions of both the test compound (this compound) and the standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

  • Calculate the quantum yield of the test sample using the following equation:

    Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard)

    where Φ is the quantum yield, m is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime):

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.

Instrumentation:

  • Pulsed light source (e.g., picosecond laser or LED).

  • Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode).

  • TCSPC electronics.

Procedure:

  • A dilute solution of the sample is excited by a short pulse of light.

  • The time difference between the excitation pulse and the detection of the first emitted photon is measured.

  • This process is repeated many times to build up a histogram of the photon arrival times.

  • The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time, typically with a single or multi-exponential function.

Computational Models

Computational chemistry provides powerful tools to predict and understand the photophysical properties of molecules like this compound.

Time-Dependent Density Functional Theory (TD-DFT):

TD-DFT is a widely used quantum mechanical method to calculate the excited-state properties of molecules.[2][3][4]

Methodology:

  • Ground-State Geometry Optimization: The molecular geometry of this compound is first optimized in its electronic ground state using Density Functional Theory (DFT).

  • Solvent Modeling: The effect of the solvent is typically included using a Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium.

  • Excited-State Calculations: TD-DFT is then used to calculate the vertical excitation energies (corresponding to light absorption) and oscillator strengths.

  • Excited-State Geometry Optimization: To predict the fluorescence emission, the geometry of the molecule is optimized in its first excited state.

  • Emission Energy Calculation: The energy difference between the optimized excited state and the ground state at the excited-state geometry gives the predicted emission energy.

Molecular Dynamics (MD) Simulations:

MD simulations can provide insights into the dynamic interactions between this compound and solvent molecules, helping to explain solvatochromic effects.

Methodology:

  • System Setup: A simulation box is created containing one or more this compound molecules and a large number of explicit solvent molecules (e.g., water, methanol).

  • Force Field: A force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between all atoms in the system.

  • Equilibration: The system is allowed to equilibrate at a specific temperature and pressure.

  • Production Run: A long simulation is run to sample the conformational space of the solute and the surrounding solvent molecules.

  • Analysis: The trajectory from the MD simulation can be analyzed to understand how the solvent structure around the naphthalene chromophore changes and how this correlates with experimental observations of solvatochromism.

Cross-Validation Workflow and Signaling Pathways

The cross-validation of experimental and computational data is an iterative process that enhances our understanding of the molecular system.

CrossValidation cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_data Experimental Data (Quantum Yield, Lifetime, Spectra) cross_val Cross-Validation Analysis exp_data->cross_val exp_protocol Experimental Protocols (Spectroscopy) exp_protocol->exp_data comp_model Computational Models (TD-DFT, MD) comp_predict Predicted Properties (Excitation/Emission Energies) comp_model->comp_predict comp_predict->cross_val refinement Model Refinement & New Hypotheses cross_val->refinement refinement->exp_protocol Suggest New Experiments refinement->comp_model Refine Model

References

Safety Operating Guide

Proper Disposal Procedures for H-2-Nal-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of H-2-Nal-OH is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of this non-natural amino acid derivative.

This compound, or 3-(2-Naphthyl)-L-alanine, is a specialized amino acid utilized in peptide synthesis and drug development. While it is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance. This document outlines the necessary steps for the safe handling and disposal of this compound.

Summary of Key Safety and Disposal Information

PropertyValueSource
Chemical Name 3-(2-Naphthyl)-L-alanine[1][2]
CAS Number 58438-03-2[1][2]
Molecular Formula C13H13NO2[1]
Molecular Weight 215.25 g/mol [2][3]
Appearance White to off-white solid/powder[4]
Solubility Slightly soluble in water. Soluble in 1 mol/L NaOH.[5]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[3]
Primary Hazards May cause skin, eye, and respiratory irritation.[3]
Personal Protective Equipment (PPE) Safety glasses, gloves, and a lab coat should be worn.[5]
Disposal Method Dispose of as non-hazardous solid waste in accordance with local and institutional regulations.[6][7][8]

Step-by-Step Disposal Protocol

Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal. The following is a general procedural outline based on standard laboratory practices for non-hazardous chemical waste.[6][8][9]

  • Initial Assessment: Confirm that the this compound to be disposed of is not contaminated with any hazardous materials. If it is, it must be treated as hazardous waste.

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Containment:

    • Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[7] The container should be compatible with the chemical.

    • Aqueous Solutions: While this compound has low water solubility, any solutions should be collected in a designated container for non-hazardous aqueous waste. Do not dispose of down the drain without explicit approval from your institution's EHS.[10]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" or "3-(2-Naphthyl)-L-alanine" and marked as "Non-Hazardous Waste for Disposal."

  • Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by the institution's waste management service.

  • Final Disposal: The collected waste will be disposed of by the institution's approved waste management vendor, likely through incineration or landfilling, in accordance with local regulations.

Potential Decomposition Hazards

While stable under normal conditions, it is important to be aware of potential decomposition products under high heat. Thermal degradation of aromatic amino acids can produce various aromatic compounds, phenols, and indoles.[11][12][13][14] In the event of a fire, hazardous thermal decomposition products may include oxides of carbon and nitrogen.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound for Disposal is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated treat_hazardous Treat as Hazardous Waste: Follow Institutional Hazardous Waste Procedures is_contaminated->treat_hazardous Yes ppe Wear Appropriate PPE: Safety Glasses, Gloves, Lab Coat is_contaminated->ppe No waste_form Determine Waste Form ppe->waste_form contain_solid Contain Solid Waste: Seal in a labeled container for 'Non-Hazardous Solid Waste' label_waste Clearly Label Container: 'this compound, Non-Hazardous' contain_solid->label_waste contain_aqueous Contain Aqueous Solution: Collect in a labeled container for 'Non-Hazardous Aqueous Waste' contain_aqueous->label_waste waste_form->contain_solid Solid waste_form->contain_aqueous Aqueous store_waste Store in Designated Waste Area label_waste->store_waste waste_collection Arrange for Collection by Institutional Waste Management store_waste->waste_collection

References

Personal protective equipment for handling H-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for H-2-Nal-OH

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of this compound.

This guide provides crucial safety and logistical information for the proper handling of this compound (3-(2-Naphthyl)-L-alanine), a non-natural amino acid utilized in peptide synthesis and drug development. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and minimizing environmental impact. While this compound is not classified as a hazardous substance under normal use conditions, proper laboratory practices are paramount.[1][2][3]

Hazard Identification and Risk Assessment

This compound is a white to off-white crystalline solid.[1][4] Although it is considered to have low toxicity with no known carcinogenic or mutagenic effects, it may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[2][5] Ingestion may also be harmful.[2][5] A thorough risk assessment should be conducted before commencing any work.

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[6]
Molecular Weight 215.25 g/mol [4][7]
Appearance White to off-white crystalline solid[1][4]
Melting Point ~240°C (decomposes)[1]
Solubility Slightly soluble in water. Soluble in 1 mol/L NaOH.[1][4]
Storage Temperature 2-8°C, keep in a dark place under an inert atmosphere.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation of the powder.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Inspect for tears or punctures before use.[8][9]
Eye Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards.[9]
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect against skin contact.[8]
Respiratory Protection Dust mask or respiratorRecommended when handling larger quantities or if there is a risk of generating dust.[2]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring the safe handling of this compound. All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Handle the solid powder carefully to avoid generating dust.

    • Use a chemical fume hood or a ventilated balance enclosure for weighing.

    • Employ appropriate tools such as a spatula or powder funnel for transfers.

  • Dissolution (if applicable):

    • If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

    • For aqueous solutions, note that solubility is low but can be increased by adjusting the pH with NaOH.[4]

  • Reaction and Work-up:

    • Maintain controlled conditions throughout the experimental process.

    • Keep all reaction vessels properly labeled and sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Clean Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh this compound in Fume Hood don_ppe->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer dissolve 5. Dissolve in Appropriate Solvent transfer->dissolve react 6. Perform Experimental Reaction dissolve->react decontaminate 7. Decontaminate Work Area & Equipment react->decontaminate dispose 8. Dispose of Waste Properly decontaminate->dispose remove_ppe 9. Doff PPE & Wash Hands dispose->remove_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-2-Nal-OH
Reactant of Route 2
Reactant of Route 2
H-2-Nal-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.